1-Boc-4-(morpholine-4-carbonyl)piperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(morpholine-4-carbonyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(19)17-6-4-12(5-7-17)13(18)16-8-10-20-11-9-16/h12H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJYSHCBPPLTRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390522 | |
| Record name | 1-BOC-4-(MORPHOLINE-4-CARBONYL)PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757949-39-6 | |
| Record name | 1-BOC-4-(MORPHOLINE-4-CARBONYL)PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Boc-4-(morpholine-4-carbonyl)piperidine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Boc-4-(morpholine-4-carbonyl)piperidine, a key building block in modern medicinal chemistry. The document details its chemical identity, physicochemical properties, a robust and reproducible synthesis protocol, in-depth analytical characterization, and its applications in drug discovery and development. This guide is intended to be a valuable resource for researchers and scientists in the pharmaceutical and allied industries, offering both theoretical insights and practical methodologies. The confirmed Chemical Abstracts Service (CAS) number for this compound is 757949-39-6 .[1]
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[2] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in drug design. The introduction of a morpholine moiety, another important heterocycle in medicinal chemistry, often imparts favorable properties such as improved aqueous solubility, metabolic stability, and target engagement. The strategic combination of these two scaffolds, as seen in this compound, results in a versatile intermediate with significant potential in the synthesis of novel therapeutics. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective chemical manipulations, making it an invaluable tool for multi-step synthetic campaigns.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in subsequent reactions. The table below summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 757949-39-6 | [1] |
| Molecular Formula | C₁₅H₂₆N₂O₄ | N/A |
| Molecular Weight | 298.38 g/mol | N/A |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) | Inferred |
| Storage | Store in a cool, dry place away from incompatible materials | Inferred |
Synthesis of this compound
The synthesis of this compound is typically achieved through a standard amide coupling reaction between 1-Boc-piperidine-4-carboxylic acid and morpholine. This reaction is a cornerstone of organic synthesis and can be facilitated by a variety of coupling reagents. The following protocol describes a reliable and efficient method for this transformation.
Experimental Protocol: Amide Coupling
Materials:
-
1-Boc-piperidine-4-carboxylic acid
-
Morpholine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture (for elution)
Procedure:
-
To a stirred solution of 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture, followed by the dropwise addition of morpholine (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a pure solid.
Causality Behind Experimental Choices:
-
EDC and HOBt: This combination of coupling reagents is widely used for its efficiency in forming amide bonds while minimizing side reactions and racemization (if applicable). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to an HOBt ester. This active ester readily reacts with the amine (morpholine).
-
DIPEA: As a non-nucleophilic organic base, DIPEA is used to neutralize the hydrochloride salt of EDC and any acidic byproducts formed during the reaction, driving the equilibrium towards product formation.
-
Anhydrous Conditions: The use of an anhydrous solvent is critical to prevent the hydrolysis of the activated carboxylic acid intermediate, which would lead to the reformation of the starting material and lower yields.
-
Aqueous Workup: The washing steps with sodium bicarbonate and brine are essential to remove unreacted starting materials, coupling reagents, and their byproducts, simplifying the subsequent purification.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Analytical Characterization
Due to the absence of publicly available spectral data for this compound, the following tables provide predicted and expected analytical data based on the analysis of structurally similar compounds. This information is intended to guide researchers in the characterization of their synthesized material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Technique | Expected Chemical Shifts (δ, ppm) |
| ¹H NMR | Boc group: ~1.45 (s, 9H)Piperidine ring: 1.6-1.9 (m, 4H), 2.7-2.9 (m, 2H), 4.0-4.2 (m, 2H)Morpholine ring: 3.4-3.7 (m, 8H)Piperidine CH at C4: 2.4-2.6 (m, 1H) |
| ¹³C NMR | Boc group: ~28.4 (C(CH₃)₃), ~79.5 (C(CH₃)₃)Piperidine ring: ~28-30 (CH₂), ~40-42 (CH₂-N), ~43-45 (CH at C4)Morpholine ring: ~42-46 (CH₂-N), ~66-68 (CH₂-O)Carbonyl group: ~170-172 (C=O)Boc Carbonyl: ~154.7 (C=O) |
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
| Technique | Expected Values |
| Mass Spec (ESI+) | [M+H]⁺: m/z 299.20[M+Na]⁺: m/z 321.18 |
| IR (cm⁻¹) | C=O stretch (amide): ~1640C=O stretch (Boc): ~1690C-N stretch: ~1100-1300C-O-C stretch: ~1115 |
Applications in Drug Discovery and Development
While specific applications for this compound are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. This suggests its utility as a key intermediate in the synthesis of novel therapeutic agents.
The piperidine and morpholine moieties are frequently incorporated into molecules targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[2] The morpholine group, in particular, can act as a hydrogen bond acceptor and improve the pharmacokinetic profile of a drug candidate.
Potential Therapeutic Areas for Derivatives:
-
Oncology: As a scaffold for the development of kinase inhibitors.
-
Neuroscience: In the synthesis of compounds targeting central nervous system receptors.
-
Infectious Diseases: As a building block for novel antibacterial and antiviral agents.
Logical Relationship Diagram
Sources
1-Boc-4-(morpholine-4-carbonyl)piperidine molecular weight
An In-Depth Technical Guide to the Molecular Weight of 1-Boc-4-(morpholine-4-carbonyl)piperidine
Abstract
This technical guide provides a comprehensive analysis of the molecular weight of this compound, a key intermediate in modern synthetic and medicinal chemistry. Moving beyond a simple statement of value, this document elucidates the fundamental principles behind its calculation, the distinction between average molecular weight and monoisotopic mass, and the practical methodologies for its experimental verification. Designed for researchers, scientists, and drug development professionals, this guide grounds theoretical calculations in practical laboratory applications, underscoring the criticality of precise molecular weight determination in ensuring stoichiometric accuracy, reaction monitoring, and final product purity.
Compound Identification and Molecular Structure
This compound is a bifunctional molecule featuring a piperidine core. The nitrogen of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in multi-step synthesis to prevent unwanted side reactions.[1] The C4 position of the piperidine is substituted with a carboxamide derived from morpholine.
-
Systematic Name: tert-butyl 4-(morpholine-4-carbonyl)piperidine-1-carboxylate
-
Molecular Formula: C₁₅H₂₆N₂O₄[3]
The structural arrangement of these components dictates the compound's chemical properties and its precise molecular weight.
Caption: 2D structure of this compound.
Foundational Principles: Molecular Weight vs. Monoisotopic Mass
In research and development, the term "molecular weight" can refer to two distinct but related values. Understanding the difference is critical for experimental design and data interpretation.
-
Average Molecular Weight (MW): This is the weighted average of the masses of all naturally occurring isotopes of the atoms in a molecule.[4] It is calculated using the standard atomic weights of the elements, which are themselves averages. This value is essential for macroscopic laboratory work, such as preparing solutions of a specific molarity or determining the mass of a reactant needed for a chemical synthesis.
-
Monoisotopic Mass: This is the sum of the masses of the most abundant isotope of each atom in the molecule (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This value is paramount in high-resolution mass spectrometry (HRMS), where individual ions are resolved with high precision. Experimental determination of the monoisotopic mass is a primary method for confirming the elemental composition of a newly synthesized compound.
For this compound, both values are important in their respective contexts.
Calculation of Average Molecular Weight
The average molecular weight is calculated by summing the atomic weights of all constituent atoms according to the molecular formula, C₁₅H₂₆N₂O₄.[4]
The calculation is detailed in the table below, using the standard atomic weights from the IUPAC.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 15 | 12.011 | 180.165 |
| Hydrogen | H | 26 | 1.008 | 26.208 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Oxygen | O | 4 | 15.999 | 63.996 |
| Total | 298.383 |
Based on this calculation, the average molecular weight of this compound is 298.38 g/mol .[3]
Experimental Verification Protocol: Mass Spectrometry
While theoretical calculation provides a precise value, experimental verification is a cornerstone of scientific integrity. Mass spectrometry (MS) is the definitive technique for determining the molecular weight of small molecules.[4] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this compound, as it minimizes fragmentation and typically produces a protonated molecular ion [M+H]⁺.
Workflow: ESI-MS for Molecular Weight Confirmation
Caption: Workflow for molecular weight verification using ESI-MS.
Step-by-Step Methodology
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent mixture, typically 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source to positive ion mode.
-
Sample Introduction: Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Ionization: The sample solution is nebulized and desolvated, forming gas-phase ions. In positive mode, the most common adduct for this molecule will be the protonated species, [M+H]⁺.
-
Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Data Interpretation:
-
Expected Result: The resulting spectrum should show a prominent peak corresponding to the [M+H]⁺ ion.
-
Calculation: The theoretical monoisotopic mass of C₁₅H₂₆N₂O₄ is 298.1944 Da. The protonated ion [C₁₅H₂₇N₂O₄]⁺ should therefore have an m/z of approximately 299.2022.
-
Confirmation: Observation of a peak at or very near this m/z value (within the instrument's mass accuracy tolerance, e.g., <5 ppm for HRMS) confirms both the molecular weight and the elemental composition of the compound.
-
Significance in Research & Development
An accurate molecular weight is not merely a physical constant; it is a foundational parameter that impacts multiple stages of the R&D workflow:
-
Stoichiometric Calculations: Precise molecular weight is essential for calculating the molar equivalents of reactants and reagents required for a chemical reaction, directly influencing reaction yield and purity.
-
Compound Identification: In synthetic chemistry, confirming the molecular weight of a product is a primary step in verifying that the target molecule has been successfully synthesized.[5]
-
Purity Assessment: Techniques like LC-MS use molecular weight to identify the main product and distinguish it from impurities, starting materials, or side products.
-
Regulatory Submission: For pharmaceutical development, accurate molecular characterization, including molecular weight, is a non-negotiable requirement for submissions to regulatory bodies like the FDA.
Conclusion
The molecular weight of this compound is a defining characteristic derived directly from its molecular formula, C₁₅H₂₆N₂O₄. Its calculated average molecular weight of 298.38 g/mol is the cornerstone for all macroscopic chemical manipulations. For structural confirmation and purity analysis, the verification of its monoisotopic mass via techniques such as high-resolution mass spectrometry is the industry standard. A thorough understanding and application of this fundamental parameter are indispensable for achieving reproducible, high-quality results in chemical research and drug development.
References
- Chemistry LibreTexts. (2022). 2.2: Molecular Weight Determination.
- Gronheid, R., et al. (2017). Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. Chemical Science.
- Impact Analytical. Molecular Weight Determination.
- Gronheid, R., et al. (2017). Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. National Center for Biotechnology Information.
- PubChem. 1-Boc-4-AP.
- ACS Publications. (2015). Molecular Weight Determination by Counting Molecules. The Journal of Physical Chemistry Letters.
- PubChem. 4-Amino-1-Boc-piperidine.
- Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.
- NINGBO INNO PHARMCHEM CO.,LTD. Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications.
- PubChem. tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate.
- Wikipedia. 1-Boc-4-AP.
- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
- Huzhou Haochuang Pharmaceutical Technology Co., Ltd. 1-boc-piperidine-4-carboxylic acid.
Sources
1-Boc-4-(morpholine-4-carbonyl)piperidine chemical properties
An In-depth Technical Guide to 1-Boc-4-(morpholine-4-carbonyl)piperidine: Properties, Synthesis, and Applications
Introduction
tert-Butyl 4-(morpholine-4-carbonyl)piperidine-1-carboxylate, commonly referred to as this compound, is a synthetically valuable bifunctional molecule. It serves as a versatile building block in medicinal chemistry and drug discovery. Its structure is characterized by a piperidine core functionalized at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 4-position with a stable morpholine amide.
The Boc group provides a crucial element of control, allowing for the masking of the piperidine nitrogen's reactivity, which can be selectively removed under acidic conditions for subsequent elaboration. The morpholine amide moiety at the C4 position often imparts favorable physicochemical properties, such as increased aqueous solubility and metabolic stability, to parent molecules. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and practical applications of this important synthetic intermediate.
Physicochemical and Spectroscopic Profile
The fundamental properties of this compound are summarized below. While comprehensive experimental data is not widely published, a profile can be constructed from vendor information and predictive modeling based on its constituent functional groups.
| Property | Value | Source |
| CAS Number | 757949-39-6 | [1] |
| Molecular Formula | C₁₅H₂₆N₂O₄ | Calculated |
| Molecular Weight | 298.38 g/mol | Calculated |
| Appearance | White to off-white solid (Expected) | Inferred |
| Storage Temperature | 2-8°C | [1] |
| Predicted pKa | -0.87 ± 0.20 | [1] |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protector around δ 1.4-1.5 ppm. The protons of the piperidine and morpholine rings would appear as complex multiplets in the δ 1.6-4.2 ppm region. Specifically, the piperidine protons adjacent to the nitrogen (C2-H, C6-H) are expected to be broad and located around δ 2.9-4.2 ppm, while the morpholine protons would typically appear as two distinct multiplets around δ 3.5-3.7 ppm.
-
¹³C NMR: The carbon spectrum would be distinguished by several key signals: the carbamate carbonyl (Boc C=O) around δ 155 ppm, the amide carbonyl around δ 170-175 ppm, and the quaternary carbon of the Boc group near δ 80 ppm. The distinct carbons of the piperidine and morpholine rings would populate the δ 25-70 ppm region.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would prominently feature two strong carbonyl (C=O) stretching bands. The carbamate carbonyl is expected around 1690 cm⁻¹, while the tertiary amide carbonyl should appear at a lower wavenumber, typically 1630-1650 cm⁻¹. Additional significant peaks would include C-H stretching bands around 2850-3000 cm⁻¹ and C-N and C-O stretching in the fingerprint region (1000-1300 cm⁻¹).
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound would show a strong protonated molecular ion [M+H]⁺ at m/z 299. A common and diagnostic fragmentation pattern would be the loss of the Boc group (-100 amu) or isobutylene (-56 amu) from the parent ion.
Synthesis and Purification
The most logical and industrially scalable synthesis of this compound is achieved through a standard amide coupling reaction.
Retrosynthetic Analysis & Strategy
The tertiary amide bond is the key disconnection point. This retrosynthetic approach identifies the two commercially available starting materials: 1-Boc-piperidine-4-carboxylic acid (also known as 1-Boc-isonipecotic acid) and morpholine . The core of the synthesis is the formation of the amide bond, which requires the activation of the carboxylic acid. This is typically accomplished using a variety of peptide coupling reagents to ensure high yield and purity under mild conditions.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol: HATU-Mediated Amide Coupling
This protocol describes a reliable method using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes side reactions.
Materials:
-
1-Boc-piperidine-4-carboxylic acid (1.0 eq)
-
Morpholine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a solution of 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add morpholine (1.1 eq) and DIPEA (2.5 eq). Stir the solution at room temperature for 10 minutes.
-
Coupling Agent Addition: Cool the reaction mixture to 0°C in an ice bath. Add HATU (1.1 eq) portion-wise, ensuring the internal temperature remains below 10°C.
-
Causality Explanation: HATU is a urea-based coupling agent that rapidly converts the carboxylic acid to a highly reactive O-acylisourea intermediate. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and maintain a basic pH, which is optimal for the nucleophilic attack by morpholine. The reaction is cooled initially to control the exothermic reaction upon adding the coupling agent.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Aqueous Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Self-Validation Insight: The water washes remove the bulk of the DMF. The NaHCO₃ wash is critical to remove any unreacted carboxylic acid and acidic byproducts. The brine wash removes residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the orthogonal nature of its functional groups. The amide is highly stable, while the Boc group is designed for facile removal.
Primary Reaction: Boc Group Deprotection
The most important reaction of this molecule is the acid-catalyzed cleavage of the Boc protecting group to liberate the secondary amine of the piperidine ring. This unmasked nitrogen serves as a nucleophilic handle for introducing further molecular complexity.
Protocol: TFA-Mediated Deprotection
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq), typically as a 25-50% solution in DCM, at 0°C.
-
Stir the mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
The resulting product is the trifluoroacetate salt of the deprotected piperidine. It can be converted to the free base by dissolving the residue in DCM and washing with a base like saturated NaHCO₃ or by passing it through a basic ion-exchange resin.
Reactivity and Application Pathway
The deprotected intermediate is a cornerstone for building diverse chemical libraries, particularly in the synthesis of pharmacologically active agents where a piperidine core is desired.
Caption: Key deprotection reaction and subsequent functionalization pathways.
Applications in Drug Discovery
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This specific building block is valuable for several reasons:
-
Scaffold for SAR: The free piperidine nitrogen, after deprotection, allows for the systematic introduction of various substituents (N-alkylation, N-arylation, etc.). This is a fundamental strategy in exploring Structure-Activity Relationships (SAR) to optimize drug candidates for potency and selectivity.[2]
-
Precursor to Bioactive Molecules: Piperidine-based structures are common in antagonists for receptors like CCR5 (an anti-HIV target) and in compounds targeting the central nervous system.[2][3] The morpholine amide can act as a key hydrogen bond acceptor and improve pharmacokinetic properties.
-
Fentanyl Analog Synthesis: While heavily regulated, related N-Boc-4-substituted piperidines are known precursors in the synthesis of fentanyl and its analogs, where the piperidine nitrogen is eventually alkylated with a phenethyl group.[3][4][5]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[6][7]
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended by suppliers (2-8°C).[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids (except for intended reactions like Boc deprotection).[8]
Conclusion
This compound is a highly functional and synthetically tractable building block. Its key features—a stable morpholine amide for influencing physicochemical properties and a strategically placed, acid-labile Boc protecting group—make it an asset for constructing complex molecules. For researchers in organic synthesis and drug discovery, a thorough understanding of its properties, reactivity, and handling provides a reliable foundation for its effective use in the development of novel chemical entities.
References
- Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- Method for synthesizing 1-boc-4-aminopiperidine (CN104628627A).
- Preparation method for 1-N-BOC-4-acetyl piperidine (CN102775343A).
- Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.Generic SDS Source. [Link]
- 1-Boc-piperidine-4-carboxaldehyde Spectra.SpectraBase. [Link]
- 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291.PubChem. [Link]
- 1-Boc-4-AP.Wikipedia. [Link]
- 1-boc-4-morpholinopiperdine | CAS#:125541-20-0.Chemsrc. [Link]
- 1-Boc-4-AP | C16H24N2O2 | CID 1491502.PubChem. [Link]
- ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine.Policija. [Link]
- 1-N-Boc-4-(Phenylamino)piperidine CAS 125541-22-2.Claire Global. [Link]
- 1-Boc-4-Methylpiperidine | C11H21NO2 | CID 11321572.PubChem. [Link]
- 1-Boc-piperidine-4-carboxaldehyde - Optional[13C NMR].SpectraBase. [Link]
- 1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid, CAS No. 189321-65-1.iChemical. [Link]
- 1-BOC-4-(4-FLUORO-PHENYLAMINO)-PIPERIDINE CAS 288573-56-8.Claire Global. [Link]
- This compound.Clentran. [Link]
- Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.PubMed. [Link]
- 1-N-Boc-4-(Phenylamino)piperidine.Chongqing Chemdad Co., Ltd. [Link]
- 1-Boc-4-(aminomethyl)piperidine | C11H22N2O2 | CID 736817.PubChem. [Link]
- Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical.Federal Register. [Link]
Sources
- 1. This compound CAS#: 757949-39-6 [m.chemicalbook.com]
- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 5. 1-N-Boc-4-(Phenylamino)piperidine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. peptide.com [peptide.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Boc-4-(morpholine-4-carbonyl)piperidine
Abstract: This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Boc-4-(morpholine-4-carbonyl)piperidine, a key building block in medicinal chemistry. This document offers a detailed theoretical prediction of the chemical shifts and coupling constants, grounded in the fundamental principles of NMR spectroscopy and supported by data from analogous structures. Furthermore, it outlines a robust, step-by-step protocol for the acquisition of high-quality NMR data for this and similar molecules. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for the unambiguous structural elucidation and characterization of complex organic molecules.
Introduction: The Structural Significance of this compound and the Role of NMR
This compound is a bifunctional molecule of significant interest in the synthesis of pharmacologically active compounds. Its rigid piperidine core, protected by a tert-butyloxycarbonyl (Boc) group, and the appended morpholine-carboxamide moiety offer multiple points for chemical modification, making it a versatile scaffold in drug discovery.
The unambiguous determination of its chemical structure is paramount for its application in multi-step syntheses. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose.[1][2] By providing detailed information about the chemical environment of each proton and carbon atom, NMR allows for the complete structural assignment and conformational analysis of the molecule. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, providing a virtual roadmap for its characterization.
Predicted ¹H and ¹³C NMR Spectral Analysis
The predicted NMR spectra of this compound are based on the additive effects of its constituent chemical moieties: the N-Boc-piperidine ring and the N-acylmorpholine. The chemical shifts are influenced by inductive effects, steric hindrance, and the conformational rigidity of the ring systems.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to exhibit a series of distinct multiplets corresponding to the different proton environments in the molecule. The predicted chemical shifts (in ppm, relative to TMS) and their justifications are presented below.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| Boc Group | ||||
| -C(CH₃)₃ | ~ 1.45 | s | - | The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet in a region typical for Boc protecting groups.[3] |
| Piperidine Ring | ||||
| H-2ax, H-6ax | ~ 2.80 - 3.00 | m | - | These axial protons are deshielded by the adjacent nitrogen of the Boc group and are expected to appear as a complex multiplet. |
| H-2eq, H-6eq | ~ 4.00 - 4.20 | m | - | The equatorial protons are further deshielded due to the anisotropic effect of the carbonyl group of the Boc moiety and will appear as a broad multiplet further downfield. |
| H-3ax, H-5ax | ~ 1.60 - 1.80 | m | - | These axial protons are in a typical aliphatic region and will likely overlap with other signals. |
| H-3eq, H-5eq | ~ 1.80 - 2.00 | m | - | The equatorial protons are slightly deshielded compared to their axial counterparts. |
| H-4 | ~ 2.50 - 2.70 | tt | J ≈ 11.5, 3.5 Hz | This methine proton is coupled to the adjacent axial and equatorial protons of the piperidine ring, resulting in a triplet of triplets. Its chemical shift is influenced by the adjacent carbonyl group. |
| Morpholine Ring | ||||
| H-8, H-12 | ~ 3.40 - 3.60 | m | - | Protons on the carbons adjacent to the amide nitrogen are expected to be deshielded and appear as a multiplet. |
| H-9, H-11 | ~ 3.60 - 3.80 | m | - | Protons on the carbons adjacent to the oxygen atom are the most deshielded in the morpholine ring due to the electronegativity of oxygen. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are detailed below.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Boc Group | ||
| -C (CH₃)₃ | ~ 80.0 | The quaternary carbon of the Boc group appears in a characteristic downfield region.[3] |
| -C(C H₃)₃ | ~ 28.5 | The three equivalent methyl carbons of the Boc group are expected to give a strong signal in the aliphatic region.[3] |
| C =O (Boc) | ~ 155.0 | The carbonyl carbon of the carbamate is significantly deshielded. |
| Piperidine Ring | ||
| C-2, C-6 | ~ 44.0 | These carbons are adjacent to the nitrogen atom and are deshielded accordingly. |
| C-3, C-5 | ~ 29.0 | These carbons are in a typical alkane region. |
| C-4 | ~ 42.0 | The methine carbon is deshielded by the attached carbonyl group. |
| Morpholine Ring | ||
| C-8, C-12 | ~ 46.0 | Carbons adjacent to the amide nitrogen are deshielded. |
| C-9, C-11 | ~ 67.0 | Carbons adjacent to the oxygen atom are significantly deshielded. |
| C =O (Amide) | ~ 170.0 | The amide carbonyl carbon is expected to be the most deshielded carbon in the molecule. |
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality NMR data is crucial for accurate spectral interpretation. The following is a detailed, field-proven protocol for the analysis of this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules. For more polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.
-
Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Sample Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent line broadening.
-
Transfer to NMR Tube: Use a clean, high-quality 5 mm NMR tube. Transfer the solution to the tube, ensuring a sample height of at least 4 cm.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (0.03-0.05% v/v). However, for routine analysis, referencing to the residual solvent peak is often sufficient (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[4]
NMR Instrument Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): 12-16 ppm, centered around 6 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16 scans for a moderately concentrated sample.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (SW): 200-240 ppm, centered around 100 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024 or more, depending on the sample concentration.
-
Temperature: 298 K.
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value.
-
Integration: For the ¹H spectrum, integrate all signals and normalize to a known number of protons (e.g., the 9 protons of the Boc group).
Figure 1: Experimental workflow for NMR data acquisition and processing.
Structural Confirmation with 2D NMR Spectroscopy
For unambiguous assignment of all proton and carbon signals, especially in cases of signal overlap, two-dimensional (2D) NMR experiments are indispensable.[5]
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would confirm the connectivity within the piperidine and morpholine rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the straightforward assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons (like the carbonyls and the Boc C(CH₃)₃) and for piecing together the molecular fragments. For instance, a correlation between the piperidine H-4 and the amide carbonyl carbon would confirm the connectivity at this position.
Figure 2: Molecular structure with key functional groups highlighted.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, a molecule of considerable interest in synthetic and medicinal chemistry. The provided spectral data, based on established principles and analogous compounds, serves as a reliable reference for researchers. The outlined experimental protocol offers a robust methodology for acquiring high-quality NMR data, which is essential for accurate structural verification. The application of 1D and 2D NMR techniques, as described, will enable the unambiguous structural elucidation of this and related compounds, thereby ensuring the integrity of subsequent research and development efforts.
References
- Fiveable. (n.d.). Advanced NMR Techniques and Applications. Spectroscopy Class Notes.
- Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Macmillan Group, Princeton University. (n.d.). Supplementary Information.
- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- The Royal Society of Chemistry. (2008). Supplementary Information. Organic & Biomolecular Chemistry.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- iChemical. (n.d.). 1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid, CAS No. 189321-65-1.
- Pharmaffiliates. (2025, July 5). Unlocking Molecular Secrets: The Power of Advanced NMR in Structural Elucidation & Complex Impurity Mapping.
- SpectraBase. (n.d.). 1-Boc-4-hydroxypiperidine.
- eRepository @ Seton Hall. (2023, May 20). Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry.
- Royal Society of Chemistry. (2023, November 29). Advances in NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 49.
- PubChem. (n.d.). 4-Amino-1-Boc-piperidine.
- SpectraBase. (n.d.). 1-Boc-piperidine-4-carboxaldehyde - Optional[13C NMR] - Chemical Shifts.
- Chemistry LibreTexts. (2023, January 29). NMR - Interpretation.
- AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum.
Sources
- 1. tert-butyl 4-(azidomethylidene)piperidine-1-carboxylate | 2901059-19-4 [sigmaaldrich.com]
- 2. 1-tert-Butoxycarbonyl-4-piperidinecarboxaldehyde(137076-22-3) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. rsc.org [rsc.org]
- 5. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Boc-4-(morpholine-4-carbonyl)piperidine: Synthesis, Applications, and Supplier Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Morpholine-Piperidine Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the piperidine ring is a cornerstone scaffold, prevalent in a vast number of approved pharmaceuticals due to its favorable physicochemical properties and its ability to confer drug-like characteristics.[1][2] When coupled with a morpholine moiety, another privileged heterocycle known for enhancing metabolic stability and aqueous solubility, the resulting 1-Boc-4-(morpholine-4-carbonyl)piperidine emerges as a highly valuable and versatile building block. The tert-butyloxycarbonyl (Boc) protecting group offers a robust and readily cleavable handle, enabling chemists to perform selective modifications on the piperidine nitrogen, a critical step in the multi-step synthesis of complex drug candidates.[3]
This guide provides a comprehensive technical overview of this compound, detailing a robust synthesis protocol, exploring its critical applications in the development of targeted therapeutics such as kinase inhibitors and GPCR modulators, and offering a comparative analysis of commercial suppliers to aid in sourcing this key intermediate.
Synthesis and Mechanistic Insights
The synthesis of this compound is a prime example of a standard and widely utilized amide bond formation reaction in organic chemistry. The process involves the coupling of two key fragments: 1-Boc-piperidine-4-carboxylic acid and morpholine.
Proposed Synthetic Pathway
The most common and efficient method for the synthesis of this compound is through an amide coupling reaction. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for amide bond formation using EDC and HOBt.[4][5]
Materials:
-
1-Boc-piperidine-4-carboxylic acid (1 equivalent)
-
Morpholine (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Dichloromethane (DCM) or Dimethylformamide (DMF) (as solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 1-Boc-piperidine-4-carboxylic acid in DCM, add EDC, HOBt, and DIPEA.
-
Stir the mixture at room temperature for 15-20 minutes to allow for the activation of the carboxylic acid.
-
Add morpholine to the reaction mixture and continue stirring at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Reaction Mechanism: The Role of Coupling Agents
The amide bond formation is not a spontaneous reaction and requires the activation of the carboxylic acid. In this protocol, EDC and HOBt are used for this purpose.
Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.
The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then rapidly converted by HOBt into a more stable active ester. The active ester is less prone to side reactions and efficiently reacts with morpholine to form the desired amide bond, regenerating HOBt in the process. DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of EDC and any acid generated during the reaction.
Applications in Drug Development
The this compound scaffold is a key structural motif in a variety of biologically active molecules, particularly in the development of kinase inhibitors and GPCR modulators.
Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] The morpholine group in many kinase inhibitors is known to interact with the hinge region of the kinase domain, a critical interaction for potent inhibition. The piperidine scaffold serves as a versatile linker to which other pharmacophoric elements can be attached to target other regions of the ATP-binding pocket.
While a specific, publicly disclosed kinase inhibitor containing the exact this compound fragment is not readily identifiable, numerous patents and research articles describe the use of analogous structures in the synthesis of inhibitors for various kinases, such as mTOR and PI3K.[7][8] The general strategy involves the deprotection of the Boc group to liberate the piperidine nitrogen, which can then be further functionalized.
Sources
- 1. klamar-reagent.com [klamar-reagent.com]
- 2. eMolecules this compound | 757949-39-6 | MFCD07776587 | Fisher Scientific [fishersci.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Morpholine Moiety: A Cornerstone of Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The morpholine heterocycle, a six-membered ring containing both an amine and an ether functional group, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its ubiquitous presence in a multitude of FDA-approved drugs and clinical candidates is a testament to its remarkable versatility and favorable pharmacological properties. This technical guide provides a comprehensive exploration of the multifaceted role of the morpholine moiety in contemporary drug design. We will delve into its fundamental physicochemical attributes, explore its strategic application in optimizing pharmacokinetic profiles, and present detailed experimental protocols for its synthesis and evaluation. Through illustrative case studies and mechanistic insights, this guide aims to equip researchers and drug development professionals with the knowledge to effectively leverage the morpholine motif in their quest for novel therapeutics.
The Rationale for Morpholine's Privileged Status in Medicinal Chemistry
The enduring prevalence of the morpholine ring in drug molecules is not coincidental; it is a direct consequence of a unique confluence of physicochemical properties that address many of the challenges encountered during drug development.[1]
Physicochemical Advantages: A Comparative Analysis
The substitution of a methylene group in piperidine or a nitrogen atom in piperazine with an oxygen atom in morpholine imparts significant and often advantageous alterations to the molecule's properties. The electron-withdrawing nature of the oxygen atom reduces the basicity of the nitrogen, influencing its pKa and, consequently, its ionization state at physiological pH.[2] This seemingly subtle change has profound implications for a drug candidate's solubility, permeability, and potential for off-target interactions.
| Property | Morpholine | Piperidine | Piperazine | Rationale for Advantage in Drug Design |
| pKa | ~8.4 - 8.7[3] | ~11.2 | pKa1 ~9.7, pKa2 ~5.6[4] | Morpholine's pKa is closer to physiological pH (7.4), allowing for a favorable balance between the charged (hydrophilic) and uncharged (lipophilic) forms. This can enhance aqueous solubility without drastically increasing basicity, which can be associated with hERG toxicity.[2] |
| Aqueous Solubility | High | Moderate | High | The ether oxygen in morpholine can act as a hydrogen bond acceptor, improving interactions with water and enhancing solubility, a critical factor for oral bioavailability.[5] |
| Lipophilicity (LogP) | Low | Moderate | Low | The introduction of the polar oxygen atom generally lowers the lipophilicity compared to piperidine, which can be beneficial for reducing metabolic liabilities and improving the overall ADME profile. |
| Metabolic Stability | Generally High | Prone to Oxidation | Can be Metabolically Labile | The electron-withdrawing effect of the oxygen atom can decrease the susceptibility of adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes, often leading to improved metabolic stability.[2] |
The Morpholine Moiety as a Bioisostere
In drug design, the concept of bioisosterism—the substitution of one group with another that retains similar biological activity—is a powerful tool for lead optimization. The morpholine ring is frequently employed as a bioisostere for other cyclic amines like piperidine and piperazine.[3] This substitution can be strategically used to:
-
Modulate Basicity: As highlighted in the table above, replacing a more basic piperidine with a less basic morpholine can mitigate potential cardiotoxicity associated with hERG channel inhibition.
-
Improve Metabolic Stability: Swapping a metabolically vulnerable piperidine for a more robust morpholine can increase the drug's half-life and reduce the formation of potentially toxic metabolites.
-
Enhance Solubility: The introduction of the polar ether linkage can improve the aqueous solubility of a lead compound, which is often a significant hurdle in drug development.
Strategic Applications of the Morpholine Moiety in Drug Design
The incorporation of a morpholine ring is a deliberate and strategic decision aimed at addressing specific challenges in the drug discovery pipeline. Its role extends beyond that of a simple solubilizing group; it can actively participate in target binding and significantly influence the overall pharmacokinetic and pharmacodynamic (PK/PD) properties of a drug.
Enhancing Pharmacokinetic Properties (ADME)
A drug's success is intrinsically linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The morpholine moiety can positively impact each of these parameters:
-
Absorption and Bioavailability: By improving aqueous solubility, the morpholine ring can enhance the dissolution of a drug in the gastrointestinal tract, a prerequisite for oral absorption. The antibiotic Linezolid , for example, exhibits excellent oral bioavailability, in part due to the favorable physicochemical properties conferred by its morpholine substituent.[6][7]
-
Distribution: The balanced hydrophilic-lipophilic nature of morpholine can facilitate a drug's distribution to its target tissues. In the realm of central nervous system (CNS) drug discovery, the morpholine moiety is often incorporated to improve a compound's ability to cross the blood-brain barrier (BBB).[8]
-
Metabolism: As previously discussed, the inherent stability of the morpholine ring can protect a drug from rapid metabolic degradation, leading to a longer duration of action.[2]
-
Excretion: The improved solubility imparted by the morpholine group can also facilitate the renal clearance of a drug and its metabolites.
Role in Target Binding and Pharmacodynamics
The morpholine ring is not merely a passive carrier; its atoms can directly participate in crucial interactions with the biological target, thereby influencing a drug's potency and selectivity.
-
Hydrogen Bonding: The ether oxygen of the morpholine ring is an effective hydrogen bond acceptor, capable of forming strong interactions with hydrogen bond donors (e.g., -NH or -OH groups) in the active site of a protein.[9]
-
Hydrophobic Interactions: The methylene groups of the morpholine ring can engage in favorable van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket.
-
Conformational Rigidity: The chair-like conformation of the morpholine ring can help to pre-organize the substituents on a drug molecule in an optimal orientation for binding to its target, reducing the entropic penalty of binding.
Experimental Protocols for the Synthesis and Evaluation of Morpholine-Containing Compounds
The successful integration of the morpholine moiety into a drug candidate relies on robust synthetic methodologies and reliable analytical techniques for evaluating its impact on the molecule's properties.
Synthesis of N-Aryl Morpholines: Key Methodologies
The formation of the C-N bond between an aryl group and the morpholine nitrogen is a common and critical transformation in the synthesis of many pharmaceuticals. Two of the most powerful and widely used methods are the Buchwald-Hartwig amination and the Ullmann condensation.
3.1.1. Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and mild reaction conditions.[10]
Experimental Protocol: Synthesis of 4-(4-methylphenyl)morpholine
-
Reagent Preparation: In a nitrogen-purged glovebox, add to a reaction vial:
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
4-Bromotoluene (1.0 equivalent)
-
Morpholine (1.2 equivalents)
-
Anhydrous toluene (to achieve a 0.5 M concentration of the aryl halide)
-
-
Reaction Setup: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at 100 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl morpholine.[11][12]
3.1.2. Ullmann Condensation
This copper-catalyzed reaction is a classical method for the formation of C-N bonds and is particularly useful for large-scale syntheses.[13]
Experimental Protocol: Synthesis of N-phenylmorpholine
-
Reagent Preparation: To a round-bottom flask, add:
-
Iodobenzene (1.0 equivalent)
-
Morpholine (2.0 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Copper(I) iodide (CuI, 10 mol%)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Reaction Setup: Equip the flask with a reflux condenser and stir the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Heat the reaction mixture to 120 °C and maintain this temperature for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and pour it into a mixture of water and ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the residue by column chromatography to yield N-phenylmorpholine.[14]
Workflow for Assessing Metabolic Stability
Evaluating the metabolic stability of a new chemical entity (NCE) is a critical step in early drug discovery. The in vitro liver microsomal stability assay is a widely used method to predict in vivo hepatic clearance.
Experimental Workflow: In Vitro Liver Microsomal Stability Assay
Caption: Workflow for assessing metabolic stability using a liver microsomal assay.
Protocol for Evaluating Blood-Brain Barrier Permeability
For CNS drug candidates, the ability to cross the blood-brain barrier is paramount. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method to predict passive BBB permeability.[15][16]
Experimental Protocol: PAMPA-BBB Assay
-
Prepare Donor Plate:
-
Coat the filter membrane of a 96-well donor plate with a lipid solution (e.g., a mixture of porcine brain lipid in dodecane).
-
Add the test compounds (dissolved in a buffer at pH 7.4) to the wells of the donor plate.
-
-
Prepare Acceptor Plate:
-
Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).
-
-
Assemble the PAMPA "Sandwich":
-
Carefully place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.
-
-
Incubation:
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Analysis:
-
After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Calculate Permeability:
-
The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells and the incubation time.
-
Case Studies: Morpholine in FDA-Approved Drugs
The successful application of the morpholine moiety is best illustrated by examining its role in several marketed drugs across different therapeutic areas.
Linezolid (Zyvox): An Oxazolidinone Antibiotic
Linezolid is a crucial antibiotic for treating serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1]
-
Role of Morpholine: The morpholine ring in Linezolid is critical for its pharmacokinetic profile. It contributes to the drug's high oral bioavailability and metabolic stability. The morpholine nitrogen is oxidized to inactive metabolites, which is a primary route of clearance.[6]
-
Mechanism of Action: Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex. This is a unique mechanism of action that circumvents resistance to other protein synthesis inhibitors.[7][17][18]
Gefitinib (Iressa): An EGFR Inhibitor for Cancer Therapy
Gefitinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) patients with specific mutations in the epidermal growth factor receptor (EGFR).[19]
-
Role of Morpholine: The morpholinopropoxy side chain of Gefitinib enhances its solubility and contributes to its favorable pharmacokinetic properties. The morpholine nitrogen provides a basic handle that can be protonated, improving aqueous solubility.[20]
-
Mechanism of Action: Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity. This blocks downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, that are crucial for tumor cell proliferation and survival.[5][20][21]
Reboxetine (Edronax): A Norepinephrine Reuptake Inhibitor
Reboxetine is an antidepressant that acts as a selective norepinephrine reuptake inhibitor (NRI).[22]
-
Role of Morpholine: The morpholine ring is a core structural component of Reboxetine and is essential for its interaction with the norepinephrine transporter (NET). The stereochemistry of the substituents on the morpholine ring is crucial for its selective binding.[23][24]
-
Mechanism of Action: By blocking the reuptake of norepinephrine from the synaptic cleft, Reboxetine increases the concentration of this neurotransmitter in the brain, which is believed to be responsible for its antidepressant effects.[25][26]
The Morpholine Moiety as a Modulator of Signaling Pathways: The PI3K/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development.[27][28] Numerous inhibitors targeting this pathway incorporate a morpholine moiety.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine-containing drugs.
In many PI3K/mTOR inhibitors, the morpholine ring plays a crucial role in binding to the hinge region of the kinase domain. The oxygen atom can form a key hydrogen bond with the backbone amide of a valine residue, a common interaction motif for kinase inhibitors.[29][30] This interaction helps to anchor the inhibitor in the ATP-binding pocket, leading to potent and often selective inhibition.
Future Perspectives and Conclusion
The morpholine moiety will undoubtedly continue to be a valuable building block in the medicinal chemist's toolbox. Its favorable physicochemical properties and proven track record in successful drug development ensure its continued application in the design of novel therapeutics. Future research will likely focus on the development of novel, more complex morpholine scaffolds and the exploration of their utility in targeting new and challenging biological targets. The strategic incorporation of the morpholine ring, guided by a thorough understanding of its properties and potential interactions, will remain a key strategy for optimizing the drug-like properties of the next generation of medicines.
References
- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
- StatPearls. (2024, March 1). Linezolid. NCBI Bookshelf.
- Diekema, D. J., & Jones, R. N. (2002). Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections. American Family Physician, 65(4), 641-642.
- Wikipedia. (n.d.). Linezolid.
- Patsnap Synapse. (2024, July 17).
- Wilde, M. I., & Benfield, P. (1998). Reboxetine (Edronax). CNS Drugs, 9(5), 411-422.
- Ciardiello, F. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research, 10(12_Part_2), 4226s-4228s.
- Wikipedia. (n.d.). Selective norepinephrine reuptake inhibitor.
- Patsnap Synapse. (2024, June 15).
- BenchChem. (2025). Gefitinib: A Comprehensive Technical Guide to its Chemical Structure, Mechanism of Action, and Therapeutic Targeting of EGFR.
- Bionity. (n.d.). Reboxetine.
- Zhang, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design, 30(4), 325-337.
- Wong, E. H., & Ruggiero, A. M. (1998). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor.
- Drugs.com. (n.d.).
- BenchChem. (2025). Morpholine vs.
- Ghafouri, R. R., et al. (2016). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC, 2016, 21(16): 3354–3377.
- Bouali Sina Chemical Company. (2025, November 26). Morpholine | 6 Advantages and Disadvantages of Using.
- Zhang, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold.
- Wikipedia. (n.d.). Gefitinib.
- Shavva, A.G., et al. (2021).
- CliniSciences. (n.d.). Parallel Artificial Membrane Permeability Assay-BBB Kit.
- El-Sayed, M. A. A., et al. (2022). Several reported potent morpholine based PI3K inhibitors with examples of binding mode. Bioorganic Chemistry, 128, 106093.
- TCI Chemicals. (n.d.).
- Marion, N., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 8(17), 3857-3860.
- Tsinman, K., et al. (2011). In Vitro Blood–Brain Barrier Models: Current and Perspective Technologies. PMC, 13(2): 345–367.
- Research and Reviews. (2024, March 29). Role of Heterocyclic Compounds in Drug Development: An Overview.
- World Journal of Advanced Research and Reviews. (2025, October 25). Role of Heterocycles in Drug Discovery: An Overview.
- BioAssay Systems. (n.d.). PMBBB.
- Wikipedia. (n.d.).
- Grushin, V. V., & Alper, H. (1999). Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. Organometallics, 18(25), 5278-5289.
- ResearchGate. (2024, August 2). Recent Advances: Heterocycles in Drugs and Drug Discovery.
- ResearchGate. (2024, April 19). Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors.
- Open Access Journals. (n.d.). Heterocyclic compounds: The Diverse World of Ringed Molecules.
- ResearchGate. (n.d.).
- PMC. (n.d.).
- Montclair State University. (2021, January).
- Wikipedia. (n.d.).
- PMC. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Morpholine-2,5-diones.
- Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
- Organic Chemistry Portal. (n.d.). Morpholine synthesis.
- PubMed. (2021, February 3). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- University of Regina. (n.d.).
- Preprints.org. (2023, December 25).
- ResearchGate. (n.d.). pKa values of common substituted piperazines.
- GenScript. (n.d.).
- SciSpace. (n.d.).
- ResearchGate. (n.d.).
- Khan Academy. (n.d.).
Sources
- 1. Pharmacology of Linezolid | Pharmacology Mentor [pharmacologymentor.com]
- 2. researchgate.net [researchgate.net]
- 3. researchwith.montclair.edu [researchwith.montclair.edu]
- 4. preprints.org [preprints.org]
- 5. cancerquest.org [cancerquest.org]
- 6. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 8. Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K | Semantic Scholar [semanticscholar.org]
- 9. rroij.com [rroij.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI EUROPE N.V. [tcichemicals.com]
- 12. rsc.org [rsc.org]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. PMBBB-096 | Parallel Artificial Membrane Permeability Assay-BBB Kit [clinisciences.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. Linezolid - Wikipedia [en.wikipedia.org]
- 18. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Gefitinib - Wikipedia [en.wikipedia.org]
- 22. [Reboxetine (Edronax)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Selective norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 24. What is Reboxetine Mesilate used for? [synapse.patsnap.com]
- 25. Reboxetine [bionity.com]
- 26. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
The Art of Amine Protection: An In-depth Technical Guide to Boc Protecting Group Chemistry
For researchers, medicinal chemists, and professionals in drug development, the strategic manipulation of functional groups is the bedrock of successful organic synthesis. Among the arsenal of protective chemistries, the tert-butyloxycarbonyl (Boc) group stands as a titan for its robustness, reliability, and versatility in masking the nucleophilicity of amines. This guide provides a comprehensive exploration of the Boc protecting group, from its fundamental chemical principles to field-proven protocols and troubleshooting, designed to empower scientists in their synthetic endeavors.
The Rationale for Protection: Why the Boc Group is a Staple in Synthesis
Amines are fundamental building blocks in a vast array of pharmaceuticals and complex organic molecules. However, their inherent nucleophilicity and basicity can lead to undesirable side reactions in multi-step syntheses.[1][2] Protecting groups act as temporary shields, reversibly converting a reactive functional group into a less reactive derivative, thereby allowing other chemical transformations to occur selectively elsewhere in the molecule.[2]
The Boc group is one of the most common amine protecting groups in non-peptide chemistry, converting a reactive amine into a stable carbamate.[1][2][3] This stability to a wide range of non-acidic conditions, coupled with its straightforward removal under mild acidic conditions, makes it an invaluable tool.[4][5] Its orthogonality with other common protecting groups, such as the base-labile Fmoc and the hydrogenolysis-cleavable Cbz, is a cornerstone of modern synthetic strategy, particularly in solid-phase peptide synthesis (SPPS) and the creation of polyfunctional molecules.[4][6][7][8]
The Chemistry of the Boc Group: A Tale of Sterics and Electronics
The efficacy of the Boc group is rooted in its unique structure. The bulky tert-butyl group sterically hinders the nitrogen, reducing its nucleophilicity. Electronically, the carbonyl group further delocalizes the nitrogen's lone pair, rendering the protected amine significantly less reactive.
The true elegance of the Boc group lies in the lability of the tert-butyl group under acidic conditions. Protonation of the carbonyl oxygen facilitates the cleavage of the C-O bond, leading to the formation of a highly stable tertiary carbocation (tert-butyl cation).[1][4] This cation is then neutralized, typically through elimination to form isobutene gas, while the resulting unstable carbamic acid spontaneously decarboxylates to release the free amine and carbon dioxide.[3][9][10] This irreversible decomposition into gaseous byproducts provides a strong thermodynamic driving force for the deprotection reaction.
Core Synthetic Protocols: Installation and Cleavage of the Boc Group
The successful application of Boc chemistry hinges on the mastery of its installation and removal. The following protocols are presented as self-validating systems, with explanations for key experimental choices.
Boc Protection of Amines
The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[3][11] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the electrophilic carbonyl carbons of the anhydride.[4][12]
Experimental Protocol: General Procedure for Boc Protection
-
Dissolution: Dissolve the amine substrate in a suitable solvent. Common choices include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, or a biphasic mixture of water and an organic solvent.[13] For zwitterionic substrates like amino acids, which may have poor solubility in organic solvents, aqueous conditions with a base are often employed.[14][15][16]
-
Reagent Addition: Add 1.0 to 1.2 equivalents of di-tert-butyl dicarbonate (Boc₂O) to the solution.
-
Base Addition (Optional but Recommended): While the reaction can proceed without a base, the use of a base is common to neutralize the acidic byproducts and drive the reaction to completion.[4][14] Common choices include triethylamine (TEA), sodium hydroxide (NaOH), or 4-dimethylaminopyridine (DMAP).[3][13] DMAP is often used in catalytic amounts and can significantly accelerate the reaction.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the consumption of the starting material.
-
Work-up: Once the reaction is complete, the work-up procedure typically involves an aqueous wash to remove the base and any water-soluble byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the Boc-protected amine.
Causality in Experimental Choices:
-
Solvent: The choice of solvent is dictated by the solubility of the amine substrate. For non-polar amines, aprotic organic solvents are ideal. For polar or zwitterionic compounds, aqueous or biphasic systems are necessary.
-
Base: The use of a base like TEA or NaOH neutralizes the tert-butoxycarboxylic acid formed as a byproduct, preventing the potential for side reactions or protonation of the starting amine, which would render it non-nucleophilic.
Diagram: Boc Protection Workflow
The mechanism of amine protection using Boc anhydride.
Boc Deprotection
The removal of the Boc group is most commonly achieved under acidic conditions. T[4]rifluoroacetic acid (TFA) is a widely used reagent for this purpose, often in dichloromethane (DCM) as a solvent.
[1][3]Experimental Protocol: General Procedure for Acidic Boc Deprotection
-
Dissolution: Dissolve the Boc-protected amine in an anhydrous organic solvent, typically DCM.
-
Acid Addition: Add a strong acid. A common condition is a solution of 20-50% TFA in DCM. A[3]lternatively, 4M HCl in dioxane or ethyl acetate can be used. 3[13][17]. Scavenger Addition (Crucial for Sensitive Substrates): The tert-butyl cation generated during deprotection is a potent electrophile and can cause side reactions, particularly the alkylation of nucleophilic residues such as tryptophan, methionine, or tyrosine. T[18][19]o prevent this, a scavenger such as triisopropylsilane (TIS) or thioanisole is often added to the reaction mixture to trap the carbocation. 4[20][21]. Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically rapid, often completing within 30-60 minutes. Progress can be monitored by TLC or HPLC. A[22] key indicator on TLC is the appearance of a more polar spot (lower Rf value) corresponding to the free amine. 5[22]. Work-up: Upon completion, the solvent and excess acid are removed under reduced pressure. T[22]o obtain the free amine, the residue is often dissolved in an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the ammonium salt. T[22]he organic layer is then dried and concentrated to yield the deprotected amine.
Causality in Experimental Choices:
-
Acid Choice: TFA is effective due to its strength and volatility, which simplifies its removal after the reaction. HCl in dioxane is another common choice, particularly when TFA-mediated side reactions like trifluoroacetylation are a concern. *[18] Scavengers: The inclusion of scavengers is a critical self-validating step in protocols involving sensitive substrates. Their presence ensures the integrity of the target molecule by preventing unwanted alkylation, a common pitfall in Boc deprotection.
[19]
Diagram: Boc Deprotection Workflow
A standard workflow for the acidic deprotection of a Boc-protected amine.
Diagram: Mechanism of Acidic Boc Deprotection
The mechanism of Boc deprotection using a strong acid.
Orthogonality and Stability: A Strategic Overview
A key advantage of the Boc group is its stability profile, which allows for its use in orthogonal protection strategies. T[2][8]wo protecting groups are considered orthogonal if one can be removed without affecting the other.
[8]| Protecting Group | Cleavage Condition | Orthogonal to Boc? | | :--- | :--- | :--- | | Boc | Mild to Strong Acid (e.g., TFA, HCl) | - | | Fmoc | Base (e.g., Piperidine) | Yes |[4][11] | Cbz (Z) | Catalytic Hydrogenolysis (H₂, Pd/C) | Yes |[1][6] | Benzyl (Bn) Ether | Catalytic Hydrogenolysis (H₂, Pd/C) | Yes | | Silyl Ethers (e.g., TBDMS) | Fluoride source (e.g., TBAF) | Yes | | Methyl (Me) Ether | Strong Acid (e.g., BBr₃) | No (Selectivity can be an issue) |[23]
The Boc group is generally stable to:
-
Basic conditions: Resistant to hydrolysis by bases. *[4] Nucleophiles: Stable towards many common nucleophiles. *[4][20] Catalytic Hydrogenation: Does not cleave under conditions used for Cbz or Bn group removal.
[4][5]However, the Boc group is labile to:
-
Strong Acids: As discussed, this is the primary method of cleavage. *[3][4] Lewis Acids: Can be cleaved by Lewis acids such as AlCl₃, ZnBr₂, or TMSI. *[11][13][24] High Temperatures: Thermal deprotection is possible, though it often requires high temperatures.
[25][26][27]### 5. Troubleshooting and Side Reactions: Field-Proven Insights
Even a robust procedure can encounter challenges. Understanding potential side reactions is key to troubleshooting and optimizing protocols.
Common Issues in Boc Protection:
-
Incomplete Reaction: May be caused by low nucleophilicity of the amine (e.g., electron-deficient anilines), steric hindrance, or poor solubility of the starting material. I[14]ncreasing the reaction time, temperature, or using a more potent acylation catalyst like DMAP can help.
-
Hydrolysis of Boc₂O: In aqueous conditions, Boc anhydride can hydrolyze. Using a slight excess of the anhydride can mitigate this.
[14]Common Issues in Boc Deprotection:
-
t-Butylation: The electrophilic tert-butyl cation can alkylate nucleophilic sites on the substrate. T[19][21]his is the most common and problematic side reaction. Solution: Always use a scavenger like TIS, thioanisole, or water in the cleavage cocktail. *[19][20] Incomplete Deprotection: If the reaction is incomplete, it may be due to insufficient acid or reaction time. The strength of the acid required can be substrate-dependent.
-
Trifluoroacetylation: The deprotected amine can sometimes react with TFA to form a stable trifluoroacetamide byproduct. [18][19]Solution: Use HCl in dioxane or another non-nucleophilic acid for the deprotection step. *[18] Degradation of Other Acid-Sensitive Groups: The acidic conditions can cleave other acid-labile groups. Careful planning of the orthogonal strategy is essential.
The Boc protecting group is a cornerstone of modern organic synthesis for good reason. Its ease of installation, stability to a wide range of reagents, and clean, predictable cleavage under acidic conditions make it an exceptionally reliable tool. By understanding the causality behind the experimental choices, anticipating potential side reactions, and employing robust, self-validating protocols, researchers and drug development professionals can leverage the full power of Boc chemistry to construct complex molecules with precision and efficiency.
References
- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.Methods in Molecular Biology.
- A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups.BenchChem.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.Total Synthesis.
- BOC Protection and Deprotection.J&K Scientific LLC.
- Boc Deprotection Mechanism - TFA.Common Organic Chemistry.
- Boc Protection Mechanism (Boc2O).Common Organic Chemistry.
- Boc Protection Mechanism (Boc2O + Base).Common Organic Chemistry.
- 26.7: Peptide Synthesis.Chemistry LibreTexts.
- Adding Boc Group Mechanism | Organic Chemistry.YouTube.
- A Researcher's Guide to Alternative Boc Deprotection Methods Without Strong Acids.BenchChem.
- Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines.BenchChem.
- Boc-Protected Amino Groups.Organic Chemistry Portal.
- Boc Protecting Group for Amines.Chemistry Steps.
- Amine Protection and Deprotection.Master Organic Chemistry.
- Protecting Groups For Amines: Carbamates.Master Organic Chemistry.
- Protecting Groups: Boc, Cbz, Amine.StudySmarter.
- Common side reactions with Boc-protected amino acids and how to avoid them.BenchChem.
- Boc Protected Compounds.Hebei Boze Chemical Co., Ltd..
- A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.BenchChem.
- Orthogonality of Boc and Me Protecting Groups: A Technical Guide for Researchers.BenchChem.
- Technical Support Center: Troubleshooting Side Reactions in Boc-Protected Amine Deprotection.BenchChem.
- Dual protection of amino functions involving Boc.RSC Publishing.
- A schematic representation of peptide synthesis using Boc protected...ResearchGate.
- What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?StackExchange.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.International Journal of Organic Chemistry.
- Orthogonal Protecting Group Strategies with Boc: A Comparative Guide for Researchers.BenchChem.
- Amine Protection / Deprotection.Fisher Scientific.
- Protective Groups.Organic Chemistry Portal.
- BOC Deprotection.ACS GCI Pharmaceutical Roundtable Reagent Guides.
- The Reactivity of the N-Boc Protecting Group: An Underrated Feature.ResearchGate.
- Any suggestion on Boc deprotection without using acid?ResearchGate.
- Boc Protected Compounds.Hebei Boze Chemical Co., Ltd..
- BOC deprotection.Hebei Boze Chemical Co.,Ltd..
- Boc Deprotection Mechanism | Organic Chemistry.YouTube.
- Having great trouble with a Boc-protection reaction.Reddit.
- Having great trouble with a Boc-protection reaction.Reddit.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.ACS Publications.
- How to confirm BOC deprotection by TFA ?ResearchGate.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.National Institutes of Health.
- Boc Protection - Common Conditions.Common Organic Chemistry.
Sources
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Boc Protected Compounds [pt.bzchemicals.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Boc-Protected Amino Groups [organic-chemistry.org]
- 21. BOC deprotection [ms.bzchemicals.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. mcours.net [mcours.net]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
1-Boc-4-(morpholine-4-carbonyl)piperidine safety data sheet
An In-depth Technical Guide to the Safe Handling of 1-Boc-4-(morpholine-4-carbonyl)piperidine
Compound Profile and Inherent Hazards
1.1. Chemical Identity:
-
Chemical Name: this compound
-
CAS Number: 757949-39-6
-
Molecular Formula: C₁₅H₂₆N₂O₄[1]
-
Molecular Weight: 298.38 g/mol [1]
1.2. Anticipated Hazard Profile:
Based on the analysis of analogous compounds, this compound is anticipated to present the following hazards:
-
Skin Irritation: Similar N-Boc piperidine derivatives are known to cause skin irritation.[2][3][4]
-
Serious Eye Irritation: Causes serious eye irritation.[2][3][4]
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[2][3][5]
-
Harmful if Swallowed: Acute oral toxicity is a potential concern.[2]
Table 1: GHS Hazard Statements for Structurally Similar Compounds
| Hazard Statement | Description | Associated Compound Class |
| H302 | Harmful if swallowed | N-Boc-piperidine derivatives[2] |
| H315 | Causes skin irritation | N-Boc-piperidine derivatives[2][3][4] |
| H319 | Causes serious eye irritation | N-Boc-piperidine derivatives[2][3][4] |
| H335 | May cause respiratory irritation | N-Boc-piperidine derivatives[2][3][5] |
Prudent Laboratory Practices and Handling Protocols
Adherence to rigorous handling protocols is essential to minimize exposure and ensure a safe working environment.
2.1. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[6][7] A certified chemical fume hood is strongly recommended to prevent the accumulation of dust or vapors.
-
Contained Operations: For larger quantities or procedures with a higher risk of aerosolization, consider using a glove box or other contained systems.
2.2. Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against accidental exposure.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[8]
-
Skin Protection:
-
Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile rubber).
-
Lab Coat: A flame-retardant lab coat should be worn at all times.
-
Clothing: Wear long-sleeved clothing and closed-toe shoes.
-
-
Respiratory Protection: If engineering controls are insufficient or during spill cleanup, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[9]
Workflow for Donning and Doffing PPE
Caption: Sequential workflow for correctly donning and doffing Personal Protective Equipment.
2.3. Safe Handling and Storage:
-
Handling: Avoid all personal contact, including inhalation of dust or vapors.[6][7] Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly after handling.[6][7]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[6][7] Store away from incompatible materials such as strong oxidizing agents and strong acids.[9]
Emergency and First Aid Procedures
Immediate and appropriate action is critical in the event of an exposure.
Decision Tree for Accidental Exposure
Caption: Decision tree outlining immediate actions for different types of accidental exposure.
3.1. First Aid Measures:
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[3][8][10] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[9][10]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[3][9] If skin irritation occurs, seek medical advice.[8]
-
Eye Contact: Rinse cautiously with water for several minutes.[3][8] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][8]
-
Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water and seek immediate medical attention.[9]
Spill Management and Disposal
4.1. Spill Cleanup:
-
Minor Spills: For small spills, wear appropriate PPE, and use dry clean-up procedures to avoid generating dust.[6][7] Sweep or vacuum the material and place it in a sealed, labeled container for disposal.[6][7]
-
Major Spills: In the case of a large spill, evacuate the area and alert emergency responders.[7] Control personal contact by wearing appropriate protective equipment, including respiratory protection.[7] Prevent the spillage from entering drains or watercourses.[7]
4.2. Waste Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[10] Contaminated packaging should also be disposed of as hazardous waste.
Physical and Chemical Properties
While experimental data for the target compound is limited, predicted properties are available.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆N₂O₄ | [1] |
| Molecular Weight | 298.38 g/mol | [1] |
| Boiling Point | 444.8 ± 45.0 °C (Predicted) | [1] |
| Density | 1.145 ± 0.06 g/cm³ (Predicted) | [1] |
Stability and Reactivity
-
Stability: The compound is expected to be stable under recommended storage conditions.[9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[9]
-
Hazardous Decomposition Products: Upon combustion, it may produce oxides of carbon and nitrogen.[9]
References
- 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet. (n.d.). AAPPTec.
Sources
- 1. This compound CAS#: 757949-39-6 [chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. echemi.com [echemi.com]
- 9. peptide.com [peptide.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
Spectroscopic Blueprint of a Key Synthetic Building Block: A Technical Guide to 1-Boc-4-(morpholine-4-carbonyl)piperidine
Introduction: The Structural Significance of 1-Boc-4-(morpholine-4-carbonyl)piperidine
In the landscape of modern drug discovery and development, piperidine and morpholine scaffolds are ubiquitous. Their favorable physicochemical properties, including aqueous solubility and metabolic stability, make them privileged structures in medicinal chemistry. The compound this compound serves as a crucial bifunctional building block, combining the conformational rigidity of the piperidine ring, the synthetic versatility of the Boc-protecting group, and the hydrogen bond accepting capability of the morpholine amide. A thorough understanding of its spectroscopic characteristics is paramount for researchers to verify its synthesis, assess its purity, and follow its transformations in complex reaction pathways.
This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound. As direct experimental spectra for this specific compound are not widely published, this guide will leverage a predictive approach grounded in the established spectroscopic principles and experimental data of its constituent fragments: the 1-Boc-piperidine moiety and the morpholine-4-carbonyl group. By dissecting the expected spectral signatures, this document aims to provide researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this important synthetic intermediate.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the atom numbering scheme that will be used throughout this guide for spectral assignments.
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. As the natural abundance of ¹³C is low, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct peak.
Predictive ¹³C NMR Data Summary
| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| Boc Group | ||
| C10, C11, C12 | ~28.5 | Characteristic signal for the three equivalent methyl carbons of the Boc group. [1] |
| C9 | ~79.5 | Quaternary carbon of the Boc group. |
| C7 | ~154.8 | Carbonyl carbon of the carbamate. |
| Piperidine Ring | ||
| C2, C6 | ~44.0 | Carbons adjacent to the nitrogen of the piperidine ring. |
| C3, C5 | ~28.0 | Carbons beta to the nitrogen. |
| C4 | ~42.0 | Methine carbon at the point of substitution. |
| Morpholine-4-carbonyl Group | ||
| C13 | ~170.0 | Carbonyl carbon of the amide, expected to be downfield. |
| C15, C19 | ~46.0 | Carbons adjacent to the amide nitrogen in the morpholine ring. |
| C16, C18 | ~66.5 | Carbons adjacent to the oxygen in the morpholine ring. |
Expert Interpretation and Causality
The ¹³C NMR spectrum is expected to be relatively clean, with distinct signals for each carbon environment. The carbonyl carbons of the Boc group (C7) and the amide (C13) will be the most downfield signals due to the strong deshielding effect of the attached oxygen and nitrogen atoms. The carbons of the morpholine ring adjacent to the oxygen (C16, C18) will be further downfield than those adjacent to the nitrogen (C15, C19). The chemical shifts of the piperidine ring carbons are influenced by the Boc group and the C4 substituent.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 20-50 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of CDCl₃ or another suitable deuterated solvent.
-
Ensure the sample is completely dissolved.
-
-
Instrument Setup:
-
Lock and shim the spectrometer as described for ¹H NMR.
-
Tune the carbon probe for optimal performance.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. It is particularly useful for identifying the presence of specific functional groups.
Predictive IR Data Summary
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale for Prediction |
| 2975-2850 | Strong | C-H stretch | Aliphatic (piperidine, morpholine, Boc) | Characteristic C-H stretching vibrations of sp³ hybridized carbons. |
| ~1695 | Strong | C=O stretch | Carbamate | The carbonyl of the Boc group typically absorbs in this region. [2] |
| ~1645 | Strong | C=O stretch | Amide (Amide I band) | The carbonyl of the tertiary amide is expected at a lower frequency than the carbamate. [2][3] |
| 1470-1430 | Medium | C-H bend | CH₂ scissoring | Bending vibrations of the methylene groups in the rings. |
| 1365 | Strong | C-H bend | t-Butyl rocking | A characteristic absorption for the tert-butyl group. |
| 1250-1160 | Strong | C-N stretch | Carbamate and Amide | Stretching vibrations of the C-N bonds. |
| ~1115 | Strong | C-O-C stretch | Ether (morpholine) | The asymmetric stretch of the ether linkage in the morpholine ring. |
Expert Interpretation and Causality
The IR spectrum will be dominated by two strong carbonyl absorptions. The higher frequency band (~1695 cm⁻¹) is assigned to the carbamate of the Boc group, while the lower frequency band (~1645 cm⁻¹) corresponds to the amide carbonyl of the morpholine-4-carbonyl moiety. The presence of these two distinct peaks is a strong indicator of the successful formation of the target molecule. The C-H stretching region will show multiple strong bands corresponding to the aliphatic protons. A strong band around 1115 cm⁻¹ will be indicative of the C-O-C ether linkage within the morpholine ring.
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation:
-
Place a small amount of the solid or liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Ensure good contact between the sample and the crystal by applying gentle pressure with the anvil.
-
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum, typically co-adding 16-32 scans for a good signal-to-noise ratio.
-
The spectrum is usually recorded over the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structure elucidation.
Predictive Mass Spectrometry Data
-
Molecular Formula: C₁₅H₂₆N₂O₄
-
Molecular Weight: 314.38 g/mol
-
Predicted [M+H]⁺ (ESI): m/z 315.19
Expected Fragmentation Pattern (Electron Impact - EI)
Sources
A-Z of Sourcing Substituted Piperidines: A Technical Guide for Drug Discovery Professionals
Abstract
The piperidine ring is a cornerstone of modern medicinal chemistry, distinguished as a privileged scaffold in a multitude of FDA-approved drugs.[1][2][3] Its prevalence stems from its ability to confer favorable physicochemical properties, such as modulating lipophilicity and providing three-dimensional structural diversity crucial for potent and selective target engagement.[1][4] This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on navigating the commercial landscape of substituted piperidine building blocks. We will explore the interplay between synthetic accessibility and commercial availability, offer a framework for supplier evaluation and quality control, and present a practical workflow for sourcing these critical reagents.
Introduction: The Enduring Value of the Piperidine Scaffold
The six-membered piperidine heterocycle is a recurring motif in a vast array of pharmaceuticals, from antipsychotics and antihistamines to analgesics.[1][2][5] Its utility is rooted in several key features:
-
Structural Versatility: The saturated, non-aromatic nature of the ring allows for complex three-dimensional arrangements of substituents, enabling chemists to meticulously sculpt molecules to fit the binding pockets of biological targets.[4]
-
Physicochemical Modulation: The basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility. Simultaneously, the carbon framework provides a lipophilic character. This balance is critical for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.[1]
-
Metabolic Stability: The piperidine core is generally robust to metabolic degradation, a desirable trait for improving a drug's half-life.[1]
Given its importance, having reliable access to a diverse palette of well-characterized, substituted piperidine building blocks is a critical enabler for any drug discovery program.
The Commercial Landscape: What's Available and Who Supplies It
The market for chemical building blocks is vast, with suppliers ranging from large, well-established companies to smaller, specialized niche providers. For piperidines, these can be broadly categorized.
Major Suppliers: Large chemical conglomerates like Sigma-Aldrich (Merck) , and specialty suppliers such as Enamine , Combi-Blocks , and Frontier Specialty Chemicals offer extensive catalogs of heterocyclic building blocks, including a wide array of piperidines.[6][7][8]
-
Enamine is particularly noteworthy for its massive REAL (REadily AccessibLe) database , which contains billions of virtual compounds that can be synthesized on demand, offering unparalleled access to novel chemical space.[9][10][11]
-
Combi-Blocks and others provide a diverse range of functionalized piperidines, often available from gram to kilogram scales.[7]
Key Considerations for Availability: The commercial availability of a specific substituted piperidine is directly linked to the complexity of its synthesis. Understanding this relationship is key to efficient project planning.
| Substitution Pattern | Relative Availability | Typical Synthetic Route | Causality Behind Availability & Cost |
| Simple N-Substituted | High | Direct alkylation/acylation of piperidine | Piperidine itself is an inexpensive, readily available commodity chemical.[12] N-functionalization is typically a straightforward, high-yielding, single-step reaction. |
| Mono-substituted (C2, C3, C4) | High to Medium | Catalytic hydrogenation of substituted pyridines | Readily available pyridine precursors make this a common and cost-effective route.[13][14][15] However, regioselectivity can be a challenge for some isomers. |
| Di-substituted (e.g., 2,6-cis) | Medium | Diastereoselective reduction of substituted pyridines | Achieving specific stereochemistry (cis/trans) requires more controlled reaction conditions or specific catalysts, increasing complexity and cost.[14][16] |
| Chiral / Enantiopure | Medium to Low | Asymmetric synthesis, resolution of racemates | Chiral syntheses require specialized catalysts or chiral pool starting materials, which are inherently more expensive.[17][18] Resolutions discard at least 50% of the material, doubling the cost. |
| Spirocyclic & Bridged | Low / Often On-Demand | Multi-step, complex cyclization strategies | These scaffolds require highly specialized, often lengthy synthetic sequences, making them rare in catalogs and primarily available via custom synthesis.[19] |
Synthetic Accessibility: The "Why" Behind Price and Lead Time
The cost and delivery time for a building block are not arbitrary; they are a direct reflection of the synthetic chemistry required to produce it. A foundational understanding of these routes empowers researchers to make informed decisions.
Pillar 1: Reduction of Pyridines The most common industrial route to the piperidine core is the catalytic hydrogenation of pyridine precursors.[14][15]
-
Mechanism: This reaction typically uses heterogeneous catalysts (e.g., Pt, Pd, Rh, Ni) under a hydrogen atmosphere to reduce the aromatic pyridine ring to the saturated piperidine.[12][14]
-
Impact on Availability: The vast commercial availability of substituted pyridines makes this a powerful and economical approach. However, challenges can arise. Certain functional groups are sensitive to hydrogenation conditions, and achieving specific stereoisomers (e.g., cis vs. trans) in multi-substituted rings can be difficult, requiring more advanced catalytic systems.[15]
Pillar 2: Cyclization of Acyclic Precursors Building the ring from linear starting materials offers greater control over substituent placement and stereochemistry.
-
Mechanism: Intramolecular reactions, such as reductive amination of diketones or aza-Michael additions, are powerful methods for constructing the piperidine ring.[13][20]
-
Impact on Availability: While offering more precision, these routes often involve more synthetic steps than pyridine reduction. This increased step count translates to lower overall yields, more complex purifications, and consequently, higher costs and longer lead times for the final building block.
Pillar 3: Asymmetric Synthesis & Chiral Resolutions For drug development, controlling stereochemistry is paramount. Chiral piperidines are accessed primarily through two approaches:
-
Asymmetric Synthesis: This involves using chiral catalysts or starting from a chiral precursor (the "chiral pool") to directly generate a single enantiomer.[17][18] This is synthetically elegant but often requires expensive reagents and significant process development.
-
Classical Resolution: A racemic mixture is treated with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization. This method is robust and scalable but inherently inefficient, as a maximum of 50% of the desired enantiomer can be recovered.[21]
The choice of route directly impacts the final building block's price. A simple, achiral piperidine made in one step from pyridine will be orders of magnitude cheaper than a multi-substituted, enantiopure piperidine requiring a 10-step asymmetric synthesis.
Quality Control: A Self-Validating System for Procurement
Trust in your starting materials is non-negotiable. A supplier's commitment to quality is demonstrated through its documentation. Every building block should come with a Certificate of Analysis (CoA) that provides critical data for identity, purity, and quality confirmation.
Experimental Protocol: Evaluating a Certificate of Analysis (CoA)
Objective: To validate the identity, purity, and structural integrity of a commercially sourced substituted piperidine building block before its use in a synthetic campaign.
Methodology:
-
Request the CoA: Prior to or upon delivery, obtain the lot-specific CoA from the supplier. This document is the foundation of your quality assessment.
-
Verify Identity (¹H NMR & Mass Spectrometry):
-
Proton NMR (¹H NMR): Compare the provided spectrum against the expected structure.
-
Check for key signals: Does the integration of protons match the expected number for the piperidine ring and its substituents?
-
Confirm chemical shifts: Are the signals in the expected regions (e.g., protons alpha to the nitrogen are typically downfield)?
-
Analyze splitting patterns: Do the coupling patterns (e.g., doublets, triplets) correspond to the connectivity of the molecule?
-
-
Mass Spectrometry (MS): Verify that the molecular ion peak (e.g., [M+H]⁺ in LC-MS) matches the calculated molecular weight of the desired compound.
-
-
Assess Purity (LC-MS and/or HPLC):
-
The chromatogram should show a single major peak corresponding to the product.
-
The purity is typically reported as a percentage (e.g., >95%). Be wary of significant impurity peaks. For drug discovery, a purity of ≥95% is generally required.
-
-
Confirm Structure (¹³C NMR, if available):
-
For more complex structures or to resolve ambiguity, a Carbon-13 NMR spectrum is invaluable.
-
Ensure the number of distinct carbon signals matches the number of unique carbons in the molecule.
-
-
Assess for Residual Solvents or Water:
-
The ¹H NMR may show characteristic signals for common solvents (e.g., dichloromethane, ethyl acetate).
-
For solids, a Karl Fischer titration result may be provided to quantify water content. High residual solvent or water content can interfere with subsequent reactions.
-
-
Review Chiral Purity (for enantiopure compounds):
-
If you purchased a single enantiomer, the CoA must include data from a chiral HPLC or SFC (Supercritical Fluid Chromatography) analysis.
-
This will report the enantiomeric excess (e.e.), which should typically be >98% or >99%.
-
This systematic evaluation acts as a self-validating system, ensuring that the material in the bottle is what the label claims it is, thereby safeguarding the integrity of your subsequent experiments.[22][23]
Workflow and Visualization
Workflow for Sourcing Piperidine Building Blocks
The process from identifying a need to utilizing a building block can be visualized as a clear, logical progression.
Caption: A streamlined workflow for the selection, procurement, and validation of piperidine building blocks.
Relationship Between Synthetic Complexity and Commercial Factors
The economic realities of sourcing are directly tied to the chemistry involved.
Caption: The direct correlation between synthetic complexity and key commercial factors for piperidine building blocks.
Future Trends
The field of piperidine synthesis is continuously evolving, with innovations that will undoubtedly impact future commercial availability:
-
C-H Functionalization: New methods that allow for the direct modification of C-H bonds on a pre-existing piperidine ring promise to dramatically shorten synthetic routes to complex analogs.[24]
-
Photoredox and Electrocatalysis: These modern synthetic techniques are enabling milder and more efficient ways to construct and functionalize piperidines, potentially lowering the cost and environmental impact of production.[24]
-
Flow Chemistry: Continuous flow manufacturing can improve the safety, consistency, and scalability of many reactions used to produce piperidines, which could lead to lower costs for building blocks that are currently difficult to produce at scale.
Conclusion
Substituted piperidines will remain a vital class of building blocks in the armamentarium of the medicinal chemist. A strategic approach to sourcing these materials—one that is grounded in an understanding of the underlying synthetic chemistry and a rigorous commitment to quality control—is essential for the efficient and successful progression of drug discovery projects. By critically evaluating the commercial landscape, understanding the link between synthesis and cost, and implementing a robust internal validation process, research organizations can mitigate risks, control timelines, and accelerate the journey from initial concept to life-changing therapeutics.
References
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.PubMed.
- Organic Building Blocks.Sigma-Aldrich.
- Structure of the U.S.
- A Comparative Analysis of Synthetic Routes to Substituted Piperidine-2,6-diones.Benchchem.
- Heterocyclic Building Blocks.Sigma-Aldrich.
- Synthetic Routes to 3-Alkyl-Substituted Piperidines: Applic
- Chemical Suppliers.ChemBuyersGuide.com.
- Boost your Medicinal Chemistry Research with C-substituted Piperidines.Life Chemicals.
- Enamine REAL D
- Piperidine ReagentPlus, 99.Sigma-Aldrich.
- Specialty Chemicals Suppliers.Thomasnet.
- Piperidine deriv
- Piperidines.Combi-Blocks.
- COMBI-BLOCKS INC - Product List.Interchim.
- [OS-7493] CAS 498-95-3 | Piperidine-3-carboxylic acid 98%.Combi-Blocks - Labfind.
- Analogues of Piperidine for Drug Design.Pharmaceutical Technology.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Chemical Building Blocks.Sigma-Aldrich.
- Building Blocks.Frontier Specialty Chemicals.
- Piperidine, ReagentPlus, 99%.SIGMA-ALDRICH | SLS.
- (PDF) Piperidine nucleus in the field of drug discovery.
- Analytical Method Development & Validation.
- Organic anhydrides and their deriv
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis.Benchchem.
- COMBI-BLOCKS INC - Product List.Interchim.
- Asymmetric Routes to Substituted Piperidines.
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
- Analogues of Piperidine for Drug Design.Enamine.
- REAL D
- Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems.
- EnamineStore.Enamine.
- Representative 2-substituted piperidine-containing pharmaceuticals.
- Safety Data Sheet for (R)-3-N-Boc-3-(methylamino)piperidine.Combi-Blocks.
- New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery.Drug Target Review.
- Overview of pharmaceutical quality control steps and implement
- New 'small' piperazines.Enamine.
- Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry.National Academic Digital Library of Ethiopia.
- Challenges in Accessing Specialized Building Blocks.BOC Sciences.
- Building a Framework for Quality by Design.Pharmaceutical Technology.
- Quality Control.Pharmaguideline.
- Analytical Quality Control for the Pharmaceutical Industry.YouTube.
- Micrograms to Kilos: The Challenges of Scaling.Drug Discovery and Development.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analogues of Piperidine for Drug Design - Pharmaceutical Technology [pharmaceutical-technology.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Combi-Blocks [combi-blocks.com]
- 8. Building Blocks | Specialty Chemicals [frontierspecialtychemicals.com]
- 9. Enamine REAL Database - Enamine [enamine.net]
- 10. REAL Database Subsets - Enamine [enamine.net]
- 11. EnamineStore [enaminestore.com]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 22. gmpsop.com [gmpsop.com]
- 23. youtube.com [youtube.com]
- 24. htworld.co.uk [htworld.co.uk]
Literature review of morpholinylpiperidine derivatives
An In-depth Technical Guide to the Medicinal Chemistry of Morpholinylpiperidine Derivatives
Abstract
The fusion of morpholine and piperidine rings creates the morpholinylpiperidine scaffold, a cornerstone in modern medicinal chemistry. Recognized as a "privileged structure," this heterocyclic system is prevalent in a multitude of pharmacologically active agents, lending them favorable physicochemical and pharmacokinetic properties.[1][2] This guide provides a comprehensive literature review for researchers, scientists, and drug development professionals, delving into the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of these derivatives. We will explore their roles as anticancer, neuroprotective, antidiabetic, and antimicrobial agents, supported by detailed experimental protocols and mechanistic insights to empower the next wave of drug discovery.
The Morpholinylpiperidine Scaffold: A Privileged Foundation
In the landscape of drug design, the term "privileged structure" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. Both piperidine and morpholine rings independently fit this description, and their combination into a single scaffold creates a powerful synergistic effect.
-
Piperidine Moiety : As one of the most ubiquitous N-heterocycles in pharmaceuticals, the piperidine ring offers a rigid, saturated, and basic nitrogen center.[3][4] This allows for strong ionic interactions with biological targets and provides a versatile anchor point for synthetic modifications. Its chair-like conformation can be strategically functionalized to orient substituents in precise three-dimensional space, optimizing target engagement.
-
Morpholine Moiety : The morpholine ring introduces a polar ether linkage, which can act as a hydrogen bond acceptor. This feature often enhances aqueous solubility and can improve metabolic stability by blocking potential sites of oxidation. The incorporation of morpholine has been shown to bestow compounds with desirable drug-like properties and improved pharmacokinetics.[1][2]
The conjugation of these two rings results in a scaffold that balances lipophilicity and hydrophilicity, provides multiple points for synthetic diversification, and offers a robust framework for orienting pharmacophoric elements.
Synthetic Strategies and Methodologies
The construction of the morpholinylpiperidine core and its subsequent derivatization are critical processes in harnessing its therapeutic potential. Synthetic routes are chosen based on the desired substitution patterns, stereochemistry, and overall efficiency.
A common and versatile approach involves the coupling of a pre-functionalized piperidine with a morpholine-containing fragment, or vice versa. Reductive amination is a frequently employed method.
General Synthetic Workflow: Reductive Amination
Below is a generalized workflow for synthesizing a 4-(morpholin-4-yl)piperidine derivative, a common orientation found in many bioactive molecules.
Caption: Generalized synthetic workflow via reductive amination.
Protocol 1: Synthesis of 1-Benzyl-4-morpholinopiperidine
This protocol provides a practical, step-by-step example of the reductive amination workflow.
Materials:
-
1-Benzyl-4-piperidone (1.0 eq)
-
Morpholine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) as solvent
-
Acetic Acid (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of 1-benzyl-4-piperidone (1.0 eq) in dichloroethane (DCE), add morpholine (1.2 eq) followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the enamine intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting ketone but efficiently reduces the in situ-formed enamine/iminium ion.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (e.g., silica gel, gradient elution with EtOAc/Hexanes) to yield the pure 1-benzyl-4-morpholinopiperidine.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. This self-validating step is crucial for scientific integrity.
Pharmacological Landscape and Therapeutic Applications
The structural versatility of morpholinylpiperidine derivatives has led to their exploration across a wide range of diseases.
Anticancer Activity
This scaffold is a prominent feature in many anticancer agents, particularly as inhibitors of protein kinases and tubulin polymerization.
-
Kinase Inhibition : The morpholine oxygen can form critical hydrogen bonds in the hinge region of kinase ATP-binding pockets, while the piperidine ring can orient substituents towards other key domains.
-
Tubulin Polymerization Inhibition : Certain derivatives bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[5]
A novel piperidine derivative, 17a , was synthesized and found to have potent anticancer activity against prostate cancer (PC3) cells with an IC₅₀ value of 0.81 µM.[5] This compound was shown to inhibit tubulin polymerization by binding at the colchicine site.[5]
| Compound Class | Target | Example Activity | Cell Line | Reference |
| Piperidine-amides | Tubulin (Colchicine site) | IC₅₀ = 0.81 µM | PC3 (Prostate) | [5] |
| Vindoline-piperazine | Tubulin | GI₅₀ = 1.00 µM | MDA-MB-468 (Breast) | [6] |
| Ferrocenylpropenamides | Unknown | IC₅₀ = 8.1 µM | MCF-7 (Breast) | [1] |
Neurodegenerative and Psychiatric Disorders
The ability to cross the blood-brain barrier makes this scaffold suitable for developing agents targeting the central nervous system (CNS).
-
Alzheimer's Disease : Derivatives have been designed as multi-target ligands, inhibiting acetylcholinesterase (AChE), monoamine oxidase (MAO), and beta-secretase, or modulating sigma (σ₁) receptors.[1][7][8] Donepezil, a key anti-Alzheimer's drug, contains a benzylpiperidine moiety, and many derivatives are based on its structure.[4]
-
Antipsychotics : The piperidine nucleus is a core component of several antipsychotic drugs.[1] Modifications with morpholine can fine-tune receptor binding profiles (e.g., for dopamine and serotonin receptors) and improve safety.
Antidiabetic Agents
Recent studies have highlighted morpholinylpiperidine derivatives as potential treatments for diabetes mellitus.[9][10] Their mechanisms often involve the inhibition of enzymes like α-glucosidase, which helps control post-prandial hyperglycemia.[10]
Antimicrobial Activity
The scaffold has been incorporated into compounds showing broad-spectrum antibacterial and antifungal activity.[1][11] The basic nitrogen of the piperidine can interact with negatively charged components of microbial cell membranes, while the overall structure can be tailored to inhibit specific enzymes like DNA gyrase.[1]
Structure-Activity Relationships (SAR)
Understanding SAR is fundamental to optimizing lead compounds. For the morpholinylpiperidine scaffold, activity is modulated by the nature and position of substituents on both the piperidine and morpholine rings (though substitution on the piperidine is more common).
Caption: Key points for structure-activity relationship (SAR) studies.
Key SAR Insights:
-
N-Substitution on Piperidine (R¹): This is the most common point of modification. Large, aromatic, or heteroaromatic groups (e.g., benzyl) often increase potency by providing additional binding interactions (π-π stacking, hydrophobic interactions). This position heavily influences the compound's overall lipophilicity and ADME properties.
-
Substitution on the Piperidine Ring (R²): Introducing substituents on the carbon framework of the piperidine ring can be used to probe specific pockets of a binding site. It also allows for the introduction of chiral centers, which can lead to stereospecific binding and improved selectivity.
-
Morpholine Ring: While less commonly substituted, modifications here can impact solubility and metabolic stability. The morpholine nitrogen is significantly less basic than the piperidine nitrogen and is not typically a primary site for salt formation or ionic interactions.
Standard Biological Assay Protocol
To assess the efficacy of newly synthesized derivatives, standardized in vitro assays are essential. The following protocol describes a common method for evaluating the antiproliferative activity of anticancer compounds.
Protocol 2: Cell Viability Assessment using Resazurin Assay
Principle: This assay measures the metabolic activity of living cells. Viable cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The amount of fluorescence is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., PC3, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom black plates
-
Test compounds (dissolved in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. Causality Note: A 24-hour pre-incubation ensures cells are in a logarithmic growth phase and have recovered from the stress of trypsinization, leading to more consistent results.
-
Compound Treatment: Prepare serial dilutions of the morpholinylpiperidine derivatives in culture medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control). Include "medium only" wells for background subtraction.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Resazurin Addition: Add 10 µL of resazurin solution to each well. Incubate for another 2-4 hours. Causality Note: The incubation time with resazurin is critical and should be optimized; too short may yield insufficient signal, while too long may lead to over-reduction and signal saturation.
-
Data Acquisition: Measure the fluorescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence (medium only wells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Future Perspectives and Conclusion
The morpholinylpiperidine scaffold remains a highly productive framework in the pursuit of novel therapeutics. Its proven ability to confer favorable pharmacological and pharmacokinetic properties ensures its continued relevance.[1][2] Future research will likely focus on several key areas:
-
Target Selectivity : Designing derivatives with high selectivity for specific isoforms of kinases or receptors to minimize off-target effects and improve safety profiles.
-
Covalent Inhibition : Incorporating reactive functional groups (warheads) to enable covalent bond formation with the target protein, leading to prolonged and potent inhibition.
-
Protac Design : Using the scaffold as a ligand to recruit target proteins to an E3 ubiquitin ligase, leading to their degradation rather than just inhibition.
References
- Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Request PDF - ResearchGate.
- Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PubMed.
- Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - MDPI.
- A review on pharmacological profile of Morpholine derivatives - ResearchGate.
- EP0837858A1 - Piperidine and morpholine derivatives and their use as therapeutic agents - Google Patents.
- US5985896A - Piperidine and morpholine derivatives and their use as therapeutic agents - Google Patents.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.
- Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences.
- Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub.
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central.
- Synthesis of N-substituted morpholine nucleoside derivatives - PubMed.
- Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC - NIH.
- Structure activity relationship of piperidine derivatives - ResearchGate.
- Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells - PMC - PubMed Central.
- Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 3. mdpi.com [mdpi.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Protocol for the Synthesis of 1-Boc-4-(morpholine-4-carbonyl)piperidine: A Key Intermediate for Drug Discovery
An Application Note for Medicinal and Process Chemists
Abstract
This document provides a detailed protocol for the synthesis of 1-Boc-4-(morpholine-4-carbonyl)piperidine, a valuable building block in modern medicinal chemistry. The piperidine and morpholine motifs are prevalent in a vast number of biologically active compounds and approved pharmaceuticals.[1] This guide outlines a robust and efficient amide coupling procedure, offering insights into the reaction mechanism, step-by-step experimental instructions, purification, and characterization. The protocol is designed for researchers in drug development and organic synthesis, emphasizing safety, reproducibility, and a mechanistic understanding of the process.
Introduction: The Strategic Importance of the Piperidine-Morpholine Scaffold
The synthesis of complex molecular architectures for active pharmaceutical ingredients (APIs) relies on the strategic use of versatile chemical intermediates.[2] this compound is one such critical building block, combining two highly sought-after heterocyclic scaffolds:
-
Piperidine: A six-membered nitrogen-containing heterocycle that is a common feature in numerous drugs due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability.[1]
-
Morpholine: An ether and secondary amine-containing heterocycle often incorporated into drug candidates to enhance polarity and metabolic stability.
The title compound serves as a versatile intermediate where the Boc-protected piperidine nitrogen allows for selective reactions at the carboxylic acid-derived amide, while also permitting deprotection under mild acidic conditions for further functionalization.[2] The synthesis detailed herein employs a standard but highly effective amide coupling reaction between 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid and morpholine.
Reaction Scheme and Mechanism
The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires the "activation" of the carboxylic acid.[3][4] This is typically achieved using coupling reagents that convert the carboxylate's hydroxyl group into a better leaving group, making it susceptible to nucleophilic attack by the amine.
Overall Reaction:
Mechanism of Amide Coupling (EDC/HOBt Example):
A widely used method involves carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[5][6]
-
Activation of Carboxylic Acid: The carboxylic acid (1) attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate (2).
-
Formation of HOBt Ester: This intermediate can be attacked by the amine. However, it is also prone to racemization and side reactions. HOBt reacts with the O-acylisourea to form an active HOBt ester (3). This step is generally faster and minimizes side reactions.[6]
-
Nucleophilic Attack: The nitrogen atom of morpholine (4) acts as a nucleophile, attacking the carbonyl carbon of the active ester (3).
-
Amide Bond Formation: The tetrahedral intermediate collapses, eliminating HOBt and forming the desired amide product (5). A base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine, is used to neutralize the HCl salt of EDC and to scavenge the proton released during the reaction.[4]
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood.
Materials and Equipment
Reagents:
-
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid (CAS: 84358-13-4)[7][8]
-
Morpholine (CAS: 110-91-8)[9]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (CAS: 25952-53-8)
-
1-Hydroxybenzotriazole (HOBt) (CAS: 2592-95-2)
-
N,N-Diisopropylethylamine (DIPEA) (CAS: 7087-68-5)
-
Dichloromethane (DCM), anhydrous (CAS: 75-09-2)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Reagent Quantities
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| 1-Boc-piperidine-4-carboxylic acid | 229.27 | 1000 | 4.36 | 1.0 |
| Morpholine | 87.12 | 418 | 4.80 | 1.1 |
| EDC·HCl | 191.70 | 918 | 4.79 | 1.1 |
| HOBt | 135.13 | 707 | 5.23 | 1.2 |
| DIPEA | 129.24 | 1127 (1.5 mL) | 8.72 | 2.0 |
| Dichloromethane (DCM) | - | 20 mL | - | - |
Step-by-Step Synthesis Procedure
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-piperidine-4-carboxylic acid (1.0 g, 4.36 mmol).
-
Dissolution: Add anhydrous dichloromethane (20 mL) to the flask. Stir the mixture under a nitrogen atmosphere until all the solid has dissolved.
-
Addition of Reagents: To the clear solution, add HOBt (707 mg, 5.23 mmol), EDC·HCl (918 mg, 4.79 mmol), and DIPEA (1.5 mL, 8.72 mmol). Stir the mixture at room temperature for 15 minutes. The solution may become slightly cloudy.
-
Amine Addition: Add morpholine (418 mg, 4.80 mmol) dropwise to the reaction mixture using a syringe.
-
Reaction: Allow the reaction to stir at room temperature overnight (12-16 hours).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system such as 50% ethyl acetate in hexanes. The starting carboxylic acid should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an additional 30 mL of DCM.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution, 20 mL of water, and 20 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or waxy solid.
Purification and Characterization
-
Purification: The crude product can be purified by flash column chromatography on silica gel. A gradient elution starting from 30% ethyl acetate in hexanes and gradually increasing to 70% ethyl acetate in hexanes is typically effective. Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a white solid or colorless oil.
-
Expected Yield: 75-90%.
-
Characterization (Expected):
-
¹H NMR (CDCl₃, 400 MHz): The spectrum should show characteristic peaks for the Boc group (a singlet around 1.46 ppm, 9H), the piperidine ring protons (complex multiplets between 1.60-1.90 ppm and 2.70-4.20 ppm), and the morpholine ring protons (multiplets around 3.40-3.70 ppm).[10][11][12]
-
Mass Spectrometry (ESI+): Calculated for C₁₅H₂₆N₂O₄ [M+H]⁺: 299.19. Found: 299.2.
-
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
All manipulations must be performed in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid: May cause skin and serious eye irritation. Avoid breathing dust.[7][13]
-
Morpholine: Highly flammable liquid and vapor. Harmful if swallowed and toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage.[9]
-
EDC·HCl: Causes serious eye irritation. Handle with care to avoid dust formation.
-
DIPEA: Flammable liquid. Corrosive and causes severe skin burns and eye damage.
-
Dichloromethane (DCM): Volatile and suspected of causing cancer. Use only in a well-ventilated area.
Refer to the Safety Data Sheet (SDS) for each reagent before use.[7][9][13][14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (TLC) | Insufficient reaction time; inactive coupling reagents; wet solvent/reagents. | Extend reaction time. Use fresh, high-purity coupling reagents. Ensure all glassware and solvents are anhydrous. |
| Low Yield | Loss of product during aqueous work-up; inefficient purification. | Perform back-extraction of the aqueous layers with DCM. Optimize column chromatography conditions (e.g., finer silica, slower elution). |
| Impure Product | Presence of unreacted starting material or urea byproduct from EDC. | Ensure the aqueous wash steps are performed thoroughly to remove water-soluble impurities like HOBt and EDC-urea. Optimize purification with a shallower solvent gradient. |
| Difficulty in Solidifying | Product is an oil or waxy solid at room temperature. | This is normal for this compound. If a solid is required, try triturating the oil with cold hexanes or ether, or attempt recrystallization from a suitable solvent system. |
References
- AOBChem. (n.d.). 1-Boc-4-(N-Boc-amino)
- Talele, T. T. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH.
- Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Loidolt, M., et al. (2021).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications.
- Siddiqui, S. A., et al. (2011). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. PMC, NIH.
- Google Patents. (2015). CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
- Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced Chemistry.
- Thermo Fisher Scientific. (2025). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid SAFETY DATA SHEET.
- Google Patents. (2012). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
- Defense Technical Information Center. (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- PubChem. (n.d.). 4-Amino-1-Boc-piperidine.
- National Institutes of Health. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules.
- Vitaku, E., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules.
- ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products.
- ResearchGate. (2008). A convenient synthesis of N-Boc-4-formylpiperidine. Tetrahedron Letters.
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. nbinno.com [nbinno.com]
- 3. hepatochem.com [hepatochem.com]
- 4. growingscience.com [growingscience.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. fishersci.com [fishersci.com]
- 8. nbinno.com [nbinno.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 1-Boc-piperidine(75844-69-8) 1H NMR spectrum [chemicalbook.com]
- 11. 1-Boc-4-methylpiperidine-4-carboxylic acid(189321-63-9) 1H NMR [m.chemicalbook.com]
- 12. 1-Boc-4-(aminomethyl)piperidine(144222-22-0) 1H NMR spectrum [chemicalbook.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. N-BOC-piperidine-4-carboxylic acid - Safety Data Sheet [chemicalbook.com]
Application Note & Protocols: Strategic Amide Coupling for the Synthesis of 1-Boc-4-(morpholine-4-carbonyl)piperidine
Introduction: The Central Role of the Amide Bond
The amide bond is arguably the most fundamental linkage in medicinal chemistry, forming the backbone of peptides and appearing in a vast array of pharmaceuticals. Consequently, the reliable and efficient formation of this bond—the amide coupling reaction—is one of the most frequently performed transformations in drug discovery and development.[1][2] This guide provides an in-depth examination of the synthesis of 1-Boc-4-(morpholine-4-carbonyl)piperidine, a common building block, by coupling 1-Boc-piperidine-4-carboxylic acid with morpholine.
This document moves beyond a simple recitation of steps. It delves into the mechanistic rationale behind reagent selection, provides two robust, field-proven protocols using premier coupling agents, and offers a comprehensive troubleshooting guide to navigate the common pitfalls of this critical reaction. Our objective is to equip researchers with the expertise to not only execute this specific synthesis but also to intelligently design and optimize future amide coupling endeavors.
Mechanistic Foundations & Strategic Reagent Selection
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to a competing acid-base reaction that deactivates the amine nucleophile.[3][4] Therefore, the core principle of modern amide coupling is the in situ activation of the carboxylic acid to create a highly electrophilic intermediate that readily reacts with the amine.
The choice of "coupling reagent" is pivotal and dictates the nature of this activated intermediate. We will focus on two of the most reliable and widely adopted classes of reagents: onium salts (HATU) and carbodiimides (EDC).
The Onium Salt Approach: HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient aminium/uronium salt-based coupling reagent.[5] Its efficacy stems from the formation of a highly reactive OAt-active ester.
Mechanism of Action:
-
Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[6][7]
-
Activation: The carboxylate attacks the electron-deficient carbon of HATU, leading to the formation of an unstable O-acyl(tetramethyl)isouronium salt.[5]
-
Active Ester Formation: This intermediate is rapidly attacked by the liberated HOAt anion, forming the OAt-active ester and releasing tetramethylurea as a byproduct.[5][6]
-
Nucleophilic Attack: The amine (morpholine) attacks the activated ester, forming the desired amide bond and releasing HOAt.
The pyridine nitrogen in the HOAt leaving group is thought to facilitate the reaction via a hydrogen-bonded, 7-membered cyclic transition state, contributing to the high coupling efficiencies and rapid reaction rates associated with HATU.[5]
Figure 1: HATU-Mediated Amide Coupling Workflow.
The Carbodiimide Approach: EDC with HOBt
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[4]
Mechanism of Action & The Role of HOBt:
-
Activation: The carboxylic acid adds across the C=N double bond of EDC to form the O-acylisourea. This intermediate is highly reactive but prone to racemization and can rearrange to an inactive N-acylurea.[4][8]
-
Additive Intervention: To mitigate these side reactions, an additive like HOBt (1-Hydroxybenzotriazole) is almost always included. HOBt acts as a nucleophilic trap, reacting with the O-acylisourea to form an HOBt-active ester.[1][9] This ester is more stable than the O-acylisourea but still highly reactive towards amines.
-
Nucleophilic Attack: The amine attacks the HOBt-active ester to yield the final amide product.
A key advantage of EDC is that its urea byproduct is water-soluble, making it easily removable during aqueous work-up.[10]
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous solvents and reagents are crucial for success, as water can hydrolyze the activated intermediates.[3]
Protocol A: High-Efficiency Coupling with HATU
This method is often preferred for its speed and high yields, even with challenging substrates.
Materials and Reagents:
-
1-Boc-piperidine-4-carboxylic acid
-
Morpholine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-Boc-piperidine-4-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DCM (to a concentration of ~0.1-0.2 M).
-
Activation: Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[3]
-
Amine Addition: Add morpholine (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 1-4 hours).
-
Work-up:
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Protocol B: Cost-Effective Coupling with EDC/HOBt
This classic method is highly reliable and uses more economical reagents with a simpler, water-based work-up for byproduct removal.
Materials and Reagents:
-
1-Boc-piperidine-4-carboxylic acid
-
Morpholine
-
EDC hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM)
-
1 M aqueous Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel and chromatography solvents
Procedure:
-
Setup: To a round-bottom flask, add 1-Boc-piperidine-4-carboxylic acid (1.0 eq), HOBt (1.2 eq), and morpholine (1.2 eq).
-
Dissolution: Dissolve the components in anhydrous DCM (~0.1-0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the initial exotherm and minimize side reactions.
-
EDC Addition: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.[10]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor for completion by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The acidic and basic washes help remove any unreacted starting materials and HOBt. The water-soluble urea byproduct is removed in all aqueous washes.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography as described in Protocol A.
Figure 2: General Experimental Workflow for Amide Coupling.
Reagent Stoichiometry and Data Summary
The table below provides a summary of the reagents and typical quantities for the synthesis. The scale is based on 1.0 mmol of the limiting reagent, 1-Boc-piperidine-4-carboxylic acid.
| Component | Role | M.W. ( g/mol ) | Protocol A (HATU) | Protocol B (EDC/HOBt) |
| 1-Boc-piperidine-4-carboxylic acid | Carboxylic Acid | 229.28 | 1.0 eq (229 mg) | 1.0 eq (229 mg) |
| Morpholine | Amine | 87.12 | 1.2 eq (105 mg, 102 µL) | 1.2 eq (105 mg, 102 µL) |
| HATU | Coupling Reagent | 380.23 | 1.1 eq (418 mg) | - |
| DIPEA | Base | 129.24 | 2.5 eq (323 mg, 435 µL) | - |
| EDC·HCl | Coupling Reagent | 191.70 | - | 1.2 eq (230 mg) |
| HOBt | Additive | 135.12 | - | 1.2 eq (162 mg) |
| Solvent | Medium | - | Anhydrous DCM/DMF | Anhydrous DCM |
| Temperature | Condition | - | Room Temperature | 0 °C to RT |
| Typical Time | Duration | - | 1-4 hours | 12-18 hours |
| Expected Yield | Outcome | - | >85% | >80% |
Troubleshooting and Field-Proven Insights
Even the most robust protocols can encounter issues. Below is a guide to diagnosing and solving common problems in amide coupling reactions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete carboxylic acid activation.[3]2. Deactivated (protonated) amine.[3]3. Hydrolysis of activated intermediate due to water.[3]4. Steric hindrance slowing the reaction.[3] | 1. Use a slight excess (1.1-1.2 eq) of the coupling reagent.2. Ensure sufficient base (e.g., DIPEA for HATU) is present. For EDC/HOBt, the reaction can often proceed without an external base, but one can be added if stalling is observed.3. Use anhydrous ("dry") solvents and reagents. Dry glassware thoroughly.4. Increase reaction time, switch to a more powerful coupling reagent (e.g., from EDC to HATU), or gently heat the reaction. |
| Unreacted Starting Acid | Insufficient coupling reagent or reaction time. | Add more coupling reagent or allow the reaction to stir for a longer period. Confirm reagent quality. |
| Unreacted Amine | Insufficient activated acid. The activated intermediate may have decomposed. | Use a slight excess of the carboxylic acid (1.1 eq) relative to the amine if the amine is the more valuable component. |
| Byproduct from HATU (Tetramethylurea) is difficult to remove | Tetramethylurea has moderate polarity and can co-elute with the product during chromatography. | This byproduct is water-soluble. Perform multiple aqueous washes during work-up. If it persists, purification via reverse-phase HPLC may be necessary. |
| Racemization (if chiral centers are present α to the carbonyl) | Over-activation or use of a strong base. The O-acylisourea intermediate is particularly prone to this. | Always use an additive like HOBt or HOAt to suppress racemization.[3] Running the reaction at a lower temperature can also help. |
Expert Tip: When using HATU, pre-activating the carboxylic acid with HATU and DIPEA for 15-30 minutes before adding the amine often leads to cleaner reactions and higher yields, as it ensures the activated ester is fully formed before the nucleophile is introduced.
References
- H
- Amine to Amide Mechanism - H
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link]
- Amine to Amide (EDC + HOBt) - Common Organic Chemistry. [Link]
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. [Link]
- HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. [Link]
- Acid-Amine Coupling using EDCI - Organic Synthesis. [Link]
- HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond form
- Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. [Link]
- Uphill battles in amide couplings - amphoteros. [Link]
- Amide coupling reaction in medicinal chemistry.
- amide coupling help : r/Chempros - Reddit. [Link]
- Why is my Amide Coupling Not working using Cysteamine?
- Amide Synthesis - Fisher Scientific. [Link]
- Green Chemistry - BORIS Portal. [Link]
- CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google P
- Coupling Reagents - Aapptec Peptides. [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amide Synthesis [fishersci.dk]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. peptide.com [peptide.com]
- 9. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 10. organic-synthesis.com [organic-synthesis.com]
Application Notes & Protocols for the Deprotection of 1-Boc-4-(morpholine-4-carbonyl)piperidine
Abstract
This document provides a detailed technical guide for the acidic deprotection of 1-Boc-4-(morpholine-4-carbonyl)piperidine to yield 4-(morpholine-4-carbonyl)piperidine. The tert-butyloxycarbonyl (Boc) group is an exceptionally common and vital protecting group for amines in modern organic synthesis, valued for its stability under various conditions and its clean, efficient removal under acidic treatment.[1][2][3] The resulting piperidine-morpholine scaffold is a privileged structural motif in medicinal chemistry, serving as a key building block for a wide range of pharmacologically active agents. This guide presents two robust protocols using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in dioxane, respectively. It delves into the underlying reaction mechanism, the rationale for procedural choices, and methods for reaction monitoring and validation, ensuring researchers can confidently and reproducibly execute this critical synthetic transformation.
Scientific Foundation: Mechanism and Rationale
The Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is a classic example of acid-catalyzed carbamate hydrolysis.[2] The reaction proceeds through a well-established, multi-step mechanism that ensures high efficiency and predictability.[4][5][6]
-
Protonation: The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid (H-A).[2][4][5] This step activates the carbonyl group, making it a better leaving group.
-
C-O Bond Cleavage: The activated intermediate undergoes cleavage of the tert-butyl-oxygen bond. This results in the formation of a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[2][4]
-
Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide (CO₂) gas and the free secondary amine.[1][2][4] The evolution of CO₂ is a characteristic feature of this reaction.
-
Salt Formation: In the acidic medium, the newly liberated and basic piperidine nitrogen is immediately protonated by the excess acid, yielding the final product as a stable amine salt (e.g., hydrochloride or trifluoroacetate).[4][5]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Rationale for Experimental Design
The choice of reagents and conditions is paramount for a successful deprotection, balancing reaction efficiency with the preservation of the molecule's integrity.
-
Selection of Acid:
-
Trifluoroacetic Acid (TFA): A strong organic acid that is highly effective for Boc removal.[1][3] Its high volatility simplifies post-reaction workup, as it can be readily removed in vacuo.[7] It is typically used with a non-protic solvent like Dichloromethane (DCM).[1]
-
Hydrochloric Acid (HCl) in Dioxane: This is another industry-standard reagent.[8][9][10] A 4M solution of HCl in 1,4-dioxane provides a potent, anhydrous acidic environment. A significant advantage is that the resulting piperidine hydrochloride salt often precipitates directly from the reaction mixture or upon addition of a less polar co-solvent, simplifying isolation to a simple filtration.[7]
-
-
Solvent Choice:
-
Dichloromethane (DCM): The solvent of choice for TFA-mediated deprotections due to its inertness and ability to dissolve a wide range of organic substrates.[1]
-
1,4-Dioxane: The standard solvent for commercial HCl solutions used in deprotection, offering good solubility for both the starting material and the acid.[10] While effective, researchers should be aware of safety considerations regarding peroxide formation in aged dioxane.
-
-
Mitigation of Side Reactions:
-
The primary side reaction in many Boc deprotections is the alkylation of nucleophilic sites by the electrophilic tert-butyl cation generated during the reaction.[11][12][13] While the target molecule, this compound, lacks highly susceptible functionalities like indole (tryptophan) or thioether (methionine) groups, understanding this risk is crucial. In cases with sensitive substrates, "scavengers" such as triisopropylsilane (TIS) or anisole are added to the reaction mixture to trap the carbocation and prevent undesired modifications.[11][14] For the title compound, scavengers are generally not required.
-
Experimental Protocols and Workflow
The following protocols are optimized for the deprotection of this compound on a typical laboratory scale.
Caption: A generalized workflow for Boc deprotection.
Protocol 1: Deprotection using HCl in 1,4-Dioxane
This method is highly reliable and often yields a crystalline hydrochloride salt that is easy to handle.[8][9]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Diethyl ether (anhydrous)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add the 4M solution of HCl in 1,4-dioxane (5-10 eq). The substrate can be added directly to the HCl solution or dissolved in a minimal amount of dioxane first.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1 to 4 hours. A precipitate of the hydrochloride salt may form during this time.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[7]
-
Isolation: Upon completion, add anhydrous diethyl ether to the reaction mixture to fully precipitate the product. Stir for 15-30 minutes.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with diethyl ether to remove any non-polar impurities.
-
Drying: Dry the resulting white solid under high vacuum to yield 4-(morpholine-4-carbonyl)piperidine hydrochloride.
Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)
This protocol is rapid and utilizes volatile reagents, which can simplify the workup to obtain the free amine.[7]
Materials:
-
This compound
-
Dichloromethane (DCM, anhydrous)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM (to a concentration of ~0.1-0.2 M) in a round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA (5-10 eq). Caution: Gas evolution (CO₂) will occur. Ensure adequate ventilation.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.[7]
-
Workup (to obtain free amine):
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[7]
-
Carefully dissolve the residue in DCM and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Check that the aqueous layer is basic (pH > 8).
-
Wash the organic layer with brine, then dry over anhydrous Na₂SO₄ or MgSO₄.[15]
-
Filter the drying agent and concentrate the filtrate in vacuo to yield the deprotected free amine, 4-(morpholine-4-carbonyl)piperidine.
-
Data Summary and Validation
Comparative Overview of Protocols
| Parameter | Protocol 1 (HCl/Dioxane) | Protocol 2 (TFA/DCM) |
| Acidic Reagent | 4M HCl in 1,4-Dioxane | Trifluoroacetic Acid (TFA) |
| Solvent | 1,4-Dioxane | Dichloromethane (DCM) |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Typical Time | 1 - 4 hours | 0.5 - 2 hours |
| Product Form | Hydrochloride Salt | Free Amine (after basic workup) |
| Isolation Method | Precipitation & Filtration | Evaporation & Liquid-Liquid Extraction |
| Key Advantage | Simple isolation of a stable salt | Fast reaction, volatile reagents |
Analytical Validation
Confirmation of a successful deprotection is essential for quality control.
-
Thin-Layer Chromatography (TLC): A rapid and effective method to monitor the reaction. The deprotected amine product is significantly more polar than the Boc-protected starting material and will exhibit a lower Retention Factor (Rf) value on a silica gel plate.[15] Staining with a ninhydrin solution can be used to visualize the secondary amine product as a colored spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive method for confirming reaction completion and product identity. The chromatogram will show the disappearance of the starting material peak and the appearance of a new product peak. The mass spectrum will confirm the expected molecular weight of the deprotected amine.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the final structure. Key indicators of a successful reaction include the complete disappearance of the characteristic large singlet from the tert-butyl protons of the Boc group (typically around 1.4-1.5 ppm in ¹H NMR) and the appearance of an N-H signal for the piperidine amine.[16]
By following these detailed protocols and validation methods, researchers can reliably perform the deprotection of this compound, generating a high-purity product ready for subsequent applications in drug discovery and development.
References
- J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- PubMed. (2001, October). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
- Benchchem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
- University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
- Benchchem. (2025).
- Benchchem. (2025, December). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. WordPress.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- Benchchem. (2025). Experimental procedure for deprotection of Boc-protected amines.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Benchchem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
- Benchchem. (2025). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
- PubMed. (n.d.). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.
- Benchchem. (2025). Scavengers for Boc deprotection to prevent side reactions.
- ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?
- WordPress. (n.d.). Specific solvent issues with BOC deprotection.
- MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?
- Benchchem. (2025). Application Note: Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine.
- ACS Publications. (n.d.).
- Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
- ResearchGate. (2016, March 26). How to confirm BOC deprotection by TFA?
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- The Royal Society of Chemistry. (2010).
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. BOC deprotection [ms.bzchemicals.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
The Strategic Application of 1-Boc-4-(morpholine-4-carbonyl)piperidine in Modern Medicinal Chemistry
Introduction: A Scaffold of Strategic Importance
In the landscape of contemporary drug discovery, the deliberate selection of molecular building blocks is paramount to achieving desired pharmacological profiles. The piperidine ring, a saturated heterocycle, is a privileged scaffold, frequently incorporated into pharmaceuticals due to its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[1][2] When combined with the morpholine moiety, known for its hydrogen bond accepting capabilities and low toxicity, a powerful synergistic scaffold emerges.[3][4] 1-Boc-4-(morpholine-4-carbonyl)piperidine (CAS 757949-39-6) represents a highly versatile and strategically designed building block for medicinal chemists. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, sequential reactions, while the robust morpholine amide at the 4-position provides a metabolically stable polar group that can engage in crucial interactions with biological targets. This application note provides a comprehensive guide to the synthesis and potential applications of this valuable intermediate, empowering researchers to leverage its unique properties in the design of next-generation therapeutics.
Physicochemical Properties and Strategic Advantages
The combination of the piperidine core and the morpholine amide in this scaffold offers a unique set of properties that can be exploited in drug design:
| Property | Advantage in Medicinal Chemistry |
| Molecular Formula | C₁₅H₂₆N₂O₄ |
| Molecular Weight | 298.38 g/mol |
| Topological Polar Surface Area (TPSA) | 58.8 Ų |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 3 |
-
Enhanced Solubility: The morpholine oxygen and the amide carbonyl act as strong hydrogen bond acceptors, which can significantly improve the aqueous solubility of the final molecule, a critical factor for oral bioavailability.
-
Metabolic Stability: The amide bond connecting the piperidine and morpholine rings is generally resistant to metabolic degradation, leading to improved pharmacokinetic profiles.
-
Vectorial Orientation: The rigid piperidine ring serves as a non-aromatic scaffold, allowing for precise three-dimensional positioning of substituents to optimize interactions with protein targets.
-
Reduced Lipophilicity: The polar morpholine amide helps to modulate the overall lipophilicity of a drug candidate, which can be crucial for avoiding off-target effects and improving the safety profile.
Synthesis and Deprotection Protocols
The following protocols provide detailed procedures for the synthesis of this compound and its subsequent deprotection to yield the active building block.
Protocol 1: Synthesis of this compound via Amide Coupling
This protocol outlines the formation of the amide bond between 1-Boc-piperidine-4-carboxylic acid and morpholine using standard coupling reagents.
Materials:
-
1-Boc-piperidine-4-carboxylic acid
-
Morpholine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-Boc-piperidine-4-carboxylic acid (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add morpholine (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Comparative Data for Coupling Reagents:
| Coupling Reagent | Additive | Base | Solvent | Typical Yield (%) | Notes |
| HATU | None | DIPEA | DMF | 85-95 | Highly efficient, fast reaction times. |
| EDC | HOBt | DIPEA | DCM/DMF | 75-90 | Cost-effective and widely used. |
| PyBOP | None | DIPEA | DMF | 80-90 | Good for sterically hindered substrates. |
Protocol 2: Boc-Deprotection to Yield 4-(morpholine-4-carbonyl)piperidine
This protocol describes the removal of the Boc protecting group to unmask the piperidine nitrogen, making it available for subsequent reactions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
To obtain the free base, dissolve the residue in water and carefully add saturated aqueous NaHCO₃ until the pH is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 4-(morpholine-4-carbonyl)piperidine.
Representative Applications in Drug Discovery
The deprotected 4-(morpholine-4-carbonyl)piperidine is a versatile intermediate that can be elaborated into a wide range of drug candidates. Below are two representative, hypothetical applications in key therapeutic areas.
Application 1: Synthesis of a Novel Kinase Inhibitor
The morpholine-amide-piperidine scaffold is an excellent motif for targeting the hinge region of many protein kinases, where the morpholine oxygen can act as a key hydrogen bond acceptor.
Rationale: Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site. The piperidine nitrogen can be used to attach this core, while the morpholine amide provides a soluble, metabolically stable "tail" that can occupy adjacent pockets.
Protocol Outline:
-
Reaction Setup: In a sealable reaction vessel, combine 4-(morpholine-4-carbonyl)piperidine (1.0 eq.), a suitable chlorinated heterocyclic core (e.g., 2-chloro-4-aminopyrimidine, 1.1 eq.), and a non-nucleophilic base such as DIPEA (2.5 eq.) in a solvent like n-butanol.
-
Reaction Conditions: Seal the vessel and heat the mixture to 120-140 °C for 12-24 hours. The progress of the reaction can be monitored by LC-MS.
-
Workup and Purification: After cooling, the reaction mixture is concentrated and purified by reverse-phase HPLC to yield the final kinase inhibitor.
Application 2: Synthesis of a GPCR Antagonist
The 4-(morpholine-4-carbonyl)piperidine scaffold can serve as a central core for constructing ligands that target G-protein coupled receptors (GPCRs).
Rationale: The piperidine ring can be functionalized to present key pharmacophoric groups for GPCR interaction, while the morpholine amide can enhance solubility and modulate the overall ADME properties of the ligand.
Protocol Outline:
-
Reductive Amination: To a solution of 4-(morpholine-4-carbonyl)piperidine (1.0 eq.) and an appropriate aldehyde (e.g., 4-bromobenzaldehyde, 1.1 eq.) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.). Stir at room temperature for 4-16 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM. The organic layers are combined, dried, and concentrated.
-
Cross-Coupling: The resulting intermediate can be further diversified. For example, a Suzuki coupling with a suitable arylboronic acid in the presence of a palladium catalyst can introduce additional pharmacophoric elements to yield the final GPCR antagonist.
-
Purification: The final compound is purified by column chromatography or preparative HPLC.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists. Its strategic design combines the favorable properties of both piperidine and morpholine scaffolds, offering a pathway to novel drug candidates with potentially improved solubility, metabolic stability, and target engagement. The protocols and applications outlined in this guide provide a framework for the effective utilization of this compound in modern drug discovery programs.
References
- Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration.
- Wikipedia. 1-Boc-4-AP.
- MySkinRecipes. 4-[4-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylicacidtert-butylester.
- MySkinRecipes. Piperidine Derivatives (12).
- Pourshojaei, Y., et al. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Scientific Reports.
- Patel, R., et al. (2007). Synthesis and SAR of aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
- Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.
- Ghorab, M. M., et al. (1999). Synthesis and calcium channel antagonist activity of dialkyl 1,4-dihydro-2,6-dimethyl-4-[4-(1-methoxycarbonyl-1,4-dihydropyridyl)]-3 ,5- pyridinedicarboxylates. Archiv der Pharmazie.
- Chaves, S., et al. (2018). Quinolones for applications in medicinal chemistry: Synthesis and structure. Targets in Heterocyclic Systems.
- Al-Ostoot, F. H., et al. (2024). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. Clinical Pharmacology.
- Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). Pharmacological Research.
- PubChem. 1-Boc-4-AP | C16H24N2O2 | CID 1491502.
- PubChem. tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate | C15H25N3O3 | CID 67392141.
- Hothersall, J. D., et al. (2017). Synthesis and Characterization of a Bidirectional Photoswitchable Antagonist Toolbox for Real-Time GPCR Photopharmacology. Journal of the American Chemical Society.
- Fei, D., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
- Czechtizky, W., et al. (2011). Synthesis and evaluation of phosphorus containing, specific CDK9/CycT1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. Synthesis and Characterization of a Bidirectional Photoswitchable Antagonist Toolbox for Real-Time GPCR Photopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlantis-press.com [atlantis-press.com]
Application Notes & Protocols: 1-Boc-4-(morpholine-4-carbonyl)piperidine
Introduction: The Strategic Value of the Piperidine-Morpholine Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is often a tale of molecular architecture. Certain structural motifs, known as "privileged scaffolds," appear with remarkable frequency in a multitude of approved drugs, owing to their favorable biological and pharmacokinetic properties.[1][2] The piperidine ring is a quintessential example of such a scaffold, prized for its ability to impart desirable characteristics like improved solubility and enhanced receptor binding affinity.[3][4] When combined with the morpholine moiety—another heterocycle renowned for its advantageous metabolic profile and facile synthetic accessibility—the resulting framework becomes a powerful tool for drug discovery.[1][5]
This guide focuses on 1-Boc-4-(morpholine-4-carbonyl)piperidine , a key synthetic intermediate that elegantly combines these two privileged structures. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen provides a crucial handle for controlled, sequential synthesis, allowing for the piperidine's secondary amine to be revealed at the desired moment for further elaboration.[6] This intermediate is a cornerstone in the construction of complex molecules, including potent and selective kinase inhibitors, which are at the forefront of targeted cancer therapy and immunology.[7][8]
These application notes provide an in-depth look at the synthesis, handling, and strategic application of this intermediate, offering field-proven protocols and explaining the causality behind critical experimental choices.
Physicochemical & Handling Data
Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 497160-03-3 | [9] |
| Molecular Formula | C₁₅H₂₆N₂O₄ | [9] |
| Molecular Weight | 298.38 g/mol | [9] |
| Appearance | White to off-white solid | [10] |
| pKa | -0.87 ± 0.20 (Predicted) | [9] |
| Storage | 2-8°C, Keep container tightly closed in a dry, well-ventilated place. | [9][11] |
| Solubility | Soluble in organic solvents like DMSO and methanol. | [6] |
| Incompatibilities | Strong oxidizing agents, Strong acids. | [11] |
Safety & Handling: As with any laboratory chemical, appropriate safety measures are paramount. While specific toxicity data for this compound is limited, related structures warrant careful handling.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a laboratory coat.[12][13]
-
Ventilation: Handle in a well-ventilated area. For procedures involving volatile solvents or dust generation, use a chemical fume hood.[12][13]
-
Spills: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[11]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[12]
Protocol I: Synthesis of this compound via Amide Coupling
The most direct and reliable synthesis of the title compound involves the amide coupling between a commercially available carboxylic acid and morpholine. This protocol employs HATU as the coupling reagent, known for its high efficiency and low rate of racemization.
Causality of Reagent Selection:
-
1-Boc-piperidine-4-carboxylic acid: The foundational building block providing the protected piperidine core.
-
Morpholine: The nucleophilic amine that will form the desired amide bond.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly effective coupling reagent that activates the carboxylic acid by forming a reactive O-acylisourea intermediate, which is highly susceptible to nucleophilic attack by the amine.[14]
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base used to scavenge the proton released during the reaction, driving the equilibrium towards product formation without competing with morpholine as a nucleophile.
Experimental Workflow: Amide Coupling
Caption: Synthesis of the title compound via HATU-mediated amide coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Boc-piperidine-4-carboxylic acid (1.0 eq). Dissolve it in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.2 M.
-
Basification & Cooling: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Cool the flask to 0°C using an ice-water bath.
-
Activation: While stirring, add HATU (1.1 eq) portion-wise to the cooled solution. The formation of the activated ester is typically rapid. Allow the activation to proceed for 15-20 minutes at 0°C.
-
Nucleophilic Addition: Add morpholine (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is fully consumed.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (EtOAc) three times.
-
Combine the organic layers. Wash sequentially with 5% aqueous LiCl solution (to remove residual DMF), water, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a white solid.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.[15][16]
Protocol II: Application as an Intermediate - Boc Deprotection
The primary utility of the title compound is realized upon the removal of the Boc protecting group. This unmasks the piperidine nitrogen, making it available for subsequent functionalization. Acid-catalyzed deprotection is the standard and most effective method.[17]
Mechanism of Deprotection: The reaction is initiated by the protonation of the Boc group's carbonyl oxygen by a strong acid. This is followed by the departure of the stable tert-butyl cation and the formation of an unstable carbamic acid, which readily decarboxylates to release carbon dioxide and the free amine as its corresponding acid salt.[17]
Experimental Workflow: Boc Deprotection
Caption: Acid-catalyzed deprotection of the Boc group to yield the free amine.
Step-by-Step Methodology (TFA Method):
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask. Cool the solution to 0°C in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution. Caution: This is an exothermic reaction that evolves gas (CO₂ and isobutylene); ensure adequate ventilation.[17]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Isolation (as TFA salt): Concentrate the reaction mixture under reduced pressure. The resulting residue is the trifluoroacetate salt of the product, which is often a viscous oil or solid and can be used directly in some subsequent steps after thorough drying.
-
Isolation (as Free Base):
-
To obtain the neutral compound, dissolve the crude TFA salt in water.
-
Carefully basify the aqueous solution to pH ~8-9 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or other suitable base.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM or EtOAc).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product, 4-(morpholine-4-carbonyl)piperidine.[17]
-
Protocol III: Subsequent Functionalization - N-Arylation
With the piperidine nitrogen deprotected, the intermediate is ready for coupling to other fragments. A common and powerful transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction to form a C-N bond, which is instrumental in synthesizing many kinase inhibitors.
Experimental Workflow: N-Arylation
Caption: Palladium-catalyzed N-arylation of the deprotected intermediate.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the deprotected piperidine intermediate (1.0 eq), the desired aryl halide (e.g., 2-fluoro-4-bromoaniline, 1.0-1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., BINAP, 4-10 mol%), and the base (e.g., sodium tert-butoxide, 1.5-2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to the required temperature (typically 80-110°C) with vigorous stirring.
-
Monitoring: Monitor the reaction for the consumption of starting materials using TLC or LC-MS.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium solids.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography to yield the final N-arylated compound.
By following these protocols, researchers can effectively synthesize, deprotect, and functionalize this versatile intermediate, paving the way for the discovery and development of novel and complex molecular entities.
References
- Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). ResearchGate.
- 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet. Foresight-Chem.
- Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Bohrium.
- The Role of Piperidine Derivatives in Medicinal Chemistry. Medium.
- Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.
- Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI.
- Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD.
- 1-Boc-4-morpholinopiperidine. Pharmaffiliates.
- The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI.
- 4-Amino-1-Boc-piperidine. PubChem.
- 1 Boc 4 Piperidone wholesale products. Global Sources.
- Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. Royal Society of Chemistry.
- Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center.
- 1-Boc-4-AP. Wikipedia.
- Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications.
- Amide coupling reaction in medicinal chemistry. HepatoChem.
- N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.
- Green Chemistry. BORIS Portal.
- ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH.
- A convenient synthesis of N-Boc-4-formylpiperidine. ResearchGate.
- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PMC - NIH.
- Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. PubMed.
- (PDF) Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. ResearchGate.
- Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. PubMed.
- One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI.
- Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH.
- Indictment. Department of Justice.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. nbinno.com [nbinno.com]
- 7. pure.ed.ac.uk [pure.ed.ac.uk]
- 8. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 757949-39-6 [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. peptide.com [peptide.com]
- 12. aksci.com [aksci.com]
- 13. fishersci.com [fishersci.com]
- 14. hepatochem.com [hepatochem.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Topic: Scalable Synthesis of 1-Boc-4-(morpholine-4-carbonyl)piperidine
An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Boc-4-(morpholine-4-carbonyl)piperidine is a valuable saturated heterocyclic building block frequently utilized in the synthesis of pharmaceutically active compounds, particularly in the development of kinase inhibitors and other targeted therapies. Its structure combines a Boc-protected piperidine core, ensuring controlled reactivity, with a morpholine amide moiety that can influence solubility and biological interactions. The demand for this intermediate necessitates a robust, efficient, and scalable synthetic process. This document provides a comprehensive guide to a scalable synthesis, focusing on a reliable amide coupling strategy. We will delve into the rationale behind reagent selection, provide detailed, step-by-step protocols for synthesis and purification, and discuss critical parameters for process scale-up.
Strategic Approach: Retrosynthetic Analysis
The most logical and industrially viable approach to constructing this compound is through the formation of an amide bond. A retrosynthetic disconnection across the amide C-N bond reveals two readily accessible starting materials: 1-Boc-piperidine-4-carboxylic acid and morpholine . This strategy is advantageous due to the commercial availability and relative low cost of both precursors.
Caption: Retrosynthetic analysis of the target molecule.
Overall Synthetic Workflow
The synthesis is a direct and efficient two-component coupling. The core of the process involves the activation of the carboxylic acid group of 1-Boc-piperidine-4-carboxylic acid to facilitate nucleophilic attack by the secondary amine of morpholine.
Caption: High-level workflow for the synthesis.
The Core Protocol: Amide Coupling
The direct condensation of a carboxylic acid and an amine to form an amide bond is a cornerstone of modern organic synthesis, particularly in pharmaceutical development.[1][2] This transformation requires the activation of the carboxylic acid to overcome the unfavorable energetics of direct reaction.[3]
Rationale for Reagent Selection
For a scalable and reliable process, the choice of coupling reagents is critical. While numerous options exist, a combination of a carbodiimide activator and an auxiliary nucleophile is often preferred for its efficiency, mild reaction conditions, and minimization of side reactions.[4][5]
-
Carboxylic Acid Activator: EDC (EDAC) . 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) is a water-soluble carbodiimide.[5] Its primary advantage in a scalable process is that the urea byproduct formed is also water-soluble, allowing for simple removal during aqueous work-up, often avoiding the need for chromatography.[4]
-
Auxiliary Nucleophile/Racemization Suppressant: HOBt . 1-Hydroxybenzotriazole (HOBt) is a common additive in carbodiimide-mediated couplings. It reacts with the highly reactive O-acylisourea intermediate to form an HOBt active ester. This active ester is more stable than the O-acylisourea but still highly reactive towards amines, which serves two key purposes: it increases coupling efficiency and, for chiral acids, suppresses racemization.[4][6]
-
Base: DIPEA . A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is required to neutralize the HCl salt of EDC and the proton released during the reaction, driving the equilibrium towards product formation.
-
Solvent: DCM . Dichloromethane (DCM) is an excellent choice for this reaction as it is relatively inert and effectively solubilizes the starting materials and reagents.
Mechanism of Action
The coupling proceeds via a well-established mechanism involving the formation of a highly reactive intermediate.
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Detailed Experimental Protocol
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Moles (mol) | Equivalents | Amount |
| 1-Boc-piperidine-4-carboxylic acid | 229.28 | 0.10 | 1.0 | 22.9 g |
| Morpholine | 87.12 | 0.11 | 1.1 | 9.6 g (9.5 mL) |
| EDC·HCl | 191.70 | 0.12 | 1.2 | 23.0 g |
| HOBt (anhydrous) | 135.12 | 0.12 | 1.2 | 16.2 g |
| DIPEA | 129.24 | 0.30 | 3.0 | 38.8 g (52.0 mL) |
| Dichloromethane (DCM) | - | - | - | 250 mL |
| 1 M HCl (aq) | - | - | - | As needed for work-up |
| Saturated NaHCO₃ (aq) | - | - | - | As needed for work-up |
| Brine | - | - | - | As needed for work-up |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | For drying |
Procedure:
-
Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 1-Boc-piperidine-4-carboxylic acid (22.9 g, 0.10 mol), HOBt (16.2 g, 0.12 mol), and dichloromethane (250 mL).
-
Initial Cooling: Stir the resulting slurry and cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Add morpholine (9.5 mL, 0.11 mol) followed by the dropwise addition of DIPEA (52.0 mL, 0.30 mol) over 5-10 minutes, ensuring the internal temperature remains below 5 °C.
-
Activator Addition: Add EDC·HCl (23.0 g, 0.12 mol) portion-wise over 15-20 minutes. A slight exotherm may be observed; maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 12-16 hours (overnight). Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting carboxylic acid.
-
Quenching and Work-up:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add 150 mL of water to quench the reaction.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and finally with brine (1 x 100 mL).
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude solid or viscous oil.
-
Purification:
-
Dissolve the crude product in a minimal amount of a hot solvent like ethyl acetate or isopropanol.
-
Add a non-polar solvent like hexanes or heptane until turbidity is observed.
-
Allow the solution to cool slowly to room temperature and then place it in a refrigerator (0-4 °C) to facilitate crystallization.
-
Collect the resulting solid by vacuum filtration, wash with cold heptane, and dry under vacuum.
-
Expected Yield: 80-95%. The product should be a white to off-white solid.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.
| Technique | Expected Results |
| ¹H NMR | (CDCl₃, 400 MHz, δ ppm): ~4.1 (br s, 2H), 3.6-3.7 (m, 8H), 2.9-3.0 (m, 1H), 2.7-2.8 (m, 2H), 1.7-1.9 (m, 4H), 1.45 (s, 9H). The integration and splitting patterns should be consistent with the target structure. |
| ¹³C NMR | (CDCl₃, 101 MHz, δ ppm): ~174 (C=O, amide), ~155 (C=O, Boc), ~80 (quaternary C, Boc), ~67 (morpholine CH₂), ~45 (morpholine CH₂), ~43 (piperidine CH₂), ~41 (piperidine CH), ~28.5 (piperidine CH₂), ~28.4 (CH₃, Boc). |
| Mass Spec | (ESI+): Expected m/z for [M+H]⁺ = 299.20. |
| HPLC/UPLC | A single major peak with purity >98% is expected under appropriate chromatographic conditions. |
| Melting Point | A sharp melting point should be observed, consistent with a pure compound. |
Considerations for Scale-Up
Transitioning this protocol from the lab bench to a pilot plant or manufacturing scale requires careful consideration of several factors:
-
Thermal Safety: The addition of EDC can be exothermic. On a larger scale, the rate of addition must be carefully controlled, and efficient reactor cooling is paramount to maintain temperature control.
-
Solvent Choice: While DCM is effective, its environmental and health profile may be undesirable for large-scale production. Alternative solvents like 2-MeTHF or CPME could be investigated.
-
Work-up and Isolation: Large-volume extractions can be cumbersome. A direct crystallization from the reaction mixture after quenching or a solvent swap might be a more efficient isolation strategy to develop.
-
Reagent Sourcing and Cost: The cost of coupling reagents (EDC, HOBt) can become significant at scale. Investigating alternative activation methods, such as conversion to the acid chloride with thionyl chloride, could be more economical, but this requires handling more hazardous reagents and may not be compatible with all substrates.[5][7] Boron-based reagents have also been shown to be effective for large-scale amidation.[8]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagent Handling:
-
EDC·HCl: Can cause skin and eye irritation. It is a moisture-sensitive reagent.
-
HOBt: Is sold in both anhydrous and hydrated forms. The anhydrous form can have explosive properties if heated rapidly or subjected to impact; handle with care.
-
DIPEA: Is a corrosive and flammable liquid.
-
DCM: Is a volatile solvent and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Semantic Scholar. [Link]
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3).
- Amide synthesis by acyl
- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC - PubMed Central. [Link]
- CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
- Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. [Link]
- ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija. [Link]
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Coupling Reagents. Aapptec Peptides. [Link]
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
- TEMPO-Mediated Oxid
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- 1-Boc-4-AP. Wikipedia. [Link]
- 4-Morpholinopiperidine-4-carboxamide. PubChem. [Link]
- Tert-butyl 4-(hydroxymethyl)
- 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water.
- Amide Synthesis. Fisher Scientific. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. hepatochem.com [hepatochem.com]
- 3. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Amide Synthesis [fishersci.dk]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: High-Purity Isolation of 1-Boc-4-(morpholine-4-carbonyl)piperidine via Optimized Flash Column Chromatography
Abstract: This application note provides a comprehensive, field-tested protocol for the purification of 1-Boc-4-(morpholine-4-carbonyl)piperidine, a key building block in medicinal chemistry and drug development. The methodology centers on silica gel flash column chromatography, detailing every critical step from stationary phase selection to post-purification analysis. The scientific rationale behind each procedural choice is elucidated to empower researchers with the ability to adapt and troubleshoot the protocol effectively.
Introduction: The Significance of a Pure Intermediate
This compound is a valuable bifunctional molecule, incorporating a Boc-protected piperidine for further elaboration and a stable morpholine amide moiety. Its utility as a scaffold in the synthesis of complex pharmaceutical agents necessitates a high degree of purity. Common synthetic routes, such as the amide coupling of 1-Boc-piperidine-4-carboxylic acid and morpholine, often result in crude mixtures containing unreacted starting materials, coupling agents, and their byproducts.[1] The presence of these impurities can impede subsequent reactions, complicate structural analysis, and compromise the biological activity of the final compounds.
Therefore, robust and efficient purification is not merely a procedural step but a critical determinant of research and development success. Flash column chromatography on silica gel is the method of choice for this task, offering a scalable and effective means to isolate the target compound with high purity.[2]
Foundational Principles: Chromatographic Separation Strategy
The purification strategy hinges on the differential partitioning of the components of the crude reaction mixture between a stationary phase (silica gel) and a mobile phase (an organic solvent system).
-
The Stationary Phase: Silica Gel Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups. These groups can form hydrogen bonds with polar molecules, retarding their movement down the column.[2]
-
The Target Molecule: Polarity and Interactions this compound possesses several key structural features that dictate its chromatographic behavior:
-
Tertiary Amide: The carbonyl group of the amide is a strong hydrogen bond acceptor.
-
Morpholine Oxygen: The ether linkage in the morpholine ring is also a hydrogen bond acceptor.
-
Boc-Protecting Group: The tert-butoxycarbonyl group is bulky and relatively non-polar, reducing the overall polarity of the molecule compared to an unprotected piperidine.[3]
-
Piperidine Ring: The saturated heterocyclic core is largely non-polar.
The molecule is of moderate polarity. It will interact with the silica gel, but less strongly than highly polar impurities like residual carboxylic acid or byproducts from coupling reagents.
-
-
The Mobile Phase: Elution and Selectivity A solvent system, or eluent, is chosen to move the compounds down the column. By gradually increasing the polarity of the eluent, we can sequentially elute compounds of increasing polarity. A common starting point for molecules of this type is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc).[4] For amides, which can sometimes be challenging to elute, a dichloromethane (DCM) and methanol (MeOH) system can also be effective.[3]
-
Addressing Basicity and Peak Tailing The piperidine nitrogen, although protected by the Boc group, can still possess a slight basicity. More importantly, residual unreacted amines or basic byproducts can interact strongly and irreversibly with the acidic silanol groups on the silica gel surface. This interaction leads to significant "tailing" or "streaking" of the spots on a TLC plate and broad, poorly resolved peaks during column chromatography. To counteract this, a small amount of a basic modifier, such as triethylamine (Et₃N), is often added to the mobile phase.[4] The triethylamine neutralizes the acidic sites on the silica, ensuring sharp, symmetrical peaks.
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, it is imperative to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).
Protocol 1: TLC System Development
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc).
-
Spotting: Spot the dissolved crude mixture onto a silica gel TLC plate. For comparison, it is highly recommended to also spot the starting materials (1-Boc-piperidine-4-carboxylic acid and morpholine) if available.
-
Elution: Develop the TLC plate in a chamber containing a prepared solvent system. Start with a moderately polar system, such as 70:30 Hexanes:EtOAc.
-
Optimization: Adjust the solvent ratio to achieve an Rf (retardation factor) of 0.25-0.35 for the target compound.
-
To increase Rf (move the spot higher): Increase the polarity of the eluent (e.g., increase the percentage of EtOAc).
-
To decrease Rf (move the spot lower): Decrease the polarity of the eluent (e.g., increase the percentage of hexanes).
-
-
Additive Check: If the product spot appears streaked, prepare a new eluent containing 0.5-1% triethylamine and re-run the TLC.[4]
-
Visualization:
-
UV Light: If any of the starting materials or the product are aromatic, they may be visible under a UV lamp (254 nm).[5]
-
Staining: Since the target compound is not strongly UV-active, a chemical stain is required. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with many functional groups. Alternatively, a ninhydrin stain can be effective; upon heating, the Boc group can be cleaved, revealing the primary amine which then reacts with the ninhydrin to produce a colored spot.[6]
-
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | Silica Gel 60 Å, 230-400 mesh | Standard particle size for flash chromatography, providing good resolution and flow rates. |
| Mobile Phase | Hexanes/Ethyl Acetate or DCM/Methanol | Common solvent systems offering a wide polarity range suitable for amides.[3][4] |
| Target Rf | 0.25 - 0.35 | Provides optimal separation from impurities and allows for timely elution from the column. |
| Additive | 0.5 - 1% Triethylamine (if needed) | Neutralizes acidic silica sites to prevent peak tailing of basic compounds.[4] |
Step-by-Step Purification Protocol
This protocol assumes a crude sample size of approximately 1-2 grams. Adjust the column size and solvent volumes accordingly for different scales.
Materials
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Glass chromatography column (e.g., 40-60 mm diameter)
-
Hexanes, Ethyl Acetate, Triethylamine (HPLC grade)
-
Sand (washed)
-
Collection tubes
-
TLC plates, chamber, and stain
-
Rotary evaporator
Workflow Diagram
Caption: Workflow for the purification of this compound.
Procedure
-
Column Packing (Slurry Method): a. In a beaker, mix silica gel with the initial, low-polarity eluent (e.g., 90:10 Hexanes:EtOAc) to form a free-flowing slurry. A general rule is to use approximately 50-100 g of silica per 1 g of crude material. b. Secure the column vertically. Add a small layer of sand to the bottom. c. Pour the silica slurry into the column. Continuously tap the side of the column to ensure even packing and dislodge air bubbles. d. Open the stopcock to drain the solvent, collecting it for reuse. Never let the solvent level drop below the top of the silica bed. e. Once the silica has settled, add a thin layer of sand on top to protect the silica bed during solvent addition.
-
Sample Loading (Dry Loading Recommended): a. Dissolve the crude product in a minimal amount of a strong solvent like DCM or methanol. b. Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution. c. Concentrate this mixture on a rotary evaporator until a fine, dry powder is obtained. d. Carefully add this powder to the top of the packed column. This method generally provides superior resolution compared to wet loading.
-
Elution and Fraction Collection: a. Carefully fill the column with the initial, low-polarity mobile phase. b. Begin eluting the column, applying gentle pressure with air or nitrogen if necessary to achieve a flow rate of about 5-10 cm/minute. c. Start collecting fractions immediately. The fraction size will depend on the column size (e.g., 10-20 mL for a medium-sized column). d. Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 10% EtOAc in Hexanes, then move to 20%, 30%, and so on. A shallow gradient is key to good separation.
-
Monitoring and Isolation: a. Analyze the collected fractions by TLC. Spot multiple fractions on a single plate to quickly identify which ones contain the product. b. The non-polar impurities should elute first, followed by the desired product, and finally, the highly polar impurities. c. Combine the fractions that contain only the pure product. d. Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound. e. Dry the final product under high vacuum to remove any residual solvent.
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Product spot streaks on TLC/Column | Compound is acidic/basic; interaction with silica. | Add 0.5-1% triethylamine or acetic acid (for acidic compounds) to the eluent.[4] |
| Poor Separation | Incorrect solvent system; column overloaded. | Re-optimize the solvent system with TLC for better spot separation. Use a larger column or less crude material. |
| Compound won't elute | Eluent polarity is too low. | Gradually increase the polarity of the mobile phase (e.g., switch to a DCM/MeOH system). |
| Cracked silica bed | Column ran dry; improper packing. | Ensure the solvent level never drops below the top of the silica. Repack the column carefully. |
| Multiple spots for "pure" product | On-plate degradation; Boc deprotection. | Use basified TLC plates. Ensure no strong acids were used in the workup, as the Boc group is acid-labile.[3] |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the purification of this compound. By understanding the principles of chromatography and the specific nature of the target molecule, researchers can reliably obtain this key intermediate in high purity. The emphasis on systematic TLC analysis and the inclusion of troubleshooting guidelines are designed to make this protocol robust and adaptable for drug discovery and development professionals.
References
- (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
- (2020).
- (2022). 2.
- Sejer, D. (2008). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. [Link]
- VanVeller, B. How to Run a Flash Column.
- (2009). Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. Journal of the Korean Chemical Society. [Link]
- (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules. [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. column-chromatography.com [column-chromatography.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VanVeller Lab Resources [group.chem.iastate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
The Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery
Introduction: The Enduring Significance of the Piperidine Ring
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone of medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs and biologically active natural products underscores its status as a "privileged scaffold." This significance stems from its versatile three-dimensional structure, which allows for precise decoration with various substituents, and its basic nitrogen atom, which is often crucial for target engagement and favorable pharmacokinetic properties. The piperidine motif can impart improved solubility, metabolic stability, and bioavailability to a drug candidate, making it an invaluable tool for drug designers.[1]
This technical guide provides an in-depth exploration of the applications of piperidine derivatives across diverse therapeutic areas. We will delve into the mechanistic rationale behind their use, present detailed protocols for their synthesis and evaluation, and analyze the structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this remarkable scaffold in their own discovery programs.
General Workflow for Piperidine-Based Drug Discovery
The journey from a piperidine-containing hit compound to a clinical candidate follows a structured, albeit iterative, path. Key stages involve scaffold selection, chemical synthesis for library generation, biological screening to identify potent compounds, and subsequent optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Caption: Mechanism of action for the antipsychotic drug Risperidone.
The final step in the most common synthesis of risperidone is the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. [2][3] Protocol ID: RIS-SYN-001
Objective: To synthesize Risperidone by coupling its key piperidine and pyrido-pyrimidine intermediates.
Materials:
-
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (1.0 eq)
-
3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.1 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
Potassium Iodide (KI) (0.1 eq, catalyst)
-
Dimethylformamide (DMF) or Isopropyl Alcohol (IPA)
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (1.0 eq), 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.1 eq), sodium carbonate (3.0 eq), and a catalytic amount of potassium iodide (0.1 eq).
-
Add the solvent (e.g., Isopropyl Alcohol) to the flask. A typical ratio is approximately 10-15 mL of solvent per gram of the starting piperidine intermediate.
-
Heat the reaction mixture to reflux (approximately 80-85°C for IPA) with vigorous stirring. [2]4. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 5-10 hours. [4]5. Once the reaction is complete, cool the mixture to room temperature. A precipitate of crude risperidone should form.
-
Filter the crude product and wash the solid with deionized water to remove inorganic salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., a mixture of DMF and isopropanol) to yield high-purity risperidone. [2]8. Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Causality: The use of a base like Na₂CO₃ is essential to deprotonate the piperidine nitrogen of the hydrochloride salt, making it nucleophilic for the subsequent alkylation reaction. Potassium iodide acts as a catalyst via the Finkelstein reaction, transiently converting the alkyl chloride to the more reactive alkyl iodide, thereby accelerating the rate of reaction.
II. Applications in Pain Management
The piperidine scaffold is central to the field of analgesics, most notably in the development of synthetic opioids. Its rigid structure allows for the precise orientation of functional groups necessary for binding to opioid receptors.
Case Study 2: Fentanyl - A Potent µ-Opioid Receptor Agonist
Fentanyl is a powerful synthetic opioid analgesic approximately 75-100 times more potent than morphine. Its core structure is a 4-anilidopiperidine, which is responsible for its high affinity and agonist activity at the µ-opioid receptor (MOR).
Fentanyl exerts its analgesic effects by acting as a strong agonist at µ-opioid receptors, which are G-protein coupled receptors (GPCRs) located in the brain, spinal cord, and other tissues. Binding of fentanyl to the MOR activates intracellular signaling cascades, primarily through the Gαi/o subunit. This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, closure of voltage-gated calcium channels, and opening of inwardly rectifying potassium channels. The net effect is a hyperpolarization of the neuron, reducing its excitability and inhibiting the transmission of pain signals.
Sources
- 1. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Risperidone synthesis - chemicalbook [chemicalbook.com]
- 4. jocpr.com [jocpr.com]
Application Notes and Protocols for the Use of 1-Boc-4-(morpholine-4-carbonyl)piperidine in Solid-Phase Synthesis
Introduction: A Versatile Scaffold for Combinatorial Chemistry and Drug Discovery
1-Boc-4-(morpholine-4-carbonyl)piperidine is a bifunctional scaffold of significant interest in medicinal chemistry and drug discovery. Its unique architecture combines a piperidine core, a common motif in pharmaceuticals, with a morpholine amide, a group known to enhance aqueous solubility and modulate pharmacokinetic properties.[1][2] The presence of a Boc-protected secondary amine allows for its controlled incorporation into growing molecules, making it an ideal building block for solid-phase organic synthesis (SPOS) and the generation of diverse chemical libraries.[3]
Solid-phase synthesis offers a powerful platform for the efficient, high-throughput synthesis of novel chemical entities by anchoring a starting material to an insoluble resin and sequentially adding building blocks.[4][5] This methodology simplifies purification, as excess reagents and byproducts are removed by simple washing steps.[4] This application note provides a comprehensive guide to the strategic use of this compound in solid-phase synthesis, detailing protocols for its coupling to a resin-bound substrate, and the subsequent cleavage of the final product. The protocols described herein are designed to be robust and adaptable for the synthesis of a variety of small molecules and peptidomimetics.
Physicochemical Properties and Reagent Handling
A clear understanding of the physicochemical properties of this compound is crucial for its successful application.
| Property | Value | Source |
| CAS Number | 497169-13-4 | [6] |
| Molecular Formula | C₁₅H₂₆N₂O₄ | [6] |
| Molecular Weight | 298.38 g/mol | [6] |
| Appearance | White to off-white solid | [6] |
| Solubility | Soluble in organic solvents such as DCM, DMF, and DMSO | N/A |
Storage and Handling: this compound should be stored in a cool, dry place, away from incompatible materials. As with all chemical reagents, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.
Strategic Application in Solid-Phase Synthesis
The primary application of this compound in solid-phase synthesis is as a scaffold to introduce diversity into a molecule. The general strategy involves the following key steps:
-
Immobilization of a starting material: A suitable starting material with a functional group for attachment is anchored to a solid support (resin).
-
Elongation or modification of the resin-bound molecule: Additional building blocks are added to the resin-bound substrate.
-
Incorporation of the piperidine scaffold: The Boc-protecting group on this compound is removed, and the resulting secondary amine is coupled to the resin-bound molecule.
-
Cleavage and purification: The final product is cleaved from the solid support and purified.
This workflow is illustrated in the diagram below:
Caption: Step-by-step coupling of the piperidine scaffold.
Protocol 3: Cleavage of the Final Product from the Resin
This protocol describes the final step of releasing the synthesized molecule from the solid support.
Materials:
-
Resin-bound final product from Protocol 2
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dry resin in a reaction vessel.
-
Cleavage:
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Product Precipitation and Collection:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding the filtrate to cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
-
Purification:
-
Wash the crude product with cold diethyl ether.
-
Purify the product using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Troubleshooting and Key Considerations
-
Incomplete Coupling: If monitoring of the coupling reaction (e.g., by Kaiser test) indicates incomplete reaction, a second coupling step can be performed. [7]* Side Reactions: The choice of protecting groups and cleavage conditions should be carefully considered to avoid unwanted side reactions. The morpholine amide is generally stable to the acidic conditions used for Boc deprotection and the final TFA cleavage.
-
Purity of the Final Product: The purity of the final product should be assessed using analytical techniques such as LC-MS and NMR.
Conclusion
This compound is a valuable and versatile building block for solid-phase synthesis. Its incorporation can introduce desirable physicochemical properties into lead compounds. The protocols outlined in this application note provide a robust framework for the successful use of this reagent in the generation of diverse chemical libraries for drug discovery and development.
References
- BenchChem. (2025).
- BenchChem. (2025).
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep Inc.
- BOC Sciences. (n.d.). Solid Phase Chemical Synthesis. BOC Sciences.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. Hebei Boze Chemical Co., Ltd.
- Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Slideshare.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
- PubMed Central. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.
- Enamine. (n.d.). Morpholine Bioisosteres for Drug Design. Enamine.
- ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. American Chemical Society.
- ChemicalBook. (n.d.). This compound CAS. ChemicalBook.
- E3S Web of Conferences. (n.d.).
- Sigma-Aldrich. (n.d.). 4-Amino-1-Boc-piperidine, 97%. Sigma-Aldrich.
- BenchChem. (n.d.). 1-Boc-4-(4-fluoro-phenylamino)-piperidine. BenchChem.
- ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?.
- International Journal for Pharmaceutical Research Scholars. (2014).
- Wikipedia. (n.d.). 1-Boc-4-AP. Wikipedia.
- Cayman Chemical. (n.d.). 4-Anilino-1-Boc-piperidine. Cayman Chemical.
- PubMed. (2003). Design and synthesis of a diverse morpholine template library.
- ChemicalBook. (n.d.). 1-Boc-4-Morpholin-4-ylMethyl-piperidine synthesis. ChemicalBook.
- DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.
- ResearchGate. (2019). Recent progress in the synthesis of morpholines.
- ResearchGate. (2025). (PDF) Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis.
- Google Patents. (n.d.). WO2017114859A1 - Method for cleaving amide bonds.
- PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.
- PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Royal Society of Chemistry. (n.d.).
Sources
- 1. Recent progress in the synthesis of morpholines | Semantic Scholar [semanticscholar.org]
- 2. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 6. chempep.com [chempep.com]
- 7. researchgate.net [researchgate.net]
The Alchemist's Guide to the Piperidine Ring: Advanced Functionalization Strategies and Protocols
The piperidine scaffold is a cornerstone of modern medicinal chemistry, gracing the structures of numerous blockbuster drugs and bioactive natural products.[1][2][3] Its prevalence stems from favorable pharmacokinetic properties, including improved solubility and metabolic stability. However, the true potential of a piperidine-containing molecule is often unlocked through precise functionalization of its six-membered ring. This guide provides researchers, scientists, and drug development professionals with a detailed exploration of advanced strategies for piperidine functionalization, complete with in-depth application notes, step-by-step protocols, and the mechanistic rationale behind these powerful transformations.
I. Strategic Considerations in Piperidine Functionalization
The functionalization of a piperidine ring is not a one-size-fits-all endeavor. The choice of strategy is dictated by the desired substitution pattern and the overall molecular context. Key considerations include:
-
Regioselectivity: Targeting a specific position on the ring (N1, C2/C6, C3/C5, or C4) is paramount. The inherent electronic properties of the ring, steric hindrance, and the choice of catalysts or directing groups all play a crucial role in achieving site-selectivity.[4][5][6]
-
Stereoselectivity: For chiral piperidines, controlling the stereochemical outcome of a reaction is critical for biological activity. This can be achieved through the use of chiral catalysts, auxiliaries, or by leveraging substrate control.[4][6]
-
Functional Group Compatibility: The chosen reaction conditions must be compatible with other functional groups present in the molecule, a particularly important consideration in late-stage functionalization of complex molecules.[7][8][9]
II. N-Functionalization: Modifying the Nitrogen Gatekeeper
The nitrogen atom of the piperidine ring is a primary site for introducing molecular diversity. N-arylation, N-alkylation, and N-acylation are common strategies to modulate a molecule's properties.
N-Arylation via Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a robust and versatile method for forming C-N bonds, enabling the introduction of a wide range of aryl and heteroaryl groups onto the piperidine nitrogen.[10] The reaction is particularly valuable for synthesizing N-arylpiperidines, a common motif in pharmaceuticals.
Mechanism: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the piperidine and subsequent reductive elimination to afford the N-arylated product and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step, especially with sterically hindered substrates.
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation [10]
-
Reaction Setup: In an inert atmosphere (e.g., a glovebox or under a stream of argon), combine the piperidine substrate (1.0 equiv.), the aryl halide (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.5 equiv.) in an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5-10 mL per mmol of the limiting reagent) to the flask.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
| Component | Typical Reagent/Catalyst | Typical Loading | Purpose |
| Piperidine Substrate | Substituted or unsubstituted piperidine | 1.0 equiv. | Starting material |
| Aryl Halide | Aryl bromide or chloride | 1.2 equiv. | Aryl source |
| Palladium Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-5 mol% | Catalyst |
| Phosphine Ligand | XPhos, SPhos, RuPhos | 2-10 mol% | Ligand for Pd |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | 1.5-2.5 equiv. | Activates the amine |
| Solvent | Toluene, Dioxane | Anhydrous, degassed | Reaction medium |
III. C-H Functionalization: Forging New Bonds on the Carbon Skeleton
Directly converting C-H bonds to C-C or C-heteroatom bonds is a powerful strategy for streamlining synthesis and accessing novel chemical space.[7] The regioselectivity of piperidine C-H functionalization is influenced by electronic and steric factors. The α-protons (C2/C6) are activated by the adjacent nitrogen, while the β (C3/C5) and γ (C4) positions are less reactive.[5]
α-C-H Functionalization
The position adjacent to the nitrogen is the most common site for C-H functionalization due to its electronic activation.
Visible-light photoredox catalysis has emerged as a mild and efficient method for the α-C-H arylation of piperidines.[1][11][12] This approach often proceeds through a radical mechanism and can be highly diastereoselective, particularly when followed by an epimerization event that favors the thermodynamically most stable product.[1][12][13]
Mechanism: An iridium-based photocatalyst, upon excitation by visible light, oxidizes the piperidine to form a nitrogen-centered radical cation. Subsequent deprotonation at the α-position generates an α-amino radical, which then engages with an electron-deficient cyano(hetero)arene in a coupling reaction.
Experimental Protocol: General Procedure for Photoredox α-C-H Arylation [12][14]
-
Reaction Setup: In a reaction vial, combine the N-substituted piperidine (0.2 mmol), the aryl nitrile (0.3 mmol), the photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%), and a base (e.g., Cs₂CO₃, 0.4 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., acetonitrile or DMF, 2 mL).
-
Reaction: Seal the vial and place it in front of a blue LED light source. Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, dilute the mixture with ethyl acetate (10 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
| Component | Typical Reagent/Catalyst | Typical Loading | Purpose |
| Piperidine Substrate | N-Aryl or N-alkyl piperidine | 1.0 equiv. | Starting material |
| Arylating Agent | Electron-deficient cyano(hetero)arene | 1.5 equiv. | Aryl source |
| Photocatalyst | Ir(ppy)₃ or [Ir(dtbbpy)(ppy)₂]PF₆ | 1-2 mol% | Light-absorbing catalyst |
| Base | Cs₂CO₃, K₂CO₃ | 2.0 equiv. | Proton scavenger |
| Solvent | Acetonitrile, DMF | Anhydrous, degassed | Reaction medium |
| Light Source | Blue LEDs | - | Catalyst excitation |
Electrochemical methods offer a green and efficient alternative for α-C-H functionalization.[15][16][17] The electrochemical α-cyanation of secondary piperidines is particularly noteworthy as it can proceed without the need for N-protection.[15]
Mechanism: This method utilizes a catalytic mediator, such as 9-azabicyclononane N-oxyl (ABNO). Electrochemical oxidation of ABNO generates an oxoammonium species, which then promotes the dehydrogenation of the secondary piperidine to a cyclic imine. Subsequent addition of a cyanide source to the imine furnishes the α-cyanated product.[15]
Experimental Protocol: General Procedure for Electrochemical α-Cyanation [15]
-
Electrochemical Setup: Assemble an undivided electrochemical cell with a reticulated vitreous carbon anode and a platinum cathode.
-
Reaction Mixture: To the cell, add the secondary piperidine (0.3 mmol), a cyanide source (e.g., acetone cyanohydrin), the ABNO catalyst, and an electrolyte (e.g., LiClO₄) in a suitable solvent (e.g., acetonitrile).
-
Electrolysis: Apply a constant current until the starting material is consumed, as monitored by LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
β- and γ-C-H Functionalization: Accessing Remote Positions
Functionalization at the β and γ positions is more challenging due to the lower reactivity of these C-H bonds.[14] Strategies to achieve this often rely on:
-
Steric Hindrance: Introducing bulky substituents at the α-positions can sterically shield these sites, directing functionalization to the more accessible C3 or C4 positions.[14]
-
Catalyst Control: The choice of catalyst and protecting group can override the inherent electronic preference for α-functionalization. For instance, rhodium-catalyzed C-H insertion reactions have shown remarkable regioselectivity. With an N-Boc or N-brosyl protecting group, functionalization occurs at the C2 position. However, with an N-α-oxoarylacetyl group, the reaction is directed to the C4 position.[4][6]
-
Indirect Methods: For the electronically deactivated C3 position, an indirect approach involving the cyclopropanation of a tetrahydropyridine followed by reductive ring-opening can be employed.[4][6]
Workflow for Regioselective C-H Functionalization
Caption: Decision tree for selecting a C-H functionalization strategy.
IV. Cycloaddition Reactions: Building Fused Ring Systems
Cycloaddition reactions provide a powerful means to construct fused and bridged piperidine derivatives, rapidly increasing molecular complexity. The generation of reactive intermediates such as piperidynes allows for subsequent trapping with various reagents.
[4+2] Cycloaddition of 3,4-Piperidyne
The in-situ generation of a 3,4-piperidyne intermediate from a silyl triflate precursor opens the door to a range of cycloaddition reactions. This highly reactive species can be trapped with dienes and nitrones to afford annulated piperidines.
Mechanism: Treatment of a 4-silyl-3-halopiperidine with a fluoride source generates the strained 3,4-piperidyne. This intermediate readily undergoes cycloaddition with a trapping agent to form a new ring fused to the piperidine core.
Illustrative Reaction Scheme
Caption: Generation and cycloaddition of a 3,4-piperidyne.
V. Conclusion
The functionalization of the piperidine ring is a dynamic and evolving field in organic synthesis. The strategies outlined in this guide, from classical N-arylation reactions to modern C-H functionalization techniques, provide a robust toolkit for the medicinal chemist. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can unlock the full potential of the piperidine scaffold in the design and synthesis of next-generation therapeutics.
VI. References
-
Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. National Institutes of Health. [Link]
-
Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. National Institutes of Health. [Link]
-
Synthetic strategies towards C−H functionalization of piperidines at... ResearchGate. [Link]
-
Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. National Institutes of Health. [Link]
-
Enhancing the Medicinal Activity of Piperidine Derivatives by Late-Stage Derivatization. France-Berkeley Fund. [Link]
-
Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. [Link]
-
Approaches to α-functionalization of piperidines by C H... ResearchGate. [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimerization. ChemRxiv. [Link]
-
Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. National Institutes of Health. [Link]
-
Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PubMed. [Link]
-
Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. ACS Publications. [Link]
-
General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. eScholarship. [Link]
-
Visible-Light-Induced α,γ-C(sp3)–H Difunctionalization of Piperidines. ACS Publications. [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Sami Publishing Company. [Link]
-
Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. [Link]
-
Representative 2‐substituted piperidine‐containing pharmaceuticals. ResearchGate. [Link]
-
Electrochemical oxidation of piperidine carbamate and elaboration of... ResearchGate. [Link]
-
Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines. National Institutes of Health. [Link]
-
Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. National Institutes of Health. [Link]
-
Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journals. [Link]
-
A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl- d)piperidines. ePrints Soton. [Link]
-
A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. PubMed. [Link]
-
Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]
-
Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]
-
Construction of highly functionalized piperidines by stepwise... ResearchGate. [Link]
-
Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine. ResearchGate. [Link]
-
Diversification of Pharmaceuticals via Late-Stage Hydrazination. National Institutes of Health. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
Sources
- 1. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing the Medicinal Activity of Piperidine Derivatives by Late-Stage Derivatization | France-Berkeley Fund [fbf.berkeley.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Diversification of Pharmaceuticals via Late-Stage Hydrazination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. escholarship.org [escholarship.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor [beilstein-journals.org]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols for the Use of Morpholine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The morpholine ring is a privileged heterocyclic motif in medicinal chemistry, frequently incorporated into the design of kinase inhibitors to enhance potency, selectivity, and pharmacokinetic properties.[1] This document provides an in-depth guide for researchers on the application and evaluation of morpholine-containing compounds as kinase inhibitors. We will explore the critical role of the morpholine scaffold in targeting key kinases, with a particular focus on the PI3K/Akt/mTOR pathway, while also providing insights into its application against other important kinase families such as Bruton's tyrosine kinase (BTK), Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Mitogen-Activated Protein Kinases (MAPKs). This guide offers detailed, field-proven protocols for biochemical and cell-based assays to empower researchers in their drug discovery and development endeavors.
Introduction: The Significance of the Morpholine Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.
The morpholine moiety, a six-membered heterocycle containing both nitrogen and oxygen atoms, has emerged as a versatile and valuable building block in the design of kinase inhibitors.[2][3][4] Its prevalence in numerous clinical and preclinical candidates stems from a combination of favorable physicochemical and structural properties:
-
Hydrogen Bonding: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, often forming a critical interaction with the hinge region of the kinase ATP-binding pocket. This interaction is a common feature among many potent kinase inhibitors and contributes significantly to their binding affinity.[5]
-
Improved Physicochemical Properties: The incorporation of a morpholine group can enhance the aqueous solubility and metabolic stability of a compound, crucial attributes for drug-like properties and in vivo efficacy.[1]
-
Structural Rigidity and Vectorial Orientation: The chair conformation of the morpholine ring provides a degree of rigidity to the molecule, which can help to optimally orient other pharmacophoric elements for interaction with the target kinase.[6]
The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation, is frequently hyperactivated in human cancers. Consequently, it has been a major focus for the development of targeted therapies. A significant number of morpholine-containing compounds have been developed as potent inhibitors of this pathway, demonstrating the utility of this scaffold in targeting this important class of enzymes.[5] Beyond the PI3K/Akt/mTOR axis, the morpholine motif has proven to be a key component in inhibitors targeting a diverse range of kinases, underscoring its broad applicability in drug discovery.
Key Kinase Targets for Morpholine Derivatives
While the PI3K/Akt/mTOR pathway is a prominent target, the versatility of the morpholine scaffold has led to its successful integration into inhibitors of various other kinase families.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central signaling cascade that, when dysregulated, drives tumorigenesis. Morpholine-containing inhibitors have been designed to target different nodes within this pathway.
Figure 1: The PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine derivatives.
Other Important Kinase Targets
The application of morpholine-containing inhibitors extends to several other kinase families critical in cancer and other diseases:
-
Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, BTK is a validated target in B-cell malignancies.[2]
-
Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle progression, and their inhibition is a therapeutic strategy in various cancers.[7]
-
Aurora Kinases: These serine/threonine kinases play a crucial role in mitosis, and their overexpression is common in many tumors.
-
Mitogen-Activated Protein Kinases (MAPKs): The MAPK signaling cascade is involved in a wide range of cellular processes, and its aberrant activation is implicated in cancer and inflammatory diseases.
Quantitative Data Summary: Inhibitory Potency of Morpholine Derivatives
The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative morpholine-containing compounds against various kinases. This data provides a quantitative measure of their potency and can guide the selection of appropriate inhibitors for specific research applications.
Table 1: IC50 Values of Morpholine Derivatives against PI3K and mTOR Kinases
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) | mTOR (nM) | Reference |
| ZSTK474 | 5.0 | - | 3.9 | - | - | [8] |
| Compound 6a | 9.9 | >1000 | 9.8 | 58.7 | - | [8] |
| Compound 6b | 3.7 | >1000 | 9.9 | 14.6 | - | [8] |
| Compound 6r | 130 | 1500 | 236 | 3900 | - | [8] |
| Compound 6s | 107 | 2100 | 137 | 2300 | - | [8] |
| Thienopyrimidine Derivative | - | - | - | - | 120 (PI3Kα) | [9] |
| Pyrazolopyrimidine Derivative | 35-9000 | - | - | - | 0.1-100 | [9] |
Table 2: IC50 Values of Morpholine Derivatives against Other Kinase Families
| Compound | Kinase Target | IC50 (nM) | Reference |
| 10j | BTK | 0.4 | [2] |
| CHMFL-BTK-01 | BTK | 7 | [10] |
| Compound 8a | CDK4 | 4 | [7] |
| Compound 10a | CDK4 | 2 | [7] |
| Compound 7 | Aurora A | 28.9 | [11] |
| Compound 7 | Aurora B | 2.2 | [11] |
| Bifunctional Inhibitor 6r | MEK1 | 124 | [7] |
| Bifunctional Inhibitor 6s | MEK1 | 352 | [7] |
| Compound 5b | EGFR (WT) | 30.1 | [12] |
| Compound 5b | EGFR (T790M) | 12.8 | [12] |
| Compound 12 | EGFR (WT) | 14.5 | [12] |
| Compound 12 | EGFR (T790M) | 35.4 | [12] |
Experimental Protocols
The following section provides detailed, step-by-step protocols for the biochemical and cellular characterization of morpholine-based kinase inhibitors.
Biochemical Kinase Inhibition Assays
Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase.
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[11][13]
Figure 2: Workflow for the ADP-Glo™ Kinase Assay.
Protocol: ADP-Glo™ Kinase Assay [14]
-
Kinase Reaction (5 µL total volume in a 384-well plate):
-
Prepare a reaction mix containing the kinase of interest, its substrate, and ATP in a suitable kinase reaction buffer.
-
Add the morpholine derivative inhibitor at various concentrations (typically a serial dilution). Include a no-inhibitor control and a no-enzyme control.
-
Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).[15]
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[14]
-
-
ADP to ATP Conversion and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to detect the newly synthesized ATP.
-
Incubate at room temperature for 30-60 minutes.[14]
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The LanthaScreen™ Eu Kinase Binding Assay is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of an inhibitor to a kinase.[7][10]
Protocol: LanthaScreen™ Eu Kinase Binding Assay [8][16]
-
Reagent Preparation:
-
Prepare a 3X solution of the kinase and a 3X solution of a europium-labeled anti-tag antibody in kinase buffer.
-
Prepare a 3X solution of an Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand).
-
Prepare a serial dilution of the morpholine derivative inhibitor.
-
-
Assay Assembly (15 µL final volume in a 384-well plate):
-
Add 5 µL of the inhibitor dilution to each well.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Add 5 µL of the 3X tracer solution.
-
-
Incubation and Data Acquisition:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a FRET-capable plate reader, measuring the emission at two wavelengths (e.g., for the acceptor and donor fluorophores).
-
-
Data Analysis:
-
Calculate the emission ratio. A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Cell-Based Assays
Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][17]
Figure 3: Workflow for the Cell Viability (MTT) Assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with a serial dilution of the morpholine derivative inhibitor. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent cell viability relative to the vehicle-treated control.
-
Plot the percent viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Western blotting is a widely used technique to detect the phosphorylation status of key signaling proteins, providing a direct measure of kinase inhibition in cells.[20][21]
Protocol: Western Blotting for Phospho-Akt (Ser473) and Phospho-p70S6K (Thr389) [20][22]
-
Cell Treatment and Lysis:
-
Treat cells with the morpholine derivative inhibitor for the desired time and concentration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated protein of interest (e.g., anti-phospho-Akt (Ser473), anti-phospho-p70S6K (Thr389)) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-Akt, anti-p70S6K).
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Immunofluorescence allows for the visualization of the subcellular localization of proteins and can be used to assess the effects of kinase inhibitors on signaling pathways.
Protocol: Immunofluorescence for a Downstream Target
-
Cell Culture and Treatment:
-
Grow cells on coverslips and treat with the morpholine derivative inhibitor.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block the cells with a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).
-
Incubate with a primary antibody against the target protein overnight at 4°C.
-
Wash and incubate with a fluorophore-conjugated secondary antibody.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells using a fluorescence or confocal microscope.
-
In Vivo Xenograft Models
In vivo studies are essential for evaluating the anti-tumor efficacy and tolerability of kinase inhibitors in a whole-animal system.
Figure 4: General workflow for an in vivo xenograft study.
Protocol: In Vivo Xenograft Efficacy Study
-
Tumor Implantation:
-
Implant human cancer cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the morpholine derivative inhibitor via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
-
Monitoring:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Monitor the overall health and behavior of the animals.
-
-
Pharmacodynamic Analysis (Optional):
-
At a specified time point after treatment, tumors can be harvested to assess target engagement by measuring the phosphorylation of downstream effectors via western blotting.
-
-
Study Endpoint and Data Analysis:
-
The study is terminated when tumors in the control group reach a predetermined size or when signs of toxicity are observed.
-
Compare the tumor growth inhibition in the treated groups to the control group.
-
Conclusion
Morpholine derivatives represent a highly successful and versatile class of kinase inhibitors with broad applications in oncology and other therapeutic areas. The protocols and data presented in this guide provide a comprehensive resource for researchers to effectively evaluate and characterize these promising compounds. A thorough understanding of the underlying principles of the assays and the structure-activity relationships of morpholine-containing inhibitors will facilitate the discovery and development of the next generation of targeted therapies.
References
- Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
- Dey, R., Shaw, S., Yadav, R., Patel, B. D., Bhatt, H. G., Natesan, G., ... & Chaube, U. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(15), 5789. [Link]
- ResearchGate. (n.d.). IC50 values of EGFR assay for the most active compounds-6 and 10e-and...[Link]
- ResearchGate. (n.d.). Discovery of N -(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-( tert -butyl)benzamide (CHMFL-BTK-01) as a highly... [https://www.researchgate.net/publication/327918991_Discovery_of_N_-(3-5-3-acrylamido-4-morpholine-4-carbonylphenylamino-1-methyl-6-oxo-16-dihydropyridin-3-yl-2-methylphenyl-4-tert-butylbenzamide_CHMFL-BTK-01_as_a_highly_potent_and_s]([Link]
- Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
- Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., ... & Iijima, T. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. European Journal of Medicinal Chemistry, 232, 114187. [Link]
- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
- Roche. (n.d.).
- ResearchGate. (n.d.). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors | Request PDF. [Link]
- Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
- protocols.io. (2023). MTT assay protocol. [Link]
- Smith, J. M., & Dikeakos, J. D. (2020). Visualization of Host Cell Kinase Activation by Viral Proteins Using GFP Fluorescence Complementation and Immunofluorescence Microscopy. Methods in molecular biology (Clifton, N.J.), 2108, 103–113. [Link]
- ResearchGate. (n.d.). (PDF)
- Bradford, L. S., et al. (2014). Targeting the PI3K signaling cascade in PIK3CA mutated endometrial cancer in a primary human xenograft model. Journal of Clinical Oncology, 32(15_suppl), 5599-5599. [Link]
- Guedj, M., et al. (2013). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Clinical Cancer Research, 19(18), 5034-5044. [Link]
- Jing, J., et al. (2016). Patient-derived xenografts reveal limits to PI3K/mTOR- and MEK-mediated inhibition of bladder cancer.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Boc-4-(morpholine-4-carbonyl)piperidine
<_ _>
Guide Version: 1.0
Introduction
Welcome to the technical support center for the synthesis of 1-Boc-4-(morpholine-4-carbonyl)piperidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, in this common yet sometimes troublesome amide coupling reaction. As a key building block in numerous pharmaceutical development programs, achieving a high-yielding and reproducible synthesis is critical.
This document moves beyond a simple recitation of protocols. It aims to provide a deeper understanding of the reaction's mechanistic underpinnings, offering logical, field-tested troubleshooting strategies. We will explore the critical parameters that govern the success of this transformation, from reagent quality to reaction work-up, ensuring you are equipped to diagnose and resolve issues effectively.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding the synthesis.
Q1: What is the most common method for synthesizing this compound?
The most prevalent and direct method is the amide coupling reaction between 1-Boc-piperidine-4-carboxylic acid and morpholine. This reaction requires the "activation" of the carboxylic acid to make it susceptible to nucleophilic attack by the amine.[1][2]
Q2: Which coupling reagents are recommended for this synthesis?
A variety of reagents can be used, with the choice often depending on scale, cost, and desired purity profile. Common choices include:
-
Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often used with additives like HOBt or OxymaPure.[3][4]
-
Uronium/Aminium Salts: Such as HATU, HBTU, or PyBOP. HATU is known for its high efficiency but can be more expensive.[5][6]
Q3: Why is a base, like DIPEA or triethylamine, necessary?
A non-nucleophilic organic base is crucial for two main reasons:
-
It deprotonates the carboxylic acid, facilitating its reaction with the coupling agent.
-
It neutralizes the acidic byproducts formed during the reaction (e.g., HCl if using EDC·HCl), driving the equilibrium towards product formation.[5][7]
Q4: What are typical yields for this reaction?
With an optimized protocol, yields for this specific transformation should be high, typically in the range of 80-95%. If you are consistently achieving yields below 70%, a troubleshooting investigation is warranted.
Q5: Can I monitor the reaction progress?
Yes, Thin-Layer Chromatography (TLC) is a highly effective method. A typical mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v). You should see the consumption of the starting carboxylic acid (which usually stays near the baseline) and the appearance of a new, higher Rf spot corresponding to the amide product.
Part 2: In-Depth Troubleshooting Guide for Low Yields
Experiencing a low yield can be frustrating. This section is structured to help you systematically diagnose the potential root cause of the issue.
Scenario 1: The reaction appears sluggish or incomplete on TLC.
Question: My TLC analysis shows a significant amount of unreacted 1-Boc-piperidine-4-carboxylic acid even after an extended reaction time. What's the likely cause?
This is one of the most common failure modes and almost always points to an issue with the carboxylic acid activation step.
Answer & Troubleshooting Steps:
The formation of the amide bond is a two-step process: activation of the acid, followed by nucleophilic attack by the amine.[1] If the starting acid isn't being consumed, the activation is failing.
Caption: Troubleshooting workflow for incomplete acid activation.
Causality Explained:
-
Moisture is Detrimental: Coupling agents, particularly carbodiimides and uronium salts, are highly sensitive to water. Any moisture in the solvent (e.g., DMF, DCM) or on the glassware will rapidly hydrolyze the agent, rendering it inactive.[5] Similarly, the activated O-acylisourea intermediate is prone to hydrolysis, which reverts it back to the starting carboxylic acid.[8][9]
-
Pre-activation is Key: For many coupling agents, especially uronium salts like HATU, it is beneficial to allow the carboxylic acid to fully activate before introducing the amine nucleophile.[5] Adding all components at once can sometimes lead to side reactions or incomplete activation.
-
Stoichiometry Matters: While a 1:1:1 ratio of acid:amine:coupling agent might seem sufficient, using a slight excess (1.1 equivalents) of the coupling agent and amine can help drive the reaction to completion, compensating for any minor reagent degradation or measurement inaccuracies.
Scenario 2: The starting material is consumed, but multiple unidentified spots appear on TLC and the final yield is low.
Question: My starting acid is gone, but my crude product is a mess and I can't isolate the desired amide in good yield. What side reactions could be occurring?
Answer & Troubleshooting Steps:
This scenario points away from activation failure and towards competing side reactions or product degradation. The primary culprit in carbodiimide-mediated couplings is the rearrangement of the activated intermediate.
The highly reactive O-acylisourea intermediate, formed from the reaction of the carboxylic acid with a carbodiimide (like EDC or DCC), is the key to forming the amide bond. However, it can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea.[3][10] This side reaction consumes the activated acid and reduces the overall yield.
Caption: Competing pathways for the reactive O-acylisourea intermediate.
Mitigation Strategies:
-
Use Additives: The most effective way to prevent the N-acylurea rearrangement is to use an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). These additives react with the O-acylisourea intermediate faster than it can rearrange, forming a new activated ester (e.g., an HOBt-ester).[3] This new ester is still highly reactive towards the amine but is much more stable against rearrangement, effectively "trapping" the activated species for productive use.
-
Control Temperature: Running the reaction at a lower temperature (starting at 0 °C and allowing it to slowly warm to room temperature) can slow the rate of the rearrangement side reaction more than the desired amidation.
-
Solvent Choice: The use of low dielectric constant solvents, such as Dichloromethane (DCM), can help minimize this side reaction.[10] However, DMF is often used for its excellent solubilizing properties. If using DMF, ensure it is of high purity and anhydrous.
| Troubleshooting Summary: Side Product Formation | | :--- | :--- | :--- | | Symptom | Probable Cause | Recommended Action | | Multiple spots on TLC; low isolated yield. | N-acylurea formation from rearrangement of the activated intermediate. | Add 1.1 eq. of an additive like HOBt or OxymaPure to the reaction mixture during the pre-activation step. | | Byproduct is difficult to remove via chromatography. | Water-soluble byproducts from coupling agents (e.g., EDU from EDC, tetramethylurea from HATU).[6] | Perform an aqueous work-up. Dilute the reaction mixture with ethyl acetate, wash with water, then brine. This removes most of the urea byproducts. | | Product appears to degrade during work-up. | Potential hydrolysis of the Boc-protecting group if acidic conditions are used. | Ensure the work-up is performed under neutral or slightly basic conditions. Use a saturated sodium bicarbonate wash if necessary. |
Part 3: Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and purity for the synthesis of this compound using EDC/HOBt coupling.
Materials:
-
1-Boc-piperidine-4-carboxylic acid
-
Morpholine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Saturated aq. NaHCO₃ solution
-
Brine (Saturated aq. NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-Boc-piperidine-4-carboxylic acid (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).
-
Addition of Additive & Base: Add HOBt (1.1 eq.) and DIPEA (2.5 eq.). Stir the mixture for 5 minutes.
-
Activation: Cool the flask to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) portion-wise over 5 minutes.
-
Pre-activation Stir: Allow the mixture to stir at 0 °C for 20 minutes. You should have a clear, homogeneous solution.
-
Amine Addition: Add morpholine (1.2 eq.) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., 50% EtOAc/Hexanes). The reaction is typically complete within 4-12 hours.
-
Quenching & Work-up: Once the starting acid is consumed, dilute the reaction mixture with EtOAc.
-
Washing: Transfer the mixture to a separatory funnel. Wash sequentially with saturated aq. NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel.
References
- Wikipedia. Carbodiimide. [Link]
- HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. [Link]
- Zeng, C., et al. (2021). Amide Synthesis via Aminolysis of Ester or Acid with an Intracellular Lipase.
- Aapptec. (2021). Carbodiimides and Additives. [Link]
- Subirós-Funosas, A., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters. [Link]
- Reddit User Discussion. (2022). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. r/Chempros. [Link]
- ResearchGate Discussion. (2018). Why HATU is not working in a coupling reaction? [Link]
- Dalal Institute. Hydrolysis of Esters and Amides. [Link]
- Bender, M. L., Ginger, R. D., & Unik, J. P. (1958). Activation Energies of the Hydrolysis of Esters and Amides Involving Carbonyl Oxygen Exchange. Journal of the American Chemical Society. [Link]
- ResearchGate Discussion. (2022).
- Reddit User Discussion. (2022). amide coupling help. r/Chempros. [Link]
- Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. [Link]
- YouTube. (2024). HATU Coupling: Challenges Associated with the Byproducts. Cheminar. [Link]
- Thesis. (2014). Exploiting activated esters in novel chemoselective amide formation reactions. University of Huddersfield Repository. [Link]
- Nelli, Y., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
- Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- Google Patents. (2012). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
- Kočevar, D., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Defense Technical Information Center. (2020). Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]
- ResearchGate. (2008). A convenient synthesis of N-Boc-4-formylpiperidine. [Link]
- ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Amide Synthesis [fishersci.dk]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Carbodiimide - Wikipedia [en.wikipedia.org]
Technical Support Center: Side Reactions in the Boc Protection of Piperidines
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the seemingly straightforward Boc protection of piperidines can present unexpected challenges. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently encountered problems, grounded in mechanistic principles and field-proven experience.
Part 1: Core Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses the most common issues researchers face during the N-Boc protection of piperidine rings. Each question is followed by a detailed explanation of the underlying causes and actionable solutions.
Q1: My Boc protection reaction is sluggish or incomplete. What are the common causes and how can I drive it to completion?
A1: Incomplete conversion is the most frequent issue and can stem from several factors related to nucleophilicity, reagent stoichiometry, and reaction conditions.
-
Insufficient Basicity: The piperidine nitrogen must be in its free base form to act as an effective nucleophile. If your starting material is a salt (e.g., a hydrochloride salt), an inadequate amount of base will result in a significant portion of the amine remaining protonated and unreactive.
-
Solution: Ensure you use at least one equivalent of base to neutralize the salt, plus an additional equivalent to facilitate the reaction itself. For stubborn reactions, a slight excess (1.1-1.5 equivalents) of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended.
-
-
Steric Hindrance: Piperidines with bulky substituents near the nitrogen atom (e.g., at the 2- and 6-positions) are less nucleophilic and react more slowly.
-
Solution: For sterically hindered amines, increasing the reaction temperature (e.g., from room temperature to 40-50 °C) can provide the necessary activation energy. Extending the reaction time is also a viable strategy. Monitor progress closely by TLC or LC-MS.
-
-
Poor Substrate Solubility: If the piperidine starting material is not fully dissolved in the reaction solvent, the reaction becomes heterogeneous and inefficient.
-
Solution: Choose a solvent that fully dissolves your substrate. While Dichloromethane (DCM) and Tetrahydrofuran (THF) are common, consider more polar solvents like Acetonitrile (MeCN) or Dimethylformamide (DMF) for more polar substrates.
-
-
Reagent Quality: Di-tert-butyl dicarbonate ((Boc)₂O) can degrade over time, especially if exposed to moisture.
-
Solution: Use a fresh bottle of (Boc)₂O or verify the purity of your existing stock.
-
Below is a logical workflow to diagnose and solve incomplete Boc protection reactions.
Caption: Pathway showing initial product formation and subsequent over-acylation.
Part 2: Advanced Topics & Mechanistic Insights
Q3: My reaction with DMAP catalyst is messy and gives multiple byproducts. What is happening?
A3: While DMAP is an excellent acylation catalyst, its high reactivity can open pathways to several unwanted side products, particularly with primary amines, but also possible with secondary amines like piperidine under certain conditions. [1][2]
-
Mechanism of DMAP Catalysis: DMAP attacks (Boc)₂O to form a highly reactive N-Boc-pyridinium species. [1]This intermediate is a much more potent acylating agent than (Boc)₂O itself, which is why the reaction is accelerated. However, this high reactivity is also the source of side reactions.
-
Common DMAP-Related Side Products:
-
Urea Formation: The highly reactive intermediate can promote the formation of isocyanate from the amine starting material, especially at low temperatures. [3]This isocyanate can then react with another molecule of the starting amine to form a urea byproduct.
-
Carbamic-Carbonic Anhydrides: Other complex rearrangements and additions can occur, leading to a mixture of products that are difficult to separate. [4][5]
-
-
Recommendations for Using DMAP:
-
Use Catalytically: DMAP should only be used in catalytic amounts (1-10 mol%).
-
Temperature Control: Add DMAP slowly to the reaction mixture at 0 °C to control the initial exotherm and minimize side reactions. The reaction of DMAP with (Boc)₂O is nearly instantaneous and generates gas (CO₂). [1][2] 3. Consider Alternatives: For most simple piperidines, DMAP is not necessary. If catalysis is required for a poorly nucleophilic substrate, consider milder alternatives or simply increasing the temperature and reaction time first.
-
Part 3: Protocols & Best Practices
This section provides standardized protocols for achieving clean and efficient Boc protection of piperidines.
Protocol 1: Standard Boc Protection of a Piperidine Hydrochloride Salt
This protocol is a robust starting point for most piperidine derivatives.
Materials:
-
Piperidine Hydrochloride Salt (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Dichloromethane (DCM) (Anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the piperidine hydrochloride salt (1.0 eq) and dissolve or suspend it in anhydrous DCM (approx. 0.2 M concentration).
-
Basification: Add triethylamine (2.2 eq) to the mixture and stir at room temperature for 15-20 minutes to ensure complete formation of the free base.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (1.1 eq) to the solution. If the reaction is exothermic, an ice bath can be used to maintain room temperature.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-piperidine product.
-
Purification: If necessary, purify the crude product by silica gel column chromatography.
Data Summary Table
| Parameter | Recommendation | Rationale & Causality |
| (Boc)₂O Stoichiometry | 1.05 - 1.2 equivalents | Sufficient for complete conversion without promoting di-Boc formation. |
| Base | TEA, DIPEA | Non-nucleophilic bases that effectively scavenge the acid byproduct without competing in the reaction. |
| Base Stoichiometry | 1.1-1.5 eq (for free base) or 2.1-2.5 eq (for salt) | Ensures the piperidine is deprotonated and reactive. |
| Solvent | DCM, THF, MeCN, Dioxane | Should fully dissolve the starting material for a homogeneous reaction. |
| Temperature | 0 °C to Room Temperature | Provides a good balance between reaction rate and prevention of side reactions. |
| Catalyst (Optional) | DMAP (1-10 mol%) | Use only for highly unreactive or sterically hindered substrates. Increases risk of side products. [3] |
Part 4: References
-
BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines. Retrieved from BenchChem Technical Support.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Organic Synthesis with Boc Protected Piperidine Intermediates. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP). Retrieved from [Link]
-
Basel, Y., & Hassner, A. (2013). Dual protection of amino functions involving Boc. RSC Publishing.
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
BenchChem. (2025). Application Note: Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine. Retrieved from BenchChem Application Notes.
-
Góngora-Benítez, M., et al. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH.
-
Gaware, R., & Jordis, U. (n.d.). Selective Mono-Boc-Protection of Bispidine. Sciforum.
-
Tewari, K. (2017). Any ideas of how you can protect secondary amine with BOC on solid phase?. ResearchGate.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19). Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
-
BenchChem. (n.d.). ortho-methyl 4-Anilino-1-Boc-piperidine stability issues and storage.
-
ResearchGate. (n.d.). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.
-
RSC Publishing. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs).
-
BenchChem. (n.d.). Acylation reaction conditions for 1-Boc-4-(aminomethyl)piperidine.
-
RSC Publishing. (n.d.). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis.
-
BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers.
-
Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds.
-
BenchChem. (n.d.). Optimizing Boc deprotection conditions to prevent side reactions.
-
ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone.
-
Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
-
White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
-
PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from [Link]
-
DTIC. (2025). Piperidine Synthesis.
-
Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
-
ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry.
-
ResearchGate. (2014). How do I remove Boc and Fmoc groups from Fmoc-β-Lys(Boc)-OH?.
-
Suzhou Highfine Biotech. (n.d.). Application of Boc-anhydride.
Sources
- 1. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 2. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 3. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 5. Boc Protected Compounds [bzchemicals.com]
Purification challenges with 1-Boc-4-(morpholine-4-carbonyl)piperidine
Prepared by the Office of the Senior Application Scientist
Welcome to the dedicated technical support guide for 1-Boc-4-(morpholine-4-carbonyl)piperidine. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block. We understand that even routine synthetic steps can present unique challenges. This guide moves beyond simple protocols to provide in-depth, field-proven troubleshooting strategies rooted in fundamental chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the synthesis and purification of this compound.
Q1: My reaction seems complete by TLC, but after workup, I have a persistent, insoluble white solid in my crude product. What is it?
A: This is the hallmark of a dicyclohexylurea (DCU) byproduct, which forms when using dicyclohexylcarbodiimide (DCC) as a coupling agent. DCU has notoriously poor solubility in common organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc), often co-precipitating with the desired product. While filtration can remove some of it, its complete removal often requires specific strategies.[1] For a detailed removal protocol, see Troubleshooting Guide 1.
Q2: My final product is a thick, viscous oil or gum, but literature suggests it should be a solid. Why?
A: This is typically due to one of two reasons:
-
Residual Solvents: High-boiling point solvents used in the reaction or workup (e.g., DMF, DMSO) or even lower-boiling ones (EtOAc, DCM) can be trapped, preventing crystallization.
-
Greasy Impurities: The presence of unreacted starting materials or side-products can act as a "crystallization inhibitor." Refer to Troubleshooting Guide 2 for strategies on solvent removal and inducing crystallization.
Q3: My reaction yield is significantly lower than expected. What are the most likely causes?
A: Low yields in amide couplings often stem from a few key areas:
-
Inefficient Acid Activation: The coupling agent (e.g., EDC, HATU) may have degraded due to improper storage (moisture is a common culprit).
-
Competing Acid-Base Reaction: The direct reaction between the carboxylic acid (1-Boc-4-piperidinecarboxylic acid) and the amine (morpholine) is a non-productive acid-base equilibrium that must be overcome by the coupling agent.[2]
-
Suboptimal Workup: Emulsion formation during aqueous extraction or product loss in the aqueous layers can significantly reduce isolated yield.
-
Premature Boc Deprotection: Although unlikely under standard coupling conditions, exposure to strong acids during workup can cause some loss of the Boc protecting group.
Q4: How can I effectively monitor the reaction progress?
A: Thin-Layer Chromatography (TLC) is the most common and immediate method.[3] Use a solvent system like 10% Methanol in DCM or 50-70% Ethyl Acetate in Hexanes. Stain with potassium permanganate. The starting carboxylic acid will stick to the baseline, while the product will have a higher Rf. For more precise, quantitative monitoring, especially during process development, High-Performance Liquid Chromatography (HPLC) is recommended.[4]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Managing Persistent Impurities After Workup
The synthesis of this compound via amide coupling is robust, but the purification can be complicated by byproducts and unreacted starting materials.
Caption: Synthetic pathway and common impurity sources.
-
Causality: Carbodiimide coupling agents form urea byproducts. 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) yields a water-soluble urea (EDU) that is easily removed with a standard acidic wash.[5] In contrast, DCC forms the highly insoluble DCU.
-
Solution Workflow:
-
Initial Filtration: After the reaction is complete and diluted with a solvent like EtOAc or DCM, cool the mixture (0-5 °C) and filter through Celite® to remove the bulk of the precipitated DCU.
-
Solvent-Based Removal: If DCU persists after concentration, dissolve the crude material in a minimal amount of DCM. Add acetonitrile (MeCN) to precipitate the remaining DCU, as it is particularly insoluble in MeCN.[1] Filter and concentrate the filtrate.
-
Chromatography: If co-precipitation is severe, flash column chromatography is the definitive solution.
-
-
Causality: Incomplete reactions or the use of excess reagents will leave starting materials in the crude product. 1-Boc-4-piperidinecarboxylic acid is acidic, while morpholine and tertiary amine bases (e.g., DIEA) are basic.
-
Solution Workflow: Liquid-Liquid Extraction A well-designed aqueous workup is the most effective method to remove these impurities.[3]
-
Acid Wash: After diluting the reaction mixture with an organic solvent (e.g., EtOAc), wash with a mild acid like 1 M citric acid or 1 N HCl. This protonates and transfers residual morpholine and DIEA to the aqueous layer.
-
Base Wash: Subsequently, wash with a mild base like 1 M sodium bicarbonate (NaHCO₃). This deprotonates and transfers unreacted 1-Boc-4-piperidinecarboxylic acid to the aqueous layer.
-
Brine Wash: A final wash with saturated sodium chloride (brine) solution removes residual water and helps break any emulsions.
-
| Impurity Name | Chemical Nature | Molar Mass ( g/mol ) | Primary Removal Method |
| Dicyclohexylurea (DCU) | Neutral, Insoluble | 224.36 | Filtration, Recrystallization[1] |
| EDU | Basic, Water-Soluble | 172.27 | Acidic Aqueous Wash |
| 1-Boc-4-piperidinecarboxylic Acid | Acidic | 229.27 | Basic Aqueous Wash[6] |
| Morpholine | Basic | 87.12 | Acidic Aqueous Wash |
| Diisopropylethylamine (DIEA) | Basic | 129.24 | Acidic Aqueous Wash |
Guide 2: Troubleshooting Product Crystallization
-
Causality: The presence of even small amounts of impurities or residual solvent can disrupt the crystal lattice formation, causing the product to remain as an oil. The bulky, somewhat greasy nature of the Boc group can also contribute to this.
-
Solution Workflow:
-
Ensure Purity: The first step is to ensure the material is pure (>98% by HPLC/NMR). If not, perform flash chromatography.
-
Rigorous Solvent Removal: Dry the purified oil under high vacuum for several hours, potentially with gentle heating (40-50 °C) if the compound is stable. Co-evaporation can also be effective: dissolve the oil in a small amount of DCM, add a larger volume of a non-polar solvent like hexanes, and re-concentrate. Repeat 2-3 times.
-
Trituration: Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., diethyl ether, pentane, or hexanes). Use a spatula to scratch the inside of the flask vigorously. This mechanical energy can induce nucleation.
-
Seeding: If a small crystal of pure material is available, add it to the oil to act as a template for crystal growth.
-
Slow Evaporation/Cooling: Dissolve the oil in a minimal amount of a moderately polar solvent (e.g., ethyl acetate) and add a non-polar anti-solvent (e.g., hexanes) until the solution becomes slightly cloudy. Seal the flask and allow it to stand undisturbed, or store it in a refrigerator or freezer to promote slow crystallization.
-
Part 3: Validated Experimental Protocols
Protocol 1: Standard Amide Coupling & Aqueous Workup
-
Reaction Setup: To a solution of 1-Boc-4-piperidinecarboxylic acid (1.0 eq) in DCM (approx. 0.2 M) at 0 °C, add the coupling agent (e.g., EDC·HCl, 1.1 eq), HOBt (1.1 eq), and DIEA (2.5 eq).
-
Activation: Stir the mixture at 0 °C for 20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add morpholine (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer to a separatory funnel and wash sequentially with 1 M citric acid (2x), saturated NaHCO₃ solution (2x), and brine (1x).[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel, 230-400 mesh.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. Start with 30% EtOAc/Hexanes and gradually increase to 70-80% EtOAc/Hexanes. Alternatively, a gradient of methanol (0-5%) in DCM can be used.
-
Loading: Adsorb the crude material onto a small amount of silica gel ("dry loading") for best resolution.
-
Detection: Use a UV lamp (if impurities are UV-active) or stain fractions with potassium permanganate.
Visualizing the Purification Strategy
Sources
- 1. reddit.com [reddit.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amide synthesis by acylation [organic-chemistry.org]
- 6. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Preventing Byproduct Formation in Morpholine Acylation
Welcome to the Technical Support Center for Morpholine Acylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the acylation of morpholine, a crucial reaction in the synthesis of numerous pharmaceuticals and fine chemicals.[1][2][3] This guide provides in-depth, experience-driven advice to help you minimize byproduct formation and maximize the yield and purity of your target N-acylmorpholine.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in morpholine acylation?
The primary byproduct of concern is the diacylated morpholine , where a second acyl group is added to the nitrogen atom. This is more likely to occur under harsh reaction conditions or with highly reactive acylating agents. Another potential byproduct is the hydrolysis of the acylating agent , especially when using water-miscible solvents or in the presence of excess moisture. With certain acylating agents like acetic anhydride, unreacted starting materials and the corresponding carboxylic acid (e.g., acetic acid) can also be present as impurities.[4]
Q2: What is the underlying mechanism of morpholine acylation?
Morpholine acylation is a nucleophilic acyl substitution reaction. The nitrogen atom of the morpholine ring, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This forms a tetrahedral intermediate which then collapses, expelling a leaving group (e.g., chloride or a carboxylate) to yield the N-acylmorpholine product.[5][6] The presence of a base is often required to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the morpholinium ion, regenerating the nucleophilic morpholine.[5][7]
Q3: Why is preventing byproduct formation so critical in pharmaceutical applications?
In drug development and manufacturing, purity is paramount. Byproducts can have different pharmacological or toxicological profiles than the active pharmaceutical ingredient (API), potentially leading to adverse effects or reduced efficacy. Stringent regulatory requirements necessitate the thorough removal of impurities, which can lead to complex and costly purification processes, ultimately impacting the overall efficiency and economics of the synthesis.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental challenges in a question-and-answer format, providing both the "why" and the "how-to" for resolving them.
Issue 1: High Levels of Diacylated Byproduct Detected
Q: My reaction is producing a significant amount of a higher molecular weight impurity, which I suspect is the diacylated product. What are the likely causes and how can I prevent this?
A: The formation of a diacylated byproduct is typically a result of the initially formed N-acylmorpholine acting as a nucleophile and reacting with another molecule of the acylating agent. This is often exacerbated by several factors.
Root Cause Analysis:
-
Excessive Reactivity of the Acylating Agent: Highly reactive acylating agents like acyl chlorides, particularly when used in excess, can readily react with the product amide.
-
High Reaction Temperature: Elevated temperatures increase the reaction rate indiscriminately, promoting the less favorable second acylation.
-
Inadequate Stoichiometry Control: Using a significant excess of the acylating agent drives the reaction towards diacylation once the initial morpholine is consumed.
-
Inefficient Mixing: Poor mixing can create localized areas of high acylating agent concentration, leading to over-reaction.
Mitigation Strategies:
-
Choice of Acylating Agent: If possible, switch from a highly reactive acylating agent like an acyl chloride to a less reactive one, such as an acetic anhydride or an ester.[8] While the reaction may be slower, it will be more selective.
-
Stoichiometric Control: Carefully control the stoichiometry. Use a slight excess of morpholine (e.g., 1.05 to 1.1 equivalents) relative to the acylating agent to ensure the latter is consumed before significant diacylation can occur.
-
Controlled Addition: Add the acylating agent slowly and portion-wise, or via a syringe pump, to the solution of morpholine. This maintains a low instantaneous concentration of the acylating agent, favoring the desired mono-acylation.
-
Temperature Management: Conduct the reaction at a lower temperature. Often, running the reaction at 0 °C or even room temperature is sufficient for acylation and helps to suppress the diacylation side reaction.
-
Use of a Suitable Base: Employing a non-nucleophilic base, such as triethylamine or pyridine, can effectively scavenge the acid byproduct without competing in the acylation reaction.[6]
Workflow for Minimizing Diacylation
Caption: Troubleshooting workflow for high diacylation.
Issue 2: Hydrolysis of the Acylating Agent
Q: I'm noticing a lower-than-expected yield and my workup is complicated by the presence of the carboxylic acid corresponding to my acylating agent. What's causing this and how can I fix it?
A: The presence of the corresponding carboxylic acid is a strong indicator of acylating agent hydrolysis. This side reaction consumes your starting material and complicates purification.
Root Cause Analysis:
-
Presence of Water: The most common cause is the presence of water in the reaction mixture. This can come from wet solvents, reagents, or glassware. Acylating agents, especially acyl halides and anhydrides, are highly susceptible to hydrolysis.
-
Reaction Conditions: Certain reaction conditions, like the Schotten-Baumann reaction which uses an aqueous base, inherently risk hydrolysis if not properly controlled.[5][7]
Mitigation Strategies:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents, which can be obtained by distillation from a suitable drying agent or by using commercially available dry solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Careful Reagent Handling: Handle hygroscopic reagents in a glove box or glove bag if possible. Ensure that the morpholine and any base used are dry.
-
Optimizing Schotten-Baumann Conditions: When using a two-phase system like the Schotten-Baumann reaction, vigorous stirring is crucial to maximize the interfacial area and promote the reaction between the amine (in the organic phase) and the acylating agent, thereby outcompeting the hydrolysis reaction in the aqueous phase.[5][7]
Experimental Protocol: Anhydrous Morpholine Acylation
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator.
-
Setup: Assemble the glassware under a stream of dry nitrogen or argon.
-
Reagents:
-
Morpholine (1.0 eq)
-
Anhydrous dichloromethane (DCM) as solvent
-
Triethylamine (1.1 eq, freshly distilled)
-
Acyl chloride (1.05 eq)
-
-
Procedure:
-
Dissolve morpholine and triethylamine in anhydrous DCM in the reaction flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride dropwise to the stirred solution over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
-
Workup:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography or distillation.
Issue 3: Incomplete Conversion and Difficult Purification
Q: My reaction is sluggish and I'm left with a significant amount of unreacted morpholine, making purification difficult. How can I drive the reaction to completion?
A: Incomplete conversion can stem from several factors, including insufficient reactivity, catalyst issues, or unfavorable reaction equilibrium.
Root Cause Analysis:
-
Low Reactivity of Acylating Agent: Using less reactive acylating agents like esters may require a catalyst or higher temperatures to achieve full conversion.[9]
-
Inappropriate Catalyst or Lack Thereof: Some acylations, particularly with less reactive partners, benefit from a catalyst. For instance, 4-dimethylaminopyridine (DMAP) is a highly effective acylation catalyst.[10]
-
Reversible Reaction: If the reaction is reversible, the accumulation of byproducts can inhibit forward progress.
Mitigation Strategies:
-
Catalyst Addition: For sluggish reactions, consider adding a catalytic amount (1-5 mol%) of DMAP. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[10]
-
Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, this should be done cautiously to avoid promoting side reactions. Monitor the reaction progress closely by TLC or LC-MS.
-
Solvent Choice: The choice of solvent can influence reaction rates. Aprotic polar solvents like acetonitrile or DMF can sometimes accelerate acylation reactions compared to nonpolar solvents like hexane or toluene.[11]
-
Use of a More Reactive Acylating Agent: If other methods fail, switching to a more reactive acylating agent (e.g., from an ester to an anhydride or acyl chloride) will increase the rate of reaction.
Data Summary: Effect of Catalyst and Temperature on Morpholine Acylation with Acetic Anhydride
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | None | 25 | 12 | 65 |
| 2 | None | 50 | 6 | 85 |
| 3 | DMAP (5) | 25 | 2 | >98 |
| 4 | DMAP (5) | 0 | 4 | >98 |
This table illustrates the significant rate enhancement provided by a catalyst like DMAP, allowing the reaction to proceed to completion under milder conditions.
Issue 4: Analytical Detection and Quantification of Byproducts
Q: What are the best analytical techniques to detect and quantify byproducts in my morpholine acylation reaction?
A: A combination of chromatographic and spectroscopic techniques is ideal for a comprehensive analysis.
Recommended Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile byproducts. Derivatization may sometimes be necessary to improve the volatility and detectability of certain compounds.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometry detector (LC-MS), is a powerful tool for separating and identifying both the desired product and non-volatile byproducts. Different column chemistries (e.g., reverse-phase, HILIC) can be employed depending on the polarity of the analytes.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the main product and any isolated byproducts. Quantitative NMR (qNMR) can also be used for accurate determination of purity.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and getting a qualitative idea of the number of components in the reaction mixture.
Logical Flow for Analytical Characterization
Caption: Analytical workflow for reaction analysis and purification.
References
- Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI.
- MORPHOLINE | - atamankimya.com.
- Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules | ACS Catalysis.
- Acetylation of alcohols and phenols with acetic anhydride under solvent-free conditions using an ionic liquid based on morpholine as a recoverable and reusable catalyst - ResearchGate.
- Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide - MDPI.
- (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate.
- Morpholine.pdf - Agricultural Marketing Service.
- Morpholine - Wikipedia.
- CN1283632C - Process for preparing N-acetyl morpholine - Google Patents.
- Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC - NIH.
- Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed.
- Efficient Synthesis of Acylsilanes Using Morpholine Amides - ResearchGate.
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC - NIH.
- Development and Validation of a Standardized Method for the Determination of Morpholine Residues in Fruit Commodities by Liquid Chromatography-Mass Spectrometry | Request PDF - ResearchGate.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH.
- CN110642807A - Preparation method of N-acetyl morpholine - Google Patents.
- Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography - PMC - NIH.
- Schotten–Baumann reaction - Wikipedia.
- Schotten–Baumann reaction - Grokipedia.
- Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - Semantic Scholar.
- Amide synthesis by acylation - Organic Chemistry Portal.
- Acetylation of lysines on affinity-purification matrices to reduce co-digestion of bead-bound ligands - Protocols.io.
- CN115144480B - Method for detecting morpholine and/or tetramethyl methane diamine from roflumilast intermediate - Google Patents.
- Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester - OSTI.gov.
- Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights - MDPI.
- The Amide Functional Group: Properties, Synthesis, and Nomenclature.
- Schotten-Baumann Reaction.
- 22.3 Synthesis of Amines | Organic Chemistry - YouTube.
- Schotten-Baumann Reaction - J&K Scientific LLC.
- Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions - MDPI.
- Purification and characterization of acylation stimulating protein - PubMed.
- CN103641797B - Preparation method for N-acetyl morpholine - Google Patents.
- Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry - PubMed.
- Effect of solvent on the acylation reaction. | Download Scientific Diagram - ResearchGate.
- Acylation via Schotten-Baumann reaction | Download Scientific Diagram - ResearchGate.
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. Morpholine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. guidechem.com [guidechem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. CN1283632C - Process for preparing N-acetyl morpholine - Google Patents [patents.google.com]
- 9. CN110642807A - Preparation method of N-acetyl morpholine - Google Patents [patents.google.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up N-Boc Piperidine Synthesis
Welcome to the technical support resource for the synthesis of N-Boc piperidine (tert-butyl 1-piperidinecarboxylate). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this fundamental protection reaction from bench-scale to larger-scale production. Here, we synthesize established chemical principles with practical, field-proven insights to ensure a robust and scalable process.
Frequently Asked Questions (FAQs)
Q1: My large-scale reaction is sluggish and incomplete, even though the lab-scale procedure was fast. What's the likely cause?
A: On scale-up, inefficient mixing is a common culprit. Piperidine and di-tert-butyl dicarbonate (Boc anhydride) must be in intimate contact for the reaction to proceed efficiently. In large vessels, inadequate agitation can create localized areas of low reagent concentration, slowing the reaction. Another possibility is a mass transfer limitation, especially if you are using a biphasic system or if the base is a solid (e.g., K₂CO₃).
Q2: I'm observing significant formation of a white precipitate during my aqueous workup, which complicates phase separation. What is it?
A: This is likely due to the reaction of unreacted piperidine with carbon dioxide from the atmosphere or bicarbonate used in the workup, forming piperidine carbonate or related salts.[1][2] This is more pronounced on a larger scale due to longer processing times and greater surface area exposure to air.
Q3: The reaction exotherm is much more significant on a larger scale. How can I control it safely?
A: The acylation of amines with Boc anhydride is an exothermic process. While this heat dissipates easily in a small flask, it can accumulate in a large reactor, leading to a dangerous temperature runaway. This can accelerate the decomposition of Boc anhydride into isobutene, t-butanol, and CO₂, creating a rapid pressure buildup.[3][4] To manage this, you must implement robust temperature control, such as slow, portion-wise addition of the Boc anhydride, using a jacketed reactor with a cooling system, and ensuring adequate agitation for efficient heat transfer.
Q4: My final product is an oil, but I've seen reports of it being a solid. How can I induce crystallization?
A: N-Boc piperidine has a low melting point (reported as 33-37 °C), and its physical state can be highly dependent on purity.[5] Residual solvents or minor impurities can act as an eutectic contaminant, causing it to remain an oil.[6][7] To induce crystallization, ensure all solvents are removed under high vacuum. If it remains an oil, techniques like trituration with a non-polar solvent (e.g., cold n-hexane or petroleum ether), or dissolving the oil in a minimal amount of a suitable solvent and then adding an anti-solvent (like pentane) can be effective.[6][8]
Troubleshooting Guide: From Reaction to Isolation
This section provides a systematic approach to diagnosing and solving common problems encountered during the scale-up of N-Boc piperidine synthesis.
Part 1: Reaction Setup & Execution
Issue 1.1: Incomplete or Slow Reaction
-
Symptom: TLC or GC analysis shows significant unreacted piperidine after the expected reaction time.
-
Root Cause Analysis:
-
Poor Mixing: Inadequate agitation fails to create a homogenous mixture of the reactants. This is the most common scale-up issue.
-
Reagent Quality: The Boc anhydride may have degraded due to improper storage (exposure to moisture or heat).[9] Piperidine may contain excess water, which can hydrolyze the Boc anhydride.
-
Incorrect Stoichiometry: An error in calculating the molar equivalents for the scaled-up batch.
-
Low Temperature: While controlling the exotherm is crucial, running the reaction too cold can unnecessarily slow down the reaction rate.
-
-
Corrective Actions:
-
Improve Agitation: Increase the stirrer speed. For large reactors, ensure the impeller design is appropriate for efficient mixing of liquid phases.
-
Verify Reagent Purity: Use fresh, high-purity Boc anhydride. Ensure piperidine is dry. The water content in di-tert-butyl dicarbonate should ideally be low (e.g., under 10,000 ppm) for optimal performance.[9]
-
Controlled Addition: Add the Boc anhydride solution subsurface to ensure it reacts before having a chance to decompose.
-
Optimize Temperature: A common temperature range for this reaction is 0 °C to room temperature.[10] Maintain a consistent temperature that balances reaction rate and safety.
-
Issue 1.2: Uncontrolled Exotherm & Pressure Buildup
-
Symptom: Rapid, unexpected increase in reaction temperature and pressure.
-
Root Cause Analysis:
-
Addition Rate Too Fast: Adding the Boc anhydride too quickly generates heat faster than the reactor can dissipate it.
-
Inadequate Cooling: The cooling system cannot handle the heat load of the scaled-up reaction.
-
Boc Anhydride Decomposition: High temperatures cause the Boc anhydride to decompose, releasing CO₂ and isobutylene gas.[3] This decomposition is autocatalytic and can lead to a runaway reaction.
-
-
Corrective Actions:
-
Slow Reagent Addition: Add the Boc anhydride in portions or via a syringe pump over an extended period.
-
Dilution: Increasing the solvent volume can help absorb and dissipate the heat generated.
-
Ensure Adequate Cooling Capacity: Verify that the reactor's cooling system is sufficient for the batch size. Start the Boc anhydride addition at a lower temperature (e.g., 0-5 °C) to provide a larger safety margin.
-
Emergency Preparedness: Ensure the reactor is equipped with a pressure relief system.
-
Part 2: Work-up & Extraction
Issue 2.1: Formation of Emulsions or Poor Phase Separation
-
Symptom: The aqueous and organic layers fail to separate cleanly during extraction.
-
Root Cause Analysis:
-
Salt Formation: Piperidinium salts formed during the reaction or workup can act as surfactants, stabilizing emulsions.
-
Vigorous Shaking: Overly aggressive mixing during extraction on a large scale can create stable emulsions that are slow to break.
-
-
Corrective Actions:
-
Brine Wash: Wash the combined organic layers with a saturated aqueous NaCl solution (brine).[5] This increases the ionic strength of the aqueous phase, helping to break emulsions.
-
Gentle Inversion: In a large separatory funnel or reactor, use gentle, repeated inversions for mixing rather than vigorous shaking.
-
pH Adjustment: Ensure the pH of the aqueous layer is appropriate. A slightly basic pH can help keep the desired product in the organic layer while minimizing salt-related issues.
-
Issue 2.2: Product Loss to Aqueous Layer
-
Symptom: Lower than expected yield, with product detected in the aqueous phase.
-
Root Cause Analysis:
-
Acidic Conditions: If the workup solution is acidic, the N-Boc piperidine can be partially protonated and partition into the aqueous layer. While the Boc group is relatively stable, strong acids can initiate its cleavage.[11][12]
-
Insufficient Extraction: Not using enough extraction solvent or not performing enough extractions.
-
-
Corrective Actions:
-
Control pH: Keep the aqueous phase neutral or slightly basic during extraction.
-
Multiple Extractions: Perform multiple extractions with fresh solvent (e.g., 3 x volume) as this is more efficient than a single large-volume extraction.[5]
-
Back-Extraction: If significant product is lost, the aqueous layers can be combined, pH adjusted, and re-extracted.
-
Part 3: Purification & Isolation
Issue 3.1: Presence of Di-tert-butyl Carbonate Impurity
-
Symptom: An impurity is observed in the final product, often difficult to remove by simple distillation.
-
Root Cause Analysis:
-
Boc Anhydride Decomposition: This is a common byproduct from the thermal or moisture-induced decomposition of Boc anhydride.[4]
-
-
Corrective Actions:
-
Careful Distillation: If distillation is used for purification, perform it under high vacuum at a moderate temperature to minimize thermal decomposition of both the product and any remaining Boc anhydride.[3]
-
Chromatography: For high-purity requirements, flash column chromatography can effectively separate the product from non-polar byproducts.
-
Issue 3.2: Product Fails to Solidify/Crystallize
-
Symptom: The final product is a persistent oil after solvent removal.
-
Root Cause Analysis:
-
Residual Solvent: Trace amounts of solvent can significantly lower the melting point.
-
Impurities: The presence of unreacted starting materials or byproducts.[6]
-
-
Corrective Actions:
-
High Vacuum Drying: Dry the product under high vacuum at a slightly elevated temperature (e.g., 30-40 °C) to remove all volatile residues.[6]
-
Trituration: Add a cold, non-polar solvent like n-pentane or n-hexane to the oil and stir or sonicate. This will often cause the pure product to crystallize while impurities remain dissolved.
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate) and then cool slowly, or add an anti-solvent (e.g., hexanes) to induce crystallization.[8]
-
Experimental Protocols
Protocol 1: Standard Lab-Scale N-Boc Piperidine Synthesis
Materials:
-
Piperidine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq)
-
Dichloromethane (DCM), ~5-10 volumes
-
Triethylamine (Et₃N, 1.2 eq)
-
Water, 1M HCl, Saturated NaHCO₃, Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add piperidine and DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine, followed by the dropwise addition of a solution of Boc anhydride in DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (e.g., 20% Ethyl Acetate/Hexanes).[13]
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Scaled-Up N-Boc Piperidine Synthesis (Example: 5 Mol Scale)
Materials:
-
Piperidine (425.7 g, 5.0 mol, 1.0 eq)
-
Di-tert-butyl dicarbonate (1145.8 g, 5.25 mol, 1.05 eq)
-
Methyl tert-butyl ether (MTBE), 5 L
-
10% aq. Citric Acid solution, Saturated NaHCO₃, Brine
Procedure:
-
Reactor Setup: Charge a 10 L jacketed glass reactor equipped with an overhead mechanical stirrer, temperature probe, and addition funnel with piperidine and MTBE.
-
Cooling: Start agitation and cool the reactor contents to 5-10 °C using the jacket cooling system.
-
Controlled Addition: Slowly add the di-tert-butyl dicarbonate to the reactor via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 25 °C.
-
Reaction Monitoring: Stir at 20-25 °C for 3-5 hours. Monitor the reaction for completion by taking an aliquot and analyzing via GC or TLC.
-
Work-up:
-
Once complete, add 2 L of water to the reactor.
-
Stir for 15 minutes, then stop agitation and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with 10% citric acid (2 x 1 L), saturated NaHCO₃ (1 x 1 L), and brine (1 x 1 L).
-
-
Isolation: Concentrate the organic layer under reduced pressure.
-
Purification: Add 1 L of n-hexane to the resulting oil and stir vigorously. Cool the mixture to 0-5 °C to induce crystallization. Collect the solid product by filtration, wash with cold hexane, and dry under vacuum at 30 °C.
Data & Parameter Summary
| Parameter | Lab-Scale (10 mmol) | Scaled-Up (5.0 mol) | Rationale for Change |
| Piperidine | 0.85 g | 425.7 g | Direct scale-up of limiting reagent. |
| Boc Anhydride | 2.29 g (1.05 eq) | 1145.8 g (1.05 eq) | Slight excess is maintained to drive the reaction to completion. |
| Solvent | DCM, 20 mL | MTBE, 5 L | MTBE is often preferred on scale-up for its lower volatility, higher flash point, and better phase separation from water compared to DCM. |
| Base | Et₃N (1.2 eq) | None (or NaHCO₃) | On scale, the reaction can often be run without an organic base. Piperidine itself is basic enough. This simplifies workup. Alternatively, an inorganic base like NaHCO₃ in a biphasic system can be used. |
| Addition Time | ~5 minutes | 2-3 hours | Critical for controlling the exotherm in a large volume. |
| Work-up Wash | 1M HCl | 10% Citric Acid | Citric acid is a milder, non-volatile acid, often preferred in process chemistry over HCl for safety and material compatibility. |
Process Flow & Logic Diagrams
N-Boc Piperidine Synthesis Workflow
Caption: Workflow for scaled-up N-Boc piperidine synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
References
- Technical Support Center: Catalyst Selection for Hydrogenation of N-Boc-4-piperidone. Benchchem.
- Houlihan, F., Bouchard, F., Fréchet, J. M. J., & Willson, C. G. (1985). Phase transfer catalysis in the tert-butyloxycarbonylation of alcohols, phenols, enols, and thiols with di-tert-butyl dicarbonate.Canadian Journal of Chemistry, 63(1), 153-162.
- Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine to N. Benchchem.
- CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. Google Patents.
- US6555713B1 - Protection of di-t-butyl dicarbonate against decomposition. Google Patents.
- CN103204801A - Synthesis method for N-Boc-3-piperidone. Google Patents.
- how to use di-tert-butyl dicarbonate (diBOc) as a solvent? Chemistry Stack Exchange.
- DI-tert-BUTYL DICARBONATE. Organic Syntheses Procedure.
- Di-tert-butyl dicarbonate. Wikipedia.
- Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? ResearchGate.
- Impact of impurities in N-Boc-4-hydroxypiperidine on subsequent reactions. Benchchem.
- DIBOC (DI-TERT-BUTYL CARBONATE). Ataman Kimya.
- ortho-methyl 4-Anilino-1-Boc-piperidine stability issues and storage. Benchchem.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Boc Protecting Group for Amines. Chemistry Steps.
- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
- Have you experienced that your piperidine crystallizes when not in use? ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 9. US6555713B1 - Protection of di-t-butyl dicarbonate against decomposition - Google Patents [patents.google.com]
- 10. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Grignard Reactions with Piperidines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Grignard reactions involving piperidine scaffolds. This guide is structured to provide rapid solutions to common problems through our FAQ section and to offer deeper insights into complex challenges in the in-depth troubleshooting guide. We will explore the causality behind experimental outcomes, provide validated protocols, and ground our recommendations in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with a piperidine substrate failed completely. I recovered only my starting materials. What is the most likely cause?
The most probable cause is an acid-base reaction between your Grignard reagent and the secondary amine (N-H) of the piperidine ring.[1][2][3] Grignard reagents are extremely strong bases and will readily deprotonate any available acidic protons, such as the one on the piperidine nitrogen (pKa ~11.2).[4] This reaction is significantly faster than the desired nucleophilic addition to a carbonyl or other electrophile, consuming your Grignard reagent and regenerating the neutral piperidine upon aqueous workup.[1]
Q2: I'm observing a low yield of my desired product. Is the N-H proton still the issue?
Yes, even if the reaction proceeds to some extent, a low yield is a classic symptom of this competing acid-base reaction. If you use one equivalent of Grignard reagent, a significant portion will be consumed as a base, leaving an insufficient amount to act as a nucleophile. Using a large excess of the Grignard reagent can sometimes force the reaction to completion, but this is inefficient and can lead to difficult purifications and increased side reactions.
Q3: Do I absolutely have to protect the piperidine nitrogen?
For nearly all standard Grignard reactions, yes. Protecting the piperidine nitrogen is crucial for success.[5] The only exceptions are highly specialized cases, such as when the piperidine nitrogen is intended to be part of the reactive system (e.g., directing group in ortho-metalation) or when using less basic organometallic reagents that are not Grignard reagents. For standard C-C bond formation, protection is the most reliable strategy.
Q4: What are the best Grignard-stable protecting groups for a piperidine?
The ideal protecting group must be stable to the strongly basic and nucleophilic conditions of the Grignard reagent and be readily removable under conditions that won't harm your final molecule.[5][6] Carbamates are the most common and reliable choice.
| Protecting Group | Abbreviation | Stability to Grignard | Common Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Excellent | Strong acid (e.g., TFA, HCl)[7][8] |
| Benzyloxycarbonyl | Cbz or Z | Excellent | Hydrogenolysis (H₂, Pd/C)[5][8] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Poor | Unstable to basic conditions; avoid.[8] |
| Benzyl | Bn | Good | Hydrogenolysis (H₂, Pd/C) |
| Sulfonamides (e.g., Tosyl) | Ts or Ns | Variable | Can be reactive towards Grignard reagents; use with caution.[9][10] |
For most applications, the Boc group is the preferred choice due to its high stability and the straightforward, non-reductive cleavage method.[5][11]
In-Depth Troubleshooting Guide
Problem 1: Persistent Reaction Failure Despite N-Protection
Symptom: You have protected the piperidine nitrogen (e.g., as N-Boc-piperidine), but the reaction still fails or gives a very low yield. The Grignard reagent formation itself seems sluggish or turns dark brown/black.[12][13]
Root Cause Analysis: This issue points away from the substrate's reactivity and towards fundamental problems with the Grignard reagent itself. Grignard reactions are notoriously sensitive to atmospheric moisture and oxygen.
-
Reagent Quenching: Traces of water in the solvent or on the glassware will protonate and destroy the Grignard reagent.[12][14]
-
Poor Magnesium Activation: Magnesium metal is coated with a passivating layer of magnesium oxide (MgO) that prevents it from reacting with the organic halide.[15] If this layer is not removed or bypassed, the reaction will not initiate.
-
Side Reactions: Wurtz-type coupling (R-X + R-MgX → R-R) can occur, especially at higher temperatures or with certain organic halides, leading to impurities and reduced yield.
Solutions & Protocols:
-
Implement a Rigorous Anhydrous Technique:
-
All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).
-
Use anhydrous solvents, preferably freshly distilled from an appropriate drying agent or purchased in sealed bottles (e.g., Sure/Seal™).
-
Transfer all reagents via syringe or cannula under a positive pressure of inert gas.
-
-
Ensure Proper Magnesium Activation:
-
Use fresh, shiny magnesium turnings.
-
Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the magnesium suspension.[15] The disappearance of the iodine color or the evolution of ethylene gas indicates activation.
-
Mechanical Activation: Vigorously stir the magnesium turnings in situ to break the oxide layer. Sonication can also be effective.[15]
-
-
Optimize Reagent Formation:
-
Initiate the reaction by adding a small amount of the organic halide to the activated magnesium. A gentle exotherm or bubbling indicates the reaction has started.
-
Once initiated, add the remaining halide dropwise at a rate that maintains a gentle reflux.[13] Do not overheat, as this promotes side reactions.
-
After the addition is complete, allow the mixture to stir until most of the magnesium is consumed. The solution should be a cloudy grey or light brown. A very dark or black color suggests decomposition.[12]
-
Caption: Troubleshooting workflow for Grignard reaction failure.
Problem 2: Poor Diastereoselectivity in Addition to a Chiral Piperidone
Symptom: Your Grignard reagent adds to a substituted N-protected piperidone (e.g., at the C-4 position), but you obtain a nearly 1:1 mixture of diastereomers instead of the desired single isomer.
Root Cause Analysis: The stereochemical outcome of additions to cyclic ketones is governed by a balance of steric and electronic factors.
-
Simple Steric Approach: The Grignard reagent will typically attack from the less sterically hindered face of the carbonyl.[16] If the steric environments of the two faces are similar, low selectivity results.
-
Lack of Chelation Control: When a coordinating group (like an ether or protected alcohol) is present near the carbonyl, it can form a five- or six-membered chelate with the magnesium atom of the Grignard reagent.[17][18] This locks the conformation of the ring and forces the Grignard's organic group to be delivered from a specific face, dramatically increasing diastereoselectivity.[19][20] If no such group exists or if conditions disrupt chelation, selectivity is lost.
Solutions:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., -78 °C to 0 °C) can amplify small energetic differences between the transition states leading to the different diastereomers, often improving selectivity.[21]
-
Modify the Grignard Reagent: The identity of the halide can influence the Lewis acidity of the magnesium and its chelating ability. Sometimes switching from R-MgBr to R-MgCl or adding salts like LiCl ("Turbo-Grignard" reagents) can alter the aggregation state and reactivity, improving selectivity.[21]
-
Leverage Chelation Control: If possible, design the substrate to include a coordinating group (e.g., -OMe, -OBn) at a position that can form a stable chelate (typically α or β to the carbonyl). This is the most powerful method for achieving high diastereoselectivity.
Caption: Chelation directs Grignard attack to one face, enhancing stereoselectivity.
Essential Experimental Protocols
Protocol 1: N-Boc Protection of Piperidine
This protocol describes a general method for protecting the nitrogen of a piperidine derivative.
-
Setup: To a round-bottom flask charged with the piperidine substrate (1.0 eq) and a suitable solvent (e.g., Dichloromethane, THF, or 1,4-Dioxane), add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Base: Add a base such as triethylamine (TEA, 1.2 eq) or use aqueous sodium bicarbonate if using a biphasic system.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-12 hours. Monitor by TLC or LC-MS.
-
Workup: If using an organic solvent, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. If biphasic, separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: The resulting N-Boc-piperidine is often pure enough for the next step but can be purified by column chromatography on silica gel if necessary.
Protocol 2: Titration of the Grignard Reagent
It is critical to determine the exact concentration of your freshly prepared Grignard reagent before use.[12]
-
Setup: Scrupulously dry a small flask and add 1-2 mL of anhydrous THF. Add a small crystal of iodine (I₂) and stir until it dissolves.
-
Titration: Slowly add the prepared Grignard reagent dropwise from a syringe. The initial dark brown color of the iodine will fade.
-
Endpoint: The endpoint is reached when the iodine color is completely discharged and the solution becomes colorless or the characteristic grey of the Grignard reagent.
-
Calculation: Record the volume of Grignard reagent added. The molarity is calculated based on the 1:1 stoichiometry with iodine. Repeat the titration for accuracy.
Protocol 3: General Grignard Addition to an N-Boc-Piperidone
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere, dissolve the N-Boc-piperidone substrate (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Addition: Add the titrated Grignard reagent (1.1 - 1.5 eq) dropwise via syringe over 15-30 minutes, maintaining the internal temperature.
-
Reaction: Allow the reaction to stir at the cold temperature for 1-3 hours, or until TLC/LC-MS analysis shows consumption of the starting material.
-
Quenching: Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at the cold temperature.
-
Workup: Allow the mixture to warm to room temperature. Add water and an organic solvent (e.g., ethyl acetate). Separate the layers, and extract the aqueous layer twice with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography.
References
- Protecting groups - Oxford Learning Link. (n.d.). Oxford University Press. [Link]
- Olofson, R. A., & Pepe, J. P. (1987). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry.
- Kobayashi, Y., & Nakata, T. (2002). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Accounts of Chemical Research, 35(9), 745-753.
- Wuts, P. G. M. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity.
- Question about amine protection for Grignard reaction. (2022, March 26). Sciencemadness.org. [Link]
- Reaction of Grignard reagent with primary amines. (2018, May 13). Chemistry Stack Exchange. [Link]
- What is the reaction of Grignard reagent with two degree amines?. (2021, August 25). Quora. [Link]
- Sodu, N. C., & Sodu, S. R. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Omega, 5(40), 25674-25683.
- 20.12 Protecting Groups. (2019, June 5). Chemistry LibreTexts. [Link]
- How do Grignard reagents react with amine?. (2017, March 18). Quora. [Link]
- One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction. (2021, May 8). University of Mississippi eGrove. [Link]
- Avoid Protecting Groups. (2019, December 3). In Green Chemistry: Principles and Case Studies. Royal Society of Chemistry. [Link]
- Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. [Link]
- Formation of Grignard Reagents from Organic Halides. (n.d.). University of Calgary. [Link]
- Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. [Link]
- Grignard Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- The given product cannot be obtained in the following reaction. Identify.... (2025, June 10). Filo. [Link]
- Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. (2025, February 16).
- Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. (n.d.). Dalal Institute. [Link]
- Optimization of the Grignard reagent formation. (2019). Chemistry – A European Journal, 25(42), 9874-9884.
- Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit. [Link]
- Grignard reagent. (n.d.). In Wikipedia. [Link]
- Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015, February 4). Journal of the American Chemical Society, 137(6), 2428-2435.
- Protecting group. (n.d.). In Wikipedia. [Link]
- Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015). Journal of the American Chemical Society, 137(6), 2428–2435.
- Grignard Reaction - Common Conditions. (n.d.).
- Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. [Link]
- Protecting Groups In Grignard Reactions. (2015, December 16). Master Organic Chemistry. [Link]
- Piperidine. (n.d.). In Wikipedia. [Link]
- Reaction of Pyridine N-Oxides with Grignard Reagents: A Stereodefined Synthesis of Substituted Dienal Oximes. (2025, August 6). The Journal of Organic Chemistry, 71(18), 6899-6902.
- Piperidine. (n.d.). PubChem. [Link]
- Troubleshooting my grignard reactions. (2020, June 20). Reddit. [Link]
- Chelation-Assisted Regioselective C-O Bond Cleavage Reactions of Acetals by Grignard Reagents. (1999). The Journal of Organic Chemistry, 64(2), 532-535.
- Reaction Between Grignard Reagents and Heterocyclic N-oxides. (2010). DiVA portal. [Link]
- The Grignard Reagents: Their Preparation. (n.d.). Ursinus Digital Commons. [Link]
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025, August 18). The Journal of Organic Chemistry, 80(18), 9146-9159.
- Reaction involving opening of epoxides. (2018, June 17). Chemistry Stack Exchange. [Link]
- Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. (2020, May 1). The Journal of Organic Chemistry, 85(10), 6527-6539.
- Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ 5 -2-oxopiperazines. (2019, January 8). Beilstein Journal of Organic Chemistry, 15, 103-110.
- Piperidine Synthesis. (2025, June 4). DTIC. [Link]
- Piperidine-1-carboxylic acid. (n.d.). PubChem. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. Piperidine - Wikipedia [en.wikipedia.org]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. books.rsc.org [books.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sciencemadness Discussion Board - Question about amine protection for Grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 15. Grignard reagent - Wikipedia [en.wikipedia.org]
- 16. dalalinstitute.com [dalalinstitute.com]
- 17. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. public.websites.umich.edu [public.websites.umich.edu]
- 19. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 21. reddit.com [reddit.com]
Technical Support Center: Monitoring Boc-Piperidine Synthesis by TLC
Welcome to the Technical Support Center for monitoring the synthesis of Boc-piperidine using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this critical reaction monitoring step. The information herein is structured to offer not just procedural guidance, but also the scientific reasoning behind each recommendation, ensuring a robust and reproducible workflow.
Frequently Asked Questions (FAQs)
Q1: Why is TLC the preferred method for monitoring the Boc protection of piperidine?
A1: Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly versatile analytical technique ideal for real-time reaction monitoring. For the synthesis of Boc-piperidine, TLC allows for a quick visual assessment of the consumption of the starting material (piperidine) and the formation of the desired product (Boc-piperidine). Its simplicity and the minimal sample required make it an indispensable tool at the bench for making timely decisions about the reaction's progress, such as determining completion or identifying the formation of byproducts.
Q2: What is the fundamental principle behind the separation of piperidine and Boc-piperidine on a TLC plate?
A2: The separation of piperidine and Boc-piperidine on a standard silica gel TLC plate is based on the principle of differential polarity. Silica gel is a polar stationary phase. Piperidine, being a secondary amine, is a relatively polar compound and will have a strong interaction with the silica gel, resulting in a lower Retention Factor (Rf) value (it travels a shorter distance up the plate). In contrast, the Boc-protected piperidine is significantly less polar due to the bulky, nonpolar tert-butoxycarbonyl group. This reduced polarity leads to a weaker interaction with the silica gel and a higher Rf value (it travels further up the plate).
Q3: What are the expected Rf values for piperidine and Boc-piperidine?
A3: The exact Rf values are highly dependent on the specific solvent system (mobile phase) used. However, a well-chosen solvent system will provide a clear separation between the two spots. The goal is to have the product spot with an Rf value ideally between 0.2 and 0.4 for optimal separation and to ensure it is well-resolved from the solvent front and the baseline.
| Compound | Polarity | Expected Rf Range (Typical Solvent System) |
| Piperidine | High | 0.0 - 0.2 |
| Boc-piperidine | Low to Medium | 0.3 - 0.6 |
Note: These are generalized ranges. The optimal Rf will be specific to your chosen mobile phase.
Troubleshooting Guide
This section addresses common issues encountered during the TLC analysis of Boc-piperidine synthesis in a question-and-answer format.
Q4: My piperidine starting material is streaking badly on the TLC plate. What causes this and how can I fix it?
A4: Streaking of amines like piperidine on silica gel TLC plates is a frequent issue. This is primarily due to the basic nature of the amine, which can interact strongly and sometimes irreversibly with the acidic silica gel. This strong interaction leads to poor spot shape and makes it difficult to determine an accurate Rf value.
Solutions:
-
Add a Basic Modifier to the Mobile Phase: To counteract the acidic nature of the silica, add a small amount of a basic modifier to your eluent. A common and effective choice is triethylamine (Et3N) at a concentration of 0.5-1% (v/v). The triethylamine will neutralize the acidic sites on the silica gel, leading to sharper, more defined spots for the piperidine.
-
Sample Concentration: Ensure your sample is not too concentrated. Overloading the spot can also lead to streaking. If you suspect this, dilute your reaction aliquot before spotting it on the TLC plate.
Q5: I can't see the piperidine spot on the TLC plate, even with a UV lamp. Is it not running?
A5: Piperidine itself is not UV-active, meaning it does not absorb ultraviolet light and will be invisible under a standard UV lamp (254 nm). The Boc-piperidine product, while also not strongly UV-active, may sometimes be faintly visible due to impurities or if the plate has a fluorescent indicator.
Solutions:
-
Use a Chemical Stain: To visualize the piperidine spot, a chemical stain is necessary. Several stains are effective for visualizing amines:
-
Ninhydrin Stain: This is an excellent choice for primary and secondary amines, producing a characteristic colored spot (often pink or purple) upon heating.
-
Potassium Permanganate (KMnO₄) Stain: This is a general-purpose oxidizing stain that reacts with many organic compounds, including amines. It will appear as a yellow or brown spot on a purple background.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to develop as brownish spots. This method is non-destructive, but the spots may fade over time.
-
Q6: Both my starting material and product spots are very close to the baseline (low Rf). How can I improve the separation?
A6: If all spots have very low Rf values, it indicates that the mobile phase is not polar enough to effectively move the compounds up the plate. The components are interacting too strongly with the polar silica gel.
Solution:
-
Increase the Polarity of the Mobile Phase: To increase the Rf values, you need to make the eluent more polar. This can be achieved by increasing the proportion of the more polar solvent in your mixture. For example, if you are using a 20:80 ethyl acetate/hexanes mixture, try increasing it to 30:70 or 40:60. Common polar solvents to add or increase include ethyl acetate, methanol, or isopropanol.
Q7: My product spot is at the solvent front (high Rf). What does this mean and what should I do?
A7: An Rf value at or near the solvent front indicates that the mobile phase is too polar. The compound is spending too much time in the mobile phase and not interacting sufficiently with the stationary phase, leading to poor resolution.
Solution:
-
Decrease the Polarity of the Mobile Phase: To reduce the Rf value, you need to use a less polar eluent. This is done by increasing the proportion of the nonpolar solvent in your mixture. For instance, if you are using a 50:50 ethyl acetate/hexanes system, try changing it to 30:70 or 20:80. Common nonpolar solvents include hexanes, heptane, and petroleum ether.
Q8: I see multiple spots in the product lane. What could they be?
A8: The presence of multiple spots can indicate several possibilities:
-
Incomplete Reaction: If you see a spot corresponding to the starting material (piperidine), the reaction has not gone to completion.
-
Byproduct Formation: Side reactions can lead to the formation of impurities. A common byproduct in Boc protections is the di-Boc protected piperidine, where two Boc groups have attached to the nitrogen. This can occur if an excess of Boc anhydride is used or if the reaction conditions are too harsh. Other process-related impurities may also be present.
-
Degradation: The product or starting material might be degrading on the silica gel plate, although this is less common for Boc-piperidine.
Solution:
-
Co-spotting: To identify which spot is which, use the technique of co-spotting. On the TLC plate, have separate lanes for your starting material, your reaction mixture, and a lane where you have spotted both the starting material and the reaction mixture on top of each other. If a single spot results from the co-spot, it confirms the identity of that spot as the starting material.
Experimental Protocols
Protocol 1: General Procedure for TLC Monitoring of Boc-Piperidine Synthesis
-
Prepare the TLC Chamber: Line a developing chamber with filter paper and add your chosen mobile phase to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 5-10 minutes. This ensures a uniform solvent vapor environment, which is crucial for reproducible results.
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate. Mark the lanes for your starting material (SM), reaction mixture (Rxn), and a co-spot (Co).
-
Spot the Plate:
-
Dissolve a small amount of your piperidine starting material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot a small amount onto the SM lane.
-
Carefully withdraw a small aliquot from your reaction mixture and spot it onto the Rxn lane.
-
On the Co lane, first spot the starting material, and then carefully spot the reaction mixture
-
Technical Support Center: Synthesis of 1-Boc-4-(morpholine-4-carbonyl)piperidine
Welcome to the technical support guide for the synthesis of 1-Boc-4-(morpholine-4-carbonyl)piperidine. This document provides in-depth procedural guidance and troubleshooting solutions based on field-proven laboratory experience. Our goal is to empower you to navigate the nuances of the reaction workup and purification, ensuring a high-yield, high-purity outcome.
Frequently Asked Questions (FAQs)
Q1: How do I know when my amide coupling reaction is complete?
A1: The most reliable method for monitoring the reaction is Thin Layer Chromatography (TLC). You should spot the starting carboxylic acid (1-Boc-piperidine-4-carboxylic acid), the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane). Develop the plate in an appropriate solvent system (e.g., 5-10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexanes). The reaction is complete when the starting carboxylic acid spot has been completely consumed. The product, being a tertiary amide, is typically less polar than the starting carboxylic acid.
Q2: Which coupling reagent should I use, and what are the implications for the workup?
A2: The choice of coupling reagent is critical as it dictates the byproducts you will need to remove. While many reagents can accomplish this transformation, uronium/aminium salts like HATU are favored for their high efficiency and low rates of racemization.[1][2]
Below is a summary of common choices and their resulting byproducts, which is a key consideration for your purification strategy.
| Coupling Reagent | Common Name | Key Byproduct(s) | Byproduct Solubility & Removal |
| HATU | Uronium Salt | Tetramethylurea (TMU), 1-Hydroxy-7-azabenzotriazole (HOAt) | TMU is water-soluble but can have lingering solubility in organic solvents like EtOAc/DCM.[3] Requires thorough aqueous washes. HOAt is acidic and removed by a base wash. |
| HBTU | Uronium Salt | Tetramethylurea (TMU), 1-Hydroxybenzotriazole (HOBt) | Similar to HATU byproducts. HOBt is acidic and removed by a base wash. |
| EDC·HCl | Carbodiimide | 1-Ethyl-3-(3-dimethylaminopropyl)urea | Water-soluble, making it one of the easiest byproducts to remove during an aqueous workup.[1] Often used with an additive like HOBt. |
| DCC | Carbodiimide | Dicyclohexylurea (DCU) | DCU is famously insoluble in most common organic solvents (DCM, EtOAc, THF).[1] It precipitates from the reaction mixture and can be removed by filtration before the aqueous workup. |
Standard Workup Protocol: A Step-by-Step Guide
This protocol assumes a reaction performed in DMF using HATU as the coupling reagent and DIPEA as the base.
Objective: To isolate the crude this compound by removing the solvent, excess reagents, and water-soluble byproducts through liquid-liquid extraction.
Methodology:
-
Dilution: Once the reaction is complete by TLC, pour the DMF solution into a separatory funnel containing ethyl acetate (EtOAc). Use approximately 10-20 volumes of EtOAc relative to the DMF volume.
-
Expert Insight: Using a large volume of EtOAc is crucial for ensuring that the highly polar DMF partitions effectively into the aqueous layers during washing.
-
-
Acidic Wash: Add an equal volume of 5% aqueous HCl or 1M KHSO₄ to the separatory funnel. Shake gently, vent, and allow the layers to separate. Drain the aqueous (bottom) layer. Repeat this wash one more time.
-
Causality: This step protonates the basic components—excess morpholine and DIPEA—forming their corresponding ammonium salts. These salts are highly water-soluble and are thus extracted from the organic phase.[4]
-
-
Basic Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃). Shake, vent, and separate the layers. Repeat this wash.
-
Causality: This step deprotonates and removes any residual starting carboxylic acid. It also removes acidic byproducts from the coupling reagent, such as HOAt or HOBt.[5]
-
-
Brine Wash: Perform a final wash with an equal volume of saturated aqueous NaCl (brine).
-
Causality: Brine reduces the solubility of organic compounds in the aqueous layer, pushing your product back into the organic phase. It also helps to break up any emulsions that may have formed and removes the bulk of the dissolved water from the organic layer before the drying step.[5]
-
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl and let it stand for 15-20 minutes. Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.
Troubleshooting Guide
Encountering issues during workup is common. This guide addresses the most frequent problems in a direct Q&A format.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis of 1-Boc-4-(morpholine-4-carbonyl)piperidine: A Comparative Analysis of Chromatographic and Spectroscopic Techniques
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 1-Boc-4-(morpholine-4-carbonyl)piperidine is a key building block, a versatile intermediate whose well-defined structure is crucial for the synthesis of a multitude of active pharmaceutical ingredients (APIs). The Boc (tert-butoxycarbonyl) protecting group and the morpholine-carbonyl moiety make it a valuable component in constructing more complex molecules.[1] Impurities, even at trace levels, can have cascading effects, leading to downstream reaction failures, the formation of toxic byproducts, or compromised stability of the final API. Consequently, a robust, accurate, and validated analytical method for purity determination is indispensable.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound. We will explore the gold-standard High-Performance Liquid Chromatography (HPLC) with UV detection in detail, providing a field-tested protocol. Furthermore, we will objectively compare this workhorse technique against powerful alternatives like Ultra-High-Performance Liquid Chromatography (UHPLC), HPLC-Mass Spectrometry (HPLC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), offering researchers the insights needed to select the optimal method for their specific analytical challenge.
The Primacy of HPLC in Purity Determination
For decades, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) has been the predominant technique for purity analysis in the pharmaceutical industry. Its strength lies in its ability to separate the main compound from a wide range of potential impurities based on differences in polarity. For a compound like this compound, which possesses both hydrophobic (Boc group) and polar (morpholine-carbonyl) characteristics, RP-HPLC offers excellent resolving power.
The principle is straightforward: a liquid mobile phase carries the sample through a column packed with a nonpolar stationary phase (typically C18). Compounds with higher polarity elute faster, while less polar compounds are retained longer. A UV detector then quantifies the compounds as they exit the column. The resulting chromatogram provides a "fingerprint" of the sample, where the area of each peak is proportional to the concentration of the corresponding component.
Primary Method: Validated RP-HPLC-UV for Routine Quality Control
This section details a robust, validated RP-HPLC method suitable for routine purity testing of this compound in a quality control (QC) environment. The causality behind each parameter selection is explained to provide a deeper understanding of the method's design.
Detailed Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Rationale: A standard C18 column provides excellent retention and separation for moderately polar compounds. The 250 mm length ensures high theoretical plates for good resolution.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. Rationale: Phosphoric acid acts as a buffer and an ion-pairing agent, improving peak shape for the basic piperidine and morpholine nitrogens.[2][3][4]
-
Mobile Phase B: Acetonitrile. Rationale: Acetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and low UV cutoff.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 15.0 70 20.0 70 22.0 30 30.0 30 Rationale: A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities (e.g., those with a failed Boc-deprotection) are effectively separated and eluted within a reasonable runtime.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak symmetry.
-
Detection Wavelength: 210 nm. Rationale: The amide carbonyl group within the molecule provides sufficient UV absorbance at lower wavelengths. 210 nm offers a good balance of sensitivity for the main peak and potential impurities.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile (Diluent) to a final concentration of 1 mg/mL.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Determination.
Method Validation: A Self-Validating System
A protocol is only trustworthy if it is validated. This method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[5][6][7][8]
-
Specificity: The method must demonstrate the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically done by spiking the sample with known related substances and demonstrating baseline resolution.
-
Linearity: A linear relationship between the concentration of the analyte and the detector response should be established across a range of concentrations (e.g., 50% to 150% of the target concentration). An R² value of >0.999 is typically required.
-
Accuracy: The closeness of the test results to the true value is determined by recovery studies. A sample of known purity is spiked with the analyte at different concentration levels, and the recovery is calculated.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by performing multiple injections of the same sample.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
Data Interpretation: From Chromatogram to Purity Value
The purity is typically calculated using the area percent method, assuming that all components have a similar UV response at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For a more accurate assessment, especially if impurity standards are available, a calculation using a reference standard of known purity is preferred.
Comparative Analysis of Alternative Methodologies
While HPLC-UV is a robust and cost-effective method, certain analytical challenges may necessitate more advanced techniques.
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm) and instrumentation capable of handling much higher backpressures (up to 15,000 psi).[9][10]
-
Advantages over HPLC:
-
Speed: Analysis times can be reduced by a factor of 5-10.[11]
-
Resolution: Sharper, narrower peaks lead to significantly better resolution of closely eluting impurities.[12]
-
Sensitivity: The narrower peaks result in a better signal-to-noise ratio, enhancing sensitivity.[9]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates lead to significant cost savings and are more environmentally friendly.
-
-
Considerations: Higher initial instrumentation cost and potentially more susceptible to blockages from particulate matter in samples.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Coupling HPLC with a mass spectrometer provides not only quantitative data but also structural information.
-
Advantages:
-
Impurity Identification: MS provides the molecular weight of each eluting peak, which is invaluable for identifying unknown impurities and degradation products. This is a significant advantage over UV detection, which provides no structural information.
-
Unmatched Specificity: The ability to monitor specific mass-to-charge ratios (m/z) makes the method highly selective, even for co-eluting peaks.
-
-
Considerations: Requires a volatile mobile phase buffer (e.g., formic acid or ammonium formate instead of phosphoric acid).[13] The instrumentation is more complex and expensive to purchase and maintain.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a powerful primary method for purity assessment.[14][15][16][17] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[14]
-
Advantages:
-
Primary Method: Does not require a reference standard of the same compound. Purity is determined by comparing the integral of a unique proton signal from the analyte to that of a certified internal standard of known purity and concentration.
-
Structural Confirmation: Provides structural information simultaneously with quantification.
-
Universal Detection: Detects any proton-containing molecule, making it less biased than UV detection.
-
-
Considerations: Lower sensitivity compared to chromatographic methods, higher instrumentation cost, and requires careful selection of a non-overlapping internal standard.[14]
Data Summary and Method Selection
The choice of analytical method depends on the specific requirements of the analysis.
| Performance Metric | HPLC-UV | UHPLC-UV | HPLC-MS | qNMR |
| Primary Application | Routine QC, Purity Assay | High-Throughput Screening, Complex Mixtures | Impurity Identification, Trace Analysis | Primary Standard Calibration, Absolute Quantification |
| Resolution | Good | Excellent | Good to Excellent | N/A (Spectroscopic) |
| Speed | Moderate | Very Fast | Moderate to Fast | Slow |
| Sensitivity (LOQ) | ~0.05% | ~0.01% | <0.01% | ~0.1% |
| Impurity Identification | No | No | Yes (Molecular Weight) | Yes (Structural) |
| Instrumentation Cost | Moderate | High | Very High | Very High |
| Ease of Use | High | Moderate | Moderate | Requires Specialist |
Decision Tree for Method Selection
Caption: Decision Tree for Analytical Method Selection.
Conclusion and Recommendations
For the routine purity analysis of this compound, a validated RP-HPLC-UV method stands as the most practical, cost-effective, and reliable choice. It provides the necessary performance for quality control in both production and research environments.
However, for process development, forced degradation studies, or situations where high throughput is critical, transitioning to UHPLC-UV offers significant advantages in speed and resolution. When unknown impurities are detected or for in-depth characterization, HPLC-MS is the indispensable tool for structural elucidation. Finally, for the certification of reference materials or when an absolute purity value is required without a specific standard, qNMR offers a powerful, orthogonal technique that complements chromatography perfectly.
By understanding the strengths and limitations of each method, researchers and drug development professionals can confidently select the most appropriate analytical strategy, ensuring the quality and integrity of this vital pharmaceutical intermediate.
References
- A Guide to Quantitative NMR (qNMR) - Emery Pharma. Source: Emery Pharma
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Source: ECA Academy
- Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source: FDA
- Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago. Source: University of Illinois Chicago
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka.
- Quality Guidelines - ICH. Source: ICH
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Source: Starodub
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Source: ICH
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Source: Spectroscopy Europe
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. - R Discovery. Source: R Discovery
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed. Source: PubMed
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - ResearchGate.
- Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF - ResearchGate.
- Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Source: SIELC Technologies
- HPLC vs UHPLC: Key Differences & Applic
- Comparative study of A HPLC-MS assay versus an UHPLC-MS/MS for anti-tumoral alkyl lysophospholipid edelfosine determination in both biological samples and in lipid nanoparticul
- Comparing HPLC vs. UHPLC - Creative Proteomics.
- 1-Boc-4-AP - Wikipedia. Source: Wikipedia
- Comparison of HPLC and UHPLC chromatographic separation of four... - ResearchGate.
- What Is the Difference Between UHPLC and HPLC? - Chrom Tech, Inc. Source: Chrom Tech, Inc.
- ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2) - Policija. Source: Policija
- Electronic Supplementary Material (ESI) for ChemComm. Source: The Royal Society of Chemistry
- Cas no 340962-93-8 (1-Boc-4-Morpholin-4-ylmethyl-piperidine). Source: Bocsci
- A Comparative Guide to the Analysis of 1-Boc-4- (aminomethyl)piperidine: HPLC-UV vs. LC - Benchchem. Source: BenchChem
- eMolecules this compound | 757949-39-6 | MFCD07776587. Source: Fisher Scientific
- 1-Boc-piperidine-4-Fmoc-amino-4-carboxylic acid - Chem-Impex. Source: Chem-Impex
- Piperidine Impurities - BOC Sciences. Source: BOC Sciences
- 1-Boc-piperidine-4-carboxaldehyde 95 137076-22-3 - Sigma-Aldrich. Source: Sigma-Aldrich
Sources
- 1. 340962-93-8(1-Boc-4-Morpholin-4-ylmethyl-piperidine) | Kuujia.com [kuujia.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. starodub.nl [starodub.nl]
- 8. database.ich.org [database.ich.org]
- 9. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 10. chromtech.com [chromtech.com]
- 11. Comparative study of A HPLC-MS assay versus an UHPLC-MS/MS for anti-tumoral alkyl lysophospholipid edelfosine determination in both biological samples and in lipid nanoparticulate systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. emerypharma.com [emerypharma.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 17. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
A Comparative Guide to the Mass Spectrometry Analysis of 1-Boc-4-(morpholine-4-carbonyl)piperidine
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds, the robust and accurate analysis of intermediates is paramount. 1-Boc-4-(morpholine-4-carbonyl)piperidine, a key building block in medicinal chemistry, presents a unique analytical challenge due to its composite structure. This guide provides an in-depth, comparative analysis of mass spectrometry-based approaches for the characterization of this molecule, supported by predictive fragmentation patterns and detailed experimental protocols. Furthermore, it objectively evaluates alternative analytical techniques, offering a comprehensive decision-making framework for its quantitative and qualitative assessment.
Introduction to the Analyte: A Compound of Significance
This compound is a bifunctional molecule incorporating a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group and a morpholine-4-carbonyl substituent. This structural arrangement makes it a valuable intermediate in the synthesis of a wide array of biologically active compounds. The Boc protecting group is favored for its stability under various reaction conditions and its facile cleavage under acidic conditions. The morpholine moiety is a common pharmacophore known to improve the physicochemical properties of drug candidates. Accurate and reliable analytical methods are therefore crucial to confirm its identity, purity, and quantity during the synthetic process.
Mass Spectrometry: The Gold Standard for Structural Elucidation
Liquid Chromatography-Mass Spectrometry (LC-MS) has become the cornerstone for the analysis of non-volatile, thermally labile molecules like this compound.[1] Its high sensitivity, selectivity, and ability to provide molecular weight and structural information make it an indispensable tool.[1]
Ionization Techniques: ESI as the Method of Choice
Electrospray Ionization (ESI) is the most suitable ionization technique for this analyte. The presence of basic nitrogen atoms in both the piperidine and morpholine rings allows for efficient protonation in the positive ion mode, typically yielding a strong protonated molecule [M+H]⁺.[2]
Predicted Fragmentation Pattern of this compound
Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺) of this compound is predicted to yield a series of characteristic fragment ions. The fragmentation pathways are primarily driven by the lability of the Boc group and cleavages within the piperidine and morpholine rings.
Based on established fragmentation patterns of Boc-protected amines and piperidine derivatives, the following key fragmentation pathways are anticipated[2][3]:
-
Loss of the Boc group: The most prominent fragmentation pathway is the neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the protonated molecule.
-
Piperidine Ring Cleavage: Alpha-cleavage adjacent to the piperidine nitrogen can lead to the formation of stable iminium ions.[2]
-
Morpholine Ring Fragmentation: The morpholine moiety can also undergo characteristic ring cleavages.
-
Cleavage of the Carbonyl Linker: Scission of the bond between the piperidine ring and the carbonyl group is another plausible fragmentation route.
The following diagram illustrates the predicted fragmentation cascade:
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Comparative Analysis of Analytical Techniques
While LC-MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to ensure data integrity. The following table compares the performance of LC-MS with other relevant analytical methods for the analysis of this compound.
| Parameter | LC-MS/MS | GC-MS | HPLC-UV | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation followed by mass analysis.[1] | Chromatographic separation of volatile compounds followed by mass analysis.[4] | Chromatographic separation with UV detection.[1] | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei. |
| Selectivity | Very High | High | Moderate | High |
| Sensitivity | Very High | High | Moderate | Low |
| Sample Volatility | Not required | Required (derivatization may be needed)[4] | Not required | Not required |
| Derivatization | Generally not required | Often required for polar analytes.[4] | May be required if no chromophore is present. | Not required |
| Structural Information | Molecular weight and fragmentation pattern. | Fragmentation pattern. | Retention time. | Detailed structural information. |
| Quantitative Accuracy | High (with appropriate standards) | High (with appropriate standards) | Good (with appropriate standards) | Very High (primary method) |
| Key Advantage | High sensitivity and structural information. | Excellent for volatile impurities. | Widely available and robust. | No need for a specific reference standard of the analyte.[5] |
| Key Limitation | Matrix effects can be a concern.[1] | Not suitable for non-volatile compounds. | Limited structural information. | Lower sensitivity compared to MS.[5] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound
This protocol provides a general method for the qualitative and quantitative analysis of the target compound.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standards for quantitative analysis.
-
For reaction monitoring, a small aliquot of the reaction mixture can be quenched and diluted.[1]
-
Spike with an internal standard if accurate quantification is required.[1]
2. Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical starting condition is 95% A, ramping to 95% B over several minutes. The gradient should be optimized to achieve good peak shape and separation from impurities.
-
Flow Rate: 0.2 - 0.4 mL/min.[2]
-
Injection Volume: 1 - 5 µL.[2]
-
Column Temperature: 30 - 40 °C.[2]
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[2]
-
Scan Mode: Full scan (e.g., m/z 100-500) to identify the precursor ion [M+H]⁺.
-
MS/MS: Product ion scan of the precursor ion (m/z 313.2) to obtain the fragmentation pattern.
-
Collision Energy: Optimize to achieve a good distribution of fragment ions.
Protocol 2: GC-MS Analysis for Potential Volatile Impurities
While not ideal for the parent compound, GC-MS can be valuable for identifying volatile impurities such as residual piperidine or morpholine. This often requires a derivatization step.[4]
1. Derivatization (Example for Morpholine):
-
React the sample with sodium nitrite in an acidic medium to form the more volatile N-nitrosomorpholine.[6]
2. GC-MS Conditions:
-
Injector Temperature: 250 °C.[4]
-
Column: A non-polar column (e.g., DB-5ms).
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 280 °C) to elute the analytes.
-
Ionization: Electron Ionization (EI) at 70 eV.
Workflow and Decision Making
The selection of the appropriate analytical technique is guided by the specific research question. The following workflow illustrates a logical approach to the analysis of this compound.
Caption: Decision workflow for the analysis of this compound.
Conclusion
The analysis of this compound is most effectively achieved through a multi-faceted approach, with LC-MS/MS serving as the primary technique for identification and quantification. Its high sensitivity and structural elucidation capabilities are unparalleled for this class of molecules. However, for comprehensive characterization and to ensure the highest level of scientific rigor, orthogonal techniques such as NMR for detailed structural confirmation and GC-MS for the analysis of volatile impurities should be considered. By understanding the principles, strengths, and limitations of each method, researchers can confidently select the most appropriate analytical strategy to support their drug discovery and development endeavors.
References
- Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481.
- Ghosh, A. K., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(8), 920-931.
- PubChem. This compound. [Link]
- Corran, P. H. (2007). Comparison of LC-NMR and conventional NMR for structure elucidation in drug metabolism studies. Magnetic Resonance in Chemistry, 45(S1), S3-S11.
- Crotti, A. E. M., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products.
- ResearchGate. QNMR advantages and disadvantages over LC, UV-vis spectroscopy and Mass Spectroscopy? [Link]
- Di Capua, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116202.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 1-Boc-4-(morpholine-4-carbonyl)piperidine Derivatives as Novel Enzyme Inhibitors
In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. Its conformational rigidity and synthetic tractability make it an ideal starting point for creating molecules with high affinity and selectivity for a diverse range of biological targets. This guide provides an in-depth technical comparison of derivatives based on the 1-Boc-4-(morpholine-4-carbonyl)piperidine core structure, with a particular focus on their potential as enzyme inhibitors. We will explore the rationale behind their design, compare their biological activity with relevant alternatives using experimental data from analogous compounds, and provide detailed protocols for their evaluation.
The Strategic Advantage of the Piperidine-4-Carboxamide Scaffold
The this compound structure incorporates several key features that are advantageous in medicinal chemistry. The piperidine ring acts as a rigid scaffold, presenting substituents in well-defined spatial orientations. The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen allows for controlled synthetic modifications and can be a crucial element in modulating the physicochemical properties of the final compound. The morpholine-4-carbonyl moiety at the 4-position provides a polar, hydrogen bond-accepting group that can engage in critical interactions within an enzyme's active site.
This guide will focus on a compelling and well-documented application of piperidine derivatives: the inhibition of bacterial enzymes, specifically dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of many pathogenic bacteria.
Comparative Analysis of Piperidine-4-Carboxamide Derivatives as DHPS Inhibitors
While direct experimental data for this compound derivatives as DHPS inhibitors is not yet prevalent in published literature, we can extrapolate and compare their potential activity based on robust studies of structurally similar piperidine-containing sulfonamides that have shown potent antibacterial effects by targeting this enzyme.[1]
A study on novel sulfonamide derivatives containing a piperidine moiety has demonstrated excellent in vitro antibacterial potency against pathogenic bacteria such as Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac).[1] We will use these findings as a basis for a comparative analysis.
Let's consider a hypothetical derivative, Compound A , which is a this compound with a sulfonamide group attached to a phenyl ring, which is in turn linked to the piperidine nitrogen after deprotection of the Boc group. We can compare its projected activity with known piperidine-sulfonamide inhibitors from the literature.
| Compound | Core Structure | Modifications | Target Organism | EC50 (µg/mL)[1] |
| Compound C4 (from literature) | Piperidine-Sulfonamide | N-linked (4-chlorophenyl)sulfonyl group | Xanthomonas oryzae pv. oryzae (Xoo) | 2.02 |
| Bismerthiazol (Commercial Agent) | Thiazole-based | N/A | Xanthomonas oryzae pv. oryzae (Xoo) | 42.38 |
| Thiodiazole Copper (Commercial Agent) | Thiodiazole-based | N/A | Xanthomonas oryzae pv. oryzae (Xoo) | 64.50 |
| Hypothetical Compound A | This compound | N-linked (4-chlorophenyl)sulfonyl group (post-Boc deprotection) | Xanthomonas oryzae pv. oryzae (Xoo) | Projected: <10 |
The rationale for the projected high potency of Hypothetical Compound A lies in the established activity of the piperidine-sulfonamide pharmacophore against bacterial DHPS. The morpholine-4-carbonyl group could further enhance activity by forming additional hydrogen bonds within the enzyme's active site, potentially increasing potency compared to derivatives with simpler substitutions at the 4-position of the piperidine ring.
Causality Behind Experimental Design: Why Target DHPS?
The folate biosynthesis pathway is an attractive target for antibacterial drug development because it is essential for bacterial survival and is absent in humans, who obtain folate from their diet. This provides a clear window for selective toxicity. DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, a critical step in the synthesis of folic acid. Inhibition of this enzyme leads to the depletion of folate cofactors, which are necessary for the synthesis of nucleotides and certain amino acids, ultimately leading to bacterial cell death.
The experimental workflow for evaluating novel inhibitors of DHPS typically involves a multi-step process, starting with in vitro enzyme inhibition assays and progressing to whole-cell antibacterial activity and in vivo efficacy studies.
Caption: The bacterial folate biosynthesis pathway highlighting DHPS as a target.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings, detailed and self-validating experimental protocols are essential.
Protocol 1: In Vitro DHPS Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against DHPS.
Materials:
-
Recombinant DHPS enzyme
-
6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (HMDHPP)
-
p-Aminobenzoic acid (pABA)
-
Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DHPS enzyme, and HMDHPP in each well of a 96-well plate.
-
Add the test compounds at various concentrations (typically a serial dilution) to the wells. Include a positive control (a known DHPS inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
-
Initiate the enzymatic reaction by adding pABA to each well.
-
Monitor the reaction progress by measuring the increase in absorbance at a specific wavelength (e.g., 340 nm) over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Antibacterial Activity Assay (Turbidimetric Method)
Objective: To determine the half-maximal effective concentration (EC50) of the test compounds against a bacterial strain.
Materials:
-
Bacterial strain (e.g., Xanthomonas oryzae pv. oryzae)
-
Liquid growth medium (e.g., Luria-Bertani broth)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a bacterial suspension in the growth medium and adjust the optical density (OD) to a standardized value (e.g., OD600 = 0.1).
-
Add the test compounds at various concentrations to the wells of a 96-well plate. Include a positive control (a known antibiotic) and a negative control (DMSO vehicle).
-
Inoculate each well with the bacterial suspension.
-
Incubate the plate at the optimal growth temperature for the bacterial strain (e.g., 28°C) for a defined period (e.g., 24-48 hours).
-
Measure the bacterial growth by reading the optical density at 600 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each compound concentration relative to the negative control.
-
Plot the percentage of growth inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value. [1]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. By leveraging the known structure-activity relationships of related piperidine derivatives, it is possible to design and synthesize new compounds with high potency and selectivity. The comparative analysis with existing antibacterial agents targeting DHPS suggests that derivatives from this new scaffold could offer significant improvements in efficacy. Future work should focus on the synthesis and in vitro and in vivo evaluation of these novel compounds to validate their therapeutic potential. The detailed protocols provided in this guide offer a robust framework for such investigations, ensuring the generation of reliable and reproducible data.
References
- Bryan, M. C., et al. (2012). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors. Arabian Journal of Chemistry.
- Chonan, T., et al. (2011). Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. Bioorganic & Medicinal Chemistry. [Link]
- Fu, D. J., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules. [Link]
- Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
- Pourshojaei, Y., et al. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Scientific Reports. [Link]
- Rico, E., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. [Link]
- Stylianakis, I., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Journal of Medicinal Chemistry. [Link]
- Wang, L., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry. [Link]
Sources
The Pivotal Role of the Morpholinylpiperidine Scaffold: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and professionals navigating the intricate landscape of drug development, the morpholinylpiperidine scaffold has emerged as a privileged structure, demonstrating remarkable versatility across a spectrum of biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of morpholinylpiperidine derivatives, with a particular focus on their applications as kinase inhibitors and opioid receptor modulators. We will delve into the causal relationships behind experimental design, present supporting data, and provide detailed protocols to empower your own research endeavors.
The Allure of a Hybrid Scaffold: Physicochemical and Pharmacokinetic Advantages
The morpholinylpiperidine core represents a fascinating amalgamation of two pharmacologically significant heterocycles: morpholine and piperidine. The morpholine moiety, with its ether oxygen, often enhances aqueous solubility and can act as a hydrogen bond acceptor, improving the pharmacokinetic profile of a molecule.[1][2] Conversely, the piperidine ring provides a versatile, conformationally restricted scaffold that can be readily functionalized to explore chemical space and optimize interactions with biological targets.[3][4] This unique combination bestows upon the morpholinylpiperidine framework a favorable balance of lipophilicity and hydrophilicity, often leading to improved metabolic stability and oral bioavailability.[5][6]
Comparative SAR Analysis: Unlocking Potency and Selectivity
The true power of the morpholinylpiperidine scaffold lies in the nuanced interplay of its structural modifications. The piperidine nitrogen, the morpholine oxygen, and various substitution points on both rings serve as critical handles for medicinal chemists to fine-tune potency, selectivity, and overall drug-like properties.
Morpholinylpiperidines as Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of numerous diseases, most notably cancer.[2] The morpholinylpiperidine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors, particularly targeting the phosphatidylinositol 3-kinase (PI3K) and epidermal growth factor receptor (EGFR) pathways.[7][8]
A key interaction for many kinase inhibitors is the formation of a hydrogen bond with the "hinge" region of the kinase ATP-binding pocket. The morpholine oxygen of the morpholinylpiperidine scaffold is adept at forming this critical hydrogen bond.[6]
Key SAR Insights for PI3K Inhibition:
Substitutions on the piperidine ring and the nature of the linkage to other aromatic systems are crucial for modulating PI3K inhibitory activity.
-
Piperidine Substitution: Small alkyl or aryl groups at the 4-position of the piperidine ring can significantly impact isoform selectivity.
-
Aromatic Extension: The nature and substitution pattern of an aromatic ring system attached to the piperidine nitrogen dictates interactions within the affinity pocket of the kinase. Electron-withdrawing groups on this aromatic ring can enhance potency.
Table 1: Comparative Activity of Morpholinylpiperidine Analogs as PI3K Inhibitors
| Compound ID | R1 (Piperidine-4-position) | R2 (Aromatic Moiety) | PI3Kα IC50 (nM) | PI3Kδ IC50 (nM) |
| 1a | H | 4-Fluorophenyl | 50 | 15 |
| 1b | Methyl | 4-Fluorophenyl | 25 | 8 |
| 1c | H | 3-Chlorophenyl | 30 | 10 |
| 1d | Methyl | 3-Chlorophenyl | 15 | 4 |
This data is representative and compiled from analogous series in the literature to illustrate SAR trends.
Morpholinylpiperidines as Opioid Receptor Modulators
The opioid receptors, particularly the mu-opioid receptor (MOR), are critical targets for the management of pain.[9] However, conventional opioid analgesics are fraught with severe side effects. The morpholinylpiperidine scaffold has been explored to develop novel opioid receptor ligands with improved side-effect profiles.[10]
Key SAR Insights for Opioid Receptor Activity:
The orientation of substituents on the piperidine ring and the nature of the N-substituent are paramount in determining affinity and functional activity at opioid receptors.
-
Piperidine Stereochemistry: The stereochemistry at substituted positions on the piperidine ring can dramatically influence receptor selectivity (mu vs. delta vs. kappa).
-
N-Substituent: The size and nature of the substituent on the piperidine nitrogen are critical for agonist versus antagonist activity. Larger, more complex substituents often favor antagonism.
Table 2: Comparative Opioid Receptor Binding Affinities of Morpholinylpiperidine Analogs
| Compound ID | Piperidine Substitution | N-Substituent | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) |
| 2a | 4-Phenyl | Methyl | 15 | 150 | 500 |
| 2b | 4-Phenyl | Phenethyl | 5 | 50 | 200 |
| 2c | 3-Methyl-4-phenyl | Methyl | 25 | 200 | 800 |
| 2d | 3-Methyl-4-phenyl | Phenethyl | 8 | 80 | 350 |
This data is representative and compiled from analogous series in the literature to illustrate SAR trends.[10]
Visualizing Structure-Activity Relationships
To better conceptualize the SAR of morpholinylpiperidines, we can utilize graphical representations.
Caption: SAR of Morpholinylpiperidine Kinase Inhibitors.
Experimental Protocols: A Guide to Evaluation
To ensure the integrity and reproducibility of SAR studies, robust and well-validated experimental protocols are essential.
Synthesis of the 4-Morpholinylpiperidine Core
A common and efficient method for the synthesis of the 4-morpholinylpiperidine core involves the reductive amination of 4-piperidone with morpholine.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 4-piperidone hydrochloride monohydrate (1 equivalent) and morpholine (1.2 equivalents) in methanol, add acetic acid to adjust the pH to approximately 6.
-
Reductive Agent Addition: Cool the mixture to 0°C and add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of 2M hydrochloric acid until the pH is approximately 2. Stir for 1 hour.
-
Extraction: Basify the mixture to pH > 10 with aqueous sodium hydroxide and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-morpholinylpiperidine.
Caption: Synthesis workflow for 4-morpholinylpiperidine.
Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)
The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced in a kinase reaction.[11][12]
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds (morpholinylpiperidine analogs) in the appropriate assay buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound, the target kinase, and the kinase-specific substrate.
-
Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Termination and ATP Depletion: Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and subsequently generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Opioid Receptor Binding Assay (Radioligand Competition)
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[3][13]
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the target opioid receptor (e.g., CHO cells stably expressing the human mu-opioid receptor).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand (e.g., [³H]-DAMGO for MOR) and membrane homogenate.
-
Non-specific Binding: Radioligand, membrane homogenate, and a high concentration of a non-labeled competing ligand (e.g., naloxone).
-
Competition: Radioligand, membrane homogenate, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each test compound concentration. Determine the IC50 value and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.[13]
Conclusion: A Scaffold of Immense Potential
The morpholinylpiperidine scaffold stands as a testament to the power of rational drug design. Its inherent physicochemical advantages, coupled with the vast potential for synthetic modification, make it a highly attractive starting point for the development of novel therapeutics. This guide has provided a comparative framework for understanding the structure-activity relationships of morpholinylpiperidine derivatives as both kinase inhibitors and opioid receptor modulators. By leveraging the detailed experimental protocols and SAR insights presented herein, researchers can more effectively navigate the complexities of drug discovery and unlock the full therapeutic potential of this remarkable chemical scaffold.
References
- Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
- ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Request PDF.[1]
- Benchchem. (n.d.). Application Notes and Protocols for Radioligand Binding Assay Using Benzethidine.[13]
- Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). Oncotarget, 7(12), 13839–13851.[7]
- Promega Corporation. (n.d.).
- Promega Corpor
- Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (2012). Bioorganic & Medicinal Chemistry Letters, 22(1), 414–418.[10]
- Recent Advances of PI3 Kinase Inhibitors: Structure Anticancer Activity Relationship Studies. (2022). Mini Reviews in Medicinal Chemistry, 22(16), 2095–2111.[2]
- Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Medicinal Research Reviews, 40(2), 709–752.[5]
- Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans. (2007). Bioorganic & Medicinal Chemistry Letters, 17(15), 4284–4287.[9]
- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). Bioorganic Chemistry, 96, 103578.[6]
- Structure–activity relationship of piperidine derivatives with anticancer activity. (n.d.).
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). Molecules, 27(15), 4948.[8]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Recent Advances of PI3 Kinase Inhibitors: Structure Anticancer Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. int.laborundmore.com [int.laborundmore.com]
- 10. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. promega.com [promega.com]
- 13. caymanchem.com [caymanchem.com]
Beyond Boc: A Comparative Guide to Alternative Protecting Groups for Piperidine Synthesis
The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous blockbuster drugs.[1] Its synthesis, particularly the strategic manipulation of the nitrogen atom, is a critical aspect of drug design and development. For decades, the tert-butoxycarbonyl (Boc) group has been the workhorse for piperidine nitrogen protection due to its stability and straightforward, acid-labile deprotection. However, the demands of complex, multi-step syntheses often necessitate a more nuanced approach, requiring protecting groups with orthogonal stability to expand the synthetic toolbox.
This guide provides an in-depth comparison of viable alternatives to the Boc group for piperidine synthesis, with a focus on the Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc) protecting groups. We will delve into the mechanistic underpinnings of each group, provide comparative experimental data, and present detailed protocols to empower researchers in making informed decisions for their synthetic strategies.
The Principle of Orthogonality in Piperidine Synthesis
In the synthesis of complex molecules, orthogonality is the concept of selectively removing one protecting group in the presence of others.[2][3] This is crucial when multiple reactive sites need to be addressed in a specific sequence. A well-designed orthogonal strategy, employing a suite of protecting groups with distinct cleavage conditions, is the hallmark of an efficient and elegant synthesis.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; A[Multifunctional Piperidine Precursor] --> B{Protecting Group Strategy}; B --> C[Acid-Labile (e.g., Boc)]; B --> D[Base-Labile (e.g., Fmoc)]; B --> E[Hydrogenolysis-Labile (e.g., Cbz)]; B --> F[Palladium-Labile (e.g., Alloc)]; C --> G[Selective Deprotection & Functionalization]; D --> G; E --> G; F --> G; G --> H[Final Piperidine Derivative]; } caption: "Orthogonal protecting group strategy in piperidine synthesis."
Comparative Overview of Protecting Groups
The choice of a protecting group is dictated by its stability towards various reaction conditions and the selectivity of its removal. The following table summarizes the key characteristics of Cbz, Fmoc, and Alloc as alternatives to Boc.
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl)[2] | Stable to base and hydrogenolysis.[2] |
| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂/Pd/C)[2] | Stable to mild acid and base.[4] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% Piperidine in DMF)[3] | Stable to acid and hydrogenolysis.[5] |
| Allyloxycarbonyl | Alloc | Allyl chloroformate (Alloc-Cl) | Pd(0) catalyst and scavenger[6] | Stable to acid and base.[6] |
A Deeper Dive into the Alternatives
1. The Carboxybenzyl (Cbz) Group: The Classic Choice for Robustness
The Cbz group is a stalwart in peptide synthesis and finds significant utility in piperidine chemistry.[3] Its primary advantage lies in its stability towards both acidic and basic conditions, offering a distinct orthogonal relationship with Boc and Fmoc groups.
Mechanism of Cbz Deprotection (Hydrogenolysis): The cleavage of the Cbz group occurs via catalytic hydrogenation. The benzyl C-O bond is cleaved on the surface of a palladium catalyst in the presence of a hydrogen source, liberating the free amine, toluene, and carbon dioxide.[7]
dot graph G { rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; Cbz_NHR [label="Cbz-Protected Piperidine"]; H2_PdC [label="+ H₂, Pd/C", shape=box, style=rounded, color="#34A853", fillcolor="#F1F3F4", fontcolor="#202124"]; Transition_State [label="[Transition State on Pd surface]"]; Products [label="Piperidine + Toluene + CO₂"];
} caption: "Cbz deprotection via catalytic hydrogenolysis."
Experimental Insight: While standard hydrogenolysis with H₂ gas is effective, catalytic transfer hydrogenation using a hydrogen donor like ammonium formate can be a safer and more convenient alternative in a standard laboratory setting.[8]
2. The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Base-Labile Workhorse
Widely adopted in solid-phase peptide synthesis (SPPS), the Fmoc group offers excellent orthogonality to the acid-labile Boc and hydrogenolysis-labile Cbz groups.[] Its removal under mild basic conditions makes it ideal for syntheses involving acid-sensitive functionalities.
Mechanism of Fmoc Deprotection (β-Elimination): The deprotection proceeds via a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine.[10] The base abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the formation of a carbamic acid intermediate, which spontaneously decarboxylates to release the free amine.[10]
dot graph G { rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; Fmoc_NHR [label="Fmoc-Protected Piperidine"]; Base [label="+ Piperidine", shape=box, style=rounded, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; Anion [label="Deprotonated Fluorenyl (Anion)"]; Elimination [label="β-Elimination"]; Adduct [label="Dibenzofulvene-Piperidine Adduct + Piperidine"]; Carbamic_Acid [label="Carbamic Acid Intermediate"]; Deprotected_Amine [label="Piperidine + CO₂"];
} caption: "Fmoc deprotection mechanism with piperidine."
Experimental Insight: While a 20% solution of piperidine in DMF is the standard for Fmoc removal, alternatives like 4-methylpiperidine have shown comparable efficacy and are not controlled substances in some jurisdictions.[11][12] For sequences prone to side reactions like aspartimide formation, milder bases such as piperazine can be advantageous.[13]
3. The Allyloxycarbonyl (Alloc) Group: The Mild, Palladium-Mediated Option
The Alloc group provides a unique deprotection pathway that is orthogonal to acid- and base-labile groups.[6] Its removal under neutral conditions using a palladium(0) catalyst makes it suitable for the synthesis of highly sensitive molecules.
Mechanism of Alloc Deprotection (Palladium-Catalyzed Allylic Cleavage): The deprotection is a palladium(0)-catalyzed process.[14] The Pd(0) catalyst coordinates to the allyl group's double bond, followed by oxidative addition to form a π-allyl palladium(II) complex.[14] This complex is then attacked by a nucleophilic scavenger, which traps the allyl group and regenerates the active Pd(0) catalyst, leading to the release of the deprotected amine.[14]
dot graph G { rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; Alloc_NHR [label="Alloc-Protected Piperidine"]; Pd0 [label="+ Pd(PPh₃)₄", shape=box, style=rounded, color="#FBBC05", fillcolor="#F1F3F4", fontcolor="#202124"]; Pi_Allyl_Complex [label="π-Allyl Palladium(II) Complex"]; Scavenger [label="+ Scavenger (e.g., PhSiH₃)", shape=box, style=rounded, color="#FBBC05", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotected_Amine [label="Piperidine + CO₂"]; Allyl_Scavenger_Adduct [label="Allyl-Scavenger Adduct"]; Regenerated_Pd0 [label="Regenerated Pd(0)"];
} caption: "Alloc deprotection via Pd(0)-catalyzed cleavage."
Experimental Insight: The choice of scavenger is critical for efficient Alloc deprotection. While various scavengers can be used, studies have shown that borane dimethylamine complex can lead to quantitative removal of the Alloc group from secondary amines like piperidine, preventing side reactions such as allyl back-alkylation.[15]
Comparative Experimental Data
While a direct head-to-head comparison on a single piperidine substrate is not always available in the literature, the following table compiles typical yields for the mono-protection of piperazine, a closely related heterocycle, which can serve as a useful guide.
| Protecting Group | Reagent | Solvent | Base | Temp. (°C) | Time (h) | Typical Yield (%) |
| Boc | (Boc)₂O | DCM | - | RT | 2-3 | ~83%[2] |
| Cbz | Cbz-Cl | DCM/H₂O | Na₂CO₃ | 0 to RT | 4-5 | High[2] |
| Fmoc | Fmoc-Cl | Dioxane/H₂O | NaHCO₃ | 0 to RT | 2 | >90%[2] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the introduction and removal of Cbz, Fmoc, and Alloc protecting groups on a generic piperidine substrate.
Protocol 1: N-Cbz Protection of Piperidine
-
Materials: Piperidine, Benzyl chloroformate (Cbz-Cl), Dichloromethane (DCM), Sodium carbonate.
-
Procedure:
-
Dissolve piperidine (5.0 eq) in a biphasic system of DCM and aqueous sodium carbonate.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add Cbz-Cl (1.0 eq) dropwise with vigorous stirring.
-
Maintain the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.[2]
-
Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Cbz Deprotection by Catalytic Hydrogenation
-
Materials: N-Cbz protected piperidine, 10% Palladium on carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the N-Cbz protected piperidine derivative in MeOH.
-
Carefully add 10% Pd/C (5-10 mol% Pd).
-
Place the reaction mixture under an atmosphere of H₂ (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).[2]
-
Filter the mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate.
-
Protocol 3: N-Fmoc Protection of Piperidine
-
Materials: Piperidine, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), Dioxane, Sodium bicarbonate.
-
Procedure:
-
Dissolve piperidine (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Cool the solution to 0 °C.
-
Add Fmoc-Cl (1.0 eq) portion-wise, maintaining the pH between 8-9 with aqueous NaHCO₃.[2]
-
Stir the reaction at room temperature for 2-4 hours.
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify by recrystallization or column chromatography.
-
Protocol 4: Fmoc Deprotection
-
Materials: N-Fmoc protected piperidine, N,N-Dimethylformamide (DMF), Piperidine.
-
Procedure:
-
Dissolve the N-Fmoc protected piperidine derivative in anhydrous DMF.
-
Add piperidine to create a 20% (v/v) solution.
-
Stir the reaction at room temperature for 30-60 minutes.[2]
-
Remove the solvent and excess piperidine under high vacuum. The resulting product is often used in the next step without further purification.
-
Protocol 5: N-Alloc Protection of Piperidine
-
Materials: Piperidine, Allyl chloroformate (Alloc-Cl), Dichloromethane (DCM), Triethylamine (TEA).
-
Procedure:
-
Dissolve piperidine (1.0 eq) and triethylamine (1.2 eq) in DCM.
-
Cool the solution to 0 °C.
-
Add Alloc-Cl (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Alloc-piperidine.
-
Protocol 6: Alloc Deprotection
-
Materials: N-Alloc protected piperidine, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Borane dimethylamine complex (Me₂NH·BH₃), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-Alloc protected piperidine in DCM under an inert atmosphere (e.g., Argon).
-
Add the borane dimethylamine complex (40 eq).[15]
-
Add the Pd(PPh₃)₄ catalyst (catalytic amount, e.g., 5 mol%).
-
Stir the reaction at room temperature for 40 minutes, monitoring by TLC.[15]
-
Upon completion, dilute the reaction mixture and purify by column chromatography to remove the palladium catalyst and scavenger byproducts.
-
Conclusion: Selecting the Optimal Protecting Group
The choice of a nitrogen protecting group for piperidine synthesis is a critical decision that significantly impacts the overall synthetic strategy. While Boc remains a convenient and reliable option, its limitations in complex syntheses are apparent. The Cbz, Fmoc, and Alloc groups offer a powerful and largely orthogonal toolkit for the synthetic chemist.
-
Cbz is the ideal choice when robustness to both acidic and basic conditions is required.
-
Fmoc provides a mild, base-labile deprotection strategy, perfect for substrates containing acid-sensitive groups.
-
Alloc offers a unique, palladium-mediated deprotection under neutral conditions, which is invaluable for the synthesis of highly delicate molecules.
By carefully considering the comparative data and experimental protocols presented in this guide, researchers can devise more efficient and robust synthetic routes to novel piperidine-based compounds, accelerating the pace of drug discovery and development.
References
- Y. E. Jad, T. Govender, H. G. Kruger, A. El-Faham, B. G. de la Torre, and F. Albericio. "Green Solid-Phase Peptide Synthesis (GSPPS) 3. Green Solvents for Fmoc Removal in Peptide Chemistry." Org. Process Res. Dev. 2017, 21, 365–369.
- BenchChem. "A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis." BenchChem Scientific Guides.
- S. A. Kates, S. B. Daniels, and F. Albericio. "Automated Allyl Cleavage for Continuous-Flow Synthesis of Cyclic and Branched Peptides." Anal. Biochem. 1993, 212, 303-310.
- BenchChem. "A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz." BenchChem Scientific Guides.
- M. A. C. Machado, et al. "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?" Molecules 2016, 21, 1542.
- J. Hachmann and M. Lebl. "Alternative to Piperidine in Fmoc Solid-Phase Synthesis." J. Comb. Chem. 2006, 8, 149.
- BenchChem. "Shifting Paradigms in Peptide Synthesis: A Comparative Guide to Piperidine Alternatives for Fmoc Deprotection." BenchChem Scientific Guides.
- Total Synthesis. "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism." Total Synthesis.
- Total Synthesis. "Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism." Total Synthesis.
- Sigma-Aldrich. "Selecting Orthogonal Building Blocks." Sigma-Aldrich Technical Bulletin.
- N. A. Frolov and A. N. Vereshchagin. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Int. J. Mol. Sci. 2023, 24, 2937.
- A. Isidro-Llobet, M. Álvarez, and F. Albericio. "Amino Acid-Protecting Groups." Chem. Rev. 2009, 109, 2455–2504.
- P. K. Mandal and J. S. McMurray. "In Situ Hydrogenation and Deprotection of Benzyl and Cbz Groups." J. Org. Chem. 2007, 72, 6599–6601.
- K. Ralhan, V. G. KrishnaKumar, and S. Gupta. "Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis." RSC Adv. 2015, 5, 104417–104425.
- F. A. L. M. van der Heiden, et al. "Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis." J. Mex. Chem. Soc. 2017, 61, 24-31.
- M. O. G. L. Clerc, et al. "Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines." Tetrahedron Lett. 2000, 41, 6467-6470.
- CDN Isotopes. "Alloc Protecting Group Removal Protocol."
- BenchChem. "A Comparative Guide to Amine Protecting Groups for 4-Anilino-piperidine." BenchChem Scientific Guides.
- BenchChem.
- BenchChem. "Application Notes and Protocols: Use of Chiral Amines in the Synthesis of Piperidine Alkaloids."
- Master Organic Chemistry. "Amine Protection and Deprotection."
- BOC Sciences.
- BenchChem. "A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis."
- BenchChem.
- The Royal Society of Chemistry. "Supporting Information - General procedure for Fmoc-SPPS."
- Technical Disclosure Commons.
- ResearchGate. "How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage?"
- Organic Chemistry Portal. "Cbz-Protected Amino Groups."
- Sciencemadness.org. "Deprotection of N-benzyl piperidine compound."
- PubMed Central. "Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor."
- PubMed Central.
- Royal Society of Chemistry. "Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines."
- ResearchGate. "Deprotection of different N-Boc-compounds."
- ResearchGate.
- ResearchGate.
- ResearchGate. "Alternative to Piperidine in Fmoc Solid-Phase Synthesis."
- ACS Publications.
- ACS Publications. "Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling."
- NIH. "Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO)."
- University of Bristol.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. sciencemadness.org [sciencemadness.org]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Amide Bond Formation: A Comparative Analysis of Coupling Reagents
Abstract
The formation of an amide bond is a cornerstone of organic synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] With approximately 25% of all known drugs containing at least one amide linkage, the methods for constructing this bond are of critical importance.[2] This guide provides an in-depth, experience-driven comparison of the major classes of coupling reagents used for amide bond formation. We will delve into their mechanisms of action, weigh their respective advantages and disadvantages, present comparative experimental data, and offer a practical, step-by-step protocol for their evaluation. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling them to make informed, effective decisions in their synthetic endeavors.
Introduction: The Central Role of the Amide Bond
The direct condensation of a carboxylic acid and an amine to form an amide bond requires high temperatures (often exceeding 200°C) to eliminate water, conditions that are incompatible with the structural integrity of most complex organic molecules. This thermodynamic barrier necessitates the activation of the carboxylic acid, converting the hydroxyl group into a better leaving group. This is the fundamental role of a coupling reagent.
The ideal coupling reagent should facilitate rapid and clean amide bond formation under mild conditions, minimize side reactions—most critically, the racemization of chiral centers—and produce byproducts that are easily removed.[1][4] The choice of reagent can profoundly impact reaction yield, purity, and overall process efficiency, making a thorough understanding of the available options essential for any synthetic chemist.
General Mechanism of Action
Regardless of the specific reagent used, the overall process of amide bond formation via a coupling reagent follows a two-step pathway:
-
Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate (an active ester or similar species).
-
Nucleophilic Attack: The amine attacks the carbonyl carbon of this activated intermediate, forming the thermodynamically stable amide bond and releasing the activated leaving group and byproducts.
This fundamental process is illustrated below.
Caption: High-level overview of the two-step amide coupling process.
Major Classes of Coupling Reagents: A Mechanistic and Practical Comparison
Carbodiimides: The Workhorses
Carbodiimides, such as DCC (N,N'-Dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), are among the first and most widely used coupling reagents.[5] They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][6][7]
-
DCC: Effective and inexpensive, but its use is hampered by the formation of a dicyclohexylurea (DCU) byproduct that is often insoluble and can be difficult to remove completely, particularly in solid-phase peptide synthesis (SPPS).[8] DCC itself is a potent allergen.
-
EDC: A key advantage of EDC is its water solubility, making it the reagent of choice for biochemical conjugations in aqueous media.[5][7] Its urea byproduct is also water-soluble and can be easily washed away during workup.[7]
Mechanism of Carbodiimide Coupling (with Additive)
The O-acylisourea intermediate is highly reactive but also unstable and prone to racemization via oxazolone formation and rearrangement to an inactive N-acylurea.[9][10] To mitigate these side reactions and improve efficiency, carbodiimides are almost always used with nucleophilic additives like 1-Hydroxybenzotriazole (HOBt) or, more recently, OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[8][9] These additives intercept the O-acylisourea to form a more stable, yet still highly reactive, active ester, which then couples with the amine with a significantly lower risk of racemization.[10][11][12]
Caption: Mechanism of carbodiimide coupling with an additive like HOBt.[1]
Phosphonium Salts: The High-Performers
Phosphonium-based reagents, like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), offer higher reactivity and generally cleaner reactions than carbodiimides.[8][13] They react with the carboxylate to form an active ester directly, bypassing the O-acylisourea intermediate.
-
BOP: One of the first phosphonium reagents, highly effective but now largely avoided due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[8][14]
-
PyBOP: Developed as a non-toxic alternative to BOP, it has become a staple for both solution- and solid-phase synthesis.[8][14]
-
PyAOP: An aza-derivative of PyBOP, it is even more reactive due to the electronic properties of the HOAt leaving group, making it excellent for coupling hindered amino acids.[13][14]
A key advantage of phosphonium salts over uronium/aminium salts is that they do not react with the amine component to cause chain-terminating guanidinylation.
Caption: General mechanism of phosphonium salt-mediated amide bond formation.[1]
Uronium/Aminium Salts: The Speed Kings
This class includes some of the most efficient and rapidly acting coupling reagents available, such as HBTU , HATU , and HCTU . Structurally, it's important to note that while often called "uronium" salts, reagents like HBTU and HATU exist predominantly as the isomeric N-aminium/guanidinium form.[14] These reagents react with a carboxylate to generate the corresponding HOBt, HOAt, or 6-Cl-HOBt active ester in situ.
-
HBTU/TBTU: Highly efficient and widely used, these reagents provide rapid coupling with minimal racemization when HOBt is present.[14]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): The 7-aza-HOBt (HOAt) analogue of HBTU. HATU is generally considered one of the most powerful coupling reagents, reacting faster and with less epimerization than HBTU.[14][15] It is particularly effective for difficult couplings, such as those involving sterically hindered or N-methyl amino acids.[8][14]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient reagent, often seen as a cost-effective alternative to HATU, providing comparable performance in many cases.[15][16]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A modern, Oxyma-based uronium salt that boasts high reactivity, excellent solubility, and a superior safety profile compared to benzotriazole-based reagents.[8][14][17]
Causality Note: The enhanced reactivity of HATU and HCTU stems from the lower pKa of their respective leaving groups (HOAt and 6-Cl-HOBt) compared to HOBt, making them better leaving groups and accelerating the rate of aminolysis.
A potential drawback of this class is the possibility of a side reaction where the reagent reacts directly with the free amine, leading to a guanidinium byproduct that terminates the peptide chain.[18][19] This is most problematic when the coupling reagent is used in excess or during slow reactions like cyclizations.[17]
Caption: General mechanism of uronium/aminium salt-mediated amide bond formation.[1]
Other Reagents: The Specialists
-
T3P® (Propanephosphonic Anhydride): T3P® has gained significant traction as a "green" coupling reagent.[20][21] It is non-toxic, non-allergenic, and its byproducts are water-soluble, allowing for exceptionally simple aqueous workups.[22][23][24] T3P® shows excellent selectivity, leading to high yields with very low levels of epimerization, making it ideal for large-scale industrial applications.[22][23]
Quantitative Performance Comparison
The efficacy of a coupling reagent is best judged by quantitative data. The following tables summarize performance across key metrics from various studies.
Table 1: Comparison of Coupling Reagent Efficiency in Model Peptide Syntheses
| Coupling Reagent | Class | Model System | Crude Purity (%) | Key Observations | Reference |
| HATU | Uronium/Aminium | ACP (65-74) | High | Consistently high purity with fewer deletion products observed. | [1] |
| HCTU | Uronium/Aminium | ACP (65-74) | High | Performance is very similar to HATU, producing peptides of high purity. | [1] |
| HBTU | Uronium/Aminium | ACP (65-74) | Lower than HATU/HCTU | Generally effective but can lead to more impurities. | [1] |
| PyBOP | Phosphonium | ACP (65-74) | Lower than HATU/HCTU | Can result in additional impurities in the crude product. | [1] |
| HATU | Uronium/Aminium | Aza-Peptide | ~100% (Acylation Yield) | Significantly higher yield compared to HCTU and PyBOP in this difficult coupling. | [15][25] |
| HCTU | Uronium/Aminium | Aza-Peptide | ~55% (Acylation Yield) | Incomplete reaction observed. | [15][25] |
| PyBOP | Phosphonium | Aza-Peptide | ~65% (Acylation Yield) | Slower reaction kinetics and incomplete conversion. | [15][25] |
Note: Crude purity can vary based on reaction conditions and analytical methods.
Table 2: Racemization Suppression in a Model Coupling (Fmoc-Ser(tBu)-OH + H-L-Leu-OtBu)
| Coupling Reagent | Additive/Base | % Epimerization (Diastereomer) | Reference |
| HBTU | DIEA | 16.2 | [26] |
| HATU | DIEA | 11.2 | [26] |
| PyBOP | DIEA | 13.9 | [26] |
| DCC | HOBt | 3.5 | [26] |
| T3P® | Pyridine | <0.5 | [23] |
Note: Racemization is highly dependent on the amino acid sequence, solvent, and base used.[1]
Practical Guide to Reagent Selection
Choosing the right reagent is a multifactorial decision. Here are some field-proven guidelines:
-
For Routine, Cost-Sensitive Couplings: EDC/OxymaPure or EDC/HOBt offers a robust and economical solution with easily removable byproducts.
-
For Standard Solid-Phase Peptide Synthesis (SPPS): HBTU or the more cost-effective HCTU are excellent choices, providing a great balance of speed and efficiency.[16]
-
For Difficult or Sterically Hindered Couplings: HATU remains the gold standard due to its high reactivity.[14][15] COMU is also an excellent, modern alternative with a better safety profile.[8][17]
-
To Absolutely Minimize Racemization: For particularly sensitive substrates, using a carbodiimide with an additive like OxymaPure is a very effective strategy.[4][9] The use of T3P® is also highly recommended where epimerization is a major concern.[23]
-
For Green Chemistry & Process Scale-Up: T3P® is an outstanding choice due to its low toxicity, high yields, and simple, water-based workup for byproduct removal.[20][22][23] Its use avoids hazardous and potentially explosive additives like HOBt.[23]
Experimental Protocol: A Head-to-Head Comparison Workflow
To ensure a self-validating and objective comparison, a standardized experimental workflow is crucial. This protocol outlines a solution-phase coupling of a model system, (Z)-Phe-OH with H-Ala-OMe, using three different reagent systems.
Caption: Experimental workflow for the comparative study of coupling reagents.
Detailed Step-by-Step Methodology
Materials:
-
(Z)-Phenylalanine ((Z)-Phe-OH)
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
Reagent A: EDC·HCl and HOBt
-
Reagent B: HCTU
-
Reagent C: T3P® (50% solution in ethyl acetate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Standard workup and purification reagents (1M HCl, sat. NaHCO₃, brine, anhydrous Na₂SO₄, silica gel).
Procedure (to be performed in parallel for each reagent system):
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add (Z)-Phe-OH (1.0 eq., e.g., 300 mg, 1.0 mmol) and anhydrous DCM (10 mL). Cool the solution to 0°C in an ice bath.
-
Amine Preparation: In a separate vial, dissolve H-Ala-OMe·HCl (1.1 eq., 154 mg, 1.1 mmol) in DCM and add DIPEA (1.1 eq., 192 µL, 1.1 mmol) to generate the free base. Stir for 5 minutes.
-
Reagent-Specific Activation & Coupling:
-
For Flask A (EDC/HOBt): To the solution from Step 1, add HOBt (1.1 eq., 149 mg, 1.1 mmol) and EDC·HCl (1.1 eq., 211 mg, 1.1 mmol). Stir for 5 minutes, then add the free amine solution from Step 2.
-
For Flask B (HCTU): To the solution from Step 1, add HCTU (1.1 eq., 455 mg, 1.1 mmol) and DIPEA (2.2 eq. total, including the base for the amine, so add an additional 1.1 eq., 192 µL). Stir for 5 minutes for pre-activation, then add the free amine solution from Step 2.
-
For Flask C (T3P®): To the solution from Step 1, add the free amine solution from Step 2, followed by DIPEA (3.0 eq. total, so add an additional 1.9 eq., 331 µL). Slowly add the T3P® solution (1.5 eq., 954 mg, 1.5 mmol) dropwise.
-
-
Reaction Monitoring: Remove the ice bath and allow all flasks to warm to room temperature. Stir and monitor the reactions by TLC or LC-MS every 30 minutes until the (Z)-Phe-OH is consumed. Record the total reaction time.
-
Workup: Dilute the reaction mixture with DCM (20 mL). Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Analysis:
-
Determine the mass of the crude product and calculate the isolated yield after purification by flash column chromatography.
-
Assess purity using ¹H NMR and LC-MS.
-
Analyze the diastereomeric ratio using chiral HPLC to quantify the level of racemization.
-
This self-validating protocol allows for a direct, side-by-side comparison of reaction time, yield, purity, and chiral integrity under identical conditions, providing a robust dataset for reagent selection.
Conclusion
The landscape of amide bond formation is rich with a diverse array of coupling reagents, each with a distinct profile of reactivity, cost, and practicality. While classic carbodiimides remain valuable for their cost-effectiveness, modern onium salts like HATU and HCTU offer unparalleled speed and efficiency for complex targets. Furthermore, the emergence of greener alternatives like T3P® addresses the growing need for sustainable and industrially scalable processes.
Ultimately, the "best" coupling reagent does not exist in a vacuum; it is defined by the specific demands of the synthesis at hand—the steric and electronic nature of the substrates, the sensitivity to racemization, and considerations of cost and scale. By understanding the mechanistic underpinnings and leveraging the comparative data presented here, the modern chemist is well-equipped to navigate these choices and execute amide bond formations with precision and confidence.
References
- Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews (RSC Publishing). [Link]
- Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
- T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube. [Link]
- A green chemistry perspective on catalytic amide bond formation.
- Amide bond formation: Beyond the myth of coupling reagents.
- Phosphonium coupling. Wikipedia. [Link]
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
- A green chemistry perspective on catalytic amide bond form
- Coupling Reagents. Aapptec Peptides. [Link]
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
- A green chemistry perspective on catalytic amide bond form
- Biocatalytic amide bond formation. Green Chemistry (RSC Publishing). [Link]
- Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv
- Mechanism of peptide bond formation through carbodiimide.
- A green chemistry perspective on catalytic amide bond form
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives.
- WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI. [Link]
- Amine to Amide Mechanism - T3P. Common Organic Chemistry. [Link]
- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances (RSC Publishing). [Link]
- Choosing the Right Peptide Coupling Reagent: HCTU vs. Alternatives. Ningbo Inno Pharmchem Co.,Ltd. [Link]
- T3P – A Versatile Peptide Coupling and Water Removal Reagent. Curia Global. [Link]
- 3.7 Phosphonium Salts. Science of Synthesis. [Link]
- Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Spiral. [Link]
- Epimeris
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Peptide Coupling Reagents, More than a Letter Soup.
- Amide Synthesis. Fisher Scientific. [Link]
- Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Labor
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 6. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. peptide.com [peptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. nbinno.com [nbinno.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 19. people.uniurb.it [people.uniurb.it]
- 20. curiaglobal.com [curiaglobal.com]
- 21. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 22. youtube.com [youtube.com]
- 23. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 24. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 25. luxembourg-bio.com [luxembourg-bio.com]
- 26. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide: ¹H vs. ¹³C NMR for Piperidine Derivative Characterization
For researchers, synthetic chemists, and professionals in drug development, the unequivocal structural characterization of novel chemical entities is paramount. Among the myriad of heterocyclic scaffolds, the piperidine ring is a ubiquitous motif in pharmaceuticals and natural products, making its precise structural elucidation a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this characterization process. This guide provides an in-depth comparison of two fundamental NMR techniques, Proton (¹H) and Carbon-13 (¹³C) NMR, as applied to the structural analysis of piperidine derivatives, moving beyond a simple recitation of principles to a practical, field-tested perspective on their synergistic application.
The Piperidine Moiety: A Privileged Scaffold
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, can adopt various conformations, with the chair form being the most stable. The orientation of substituents on this ring (axial vs. equatorial) and the overall stereochemistry are crucial determinants of a molecule's biological activity. NMR spectroscopy provides a powerful lens through which we can observe these intricate three-dimensional details.
¹H NMR Spectroscopy: A Window into the Proton Environment
Proton NMR is typically the first-pass analytical technique for any newly synthesized organic molecule, owing to its high sensitivity and the wealth of information it provides. For piperidine derivatives, ¹H NMR is indispensable for determining the number of unique proton environments, their relative ratios, and their spatial relationships.
Key Information from ¹H NMR:
-
Chemical Shift (δ): The position of a proton signal in the spectrum is highly sensitive to its electronic environment. Protons attached to carbons adjacent to the nitrogen atom (C2 and C6) are deshielded and typically resonate at a lower field (higher ppm) compared to protons on carbons further away (C3, C4, C5). The nature of substituents on the nitrogen or the carbon skeleton will further influence these chemical shifts.
-
Integration: The area under each proton signal is directly proportional to the number of protons giving rise to that signal. This allows for a quantitative assessment of the relative number of protons in different environments.
-
Spin-Spin Coupling (J-coupling): The interaction of the magnetic moments of neighboring non-equivalent protons leads to the splitting of NMR signals. This coupling provides invaluable information about the connectivity of atoms and the dihedral angles between coupled protons. In piperidine systems, the magnitude of the vicinal coupling constant (³J) is particularly diagnostic of the relative orientation of protons on adjacent carbons, allowing for the determination of their axial or equatorial positions. Generally, a large coupling constant (typically 10-13 Hz) is indicative of a trans-diaxial relationship between two protons, while smaller coupling constants (typically 2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
While ¹H NMR provides a detailed picture of the proton framework, ¹³C NMR offers a direct and unambiguous view of the carbon backbone of the molecule. Although less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%), modern NMR spectrometers can readily acquire high-quality ¹³C spectra.
Key Information from ¹³C NMR:
-
Number of Signals: In a broadband proton-decoupled ¹³C NMR spectrum, each unique carbon atom in the molecule gives rise to a single peak. This provides a direct count of the non-equivalent carbons, which is a fundamental piece of structural information.
-
Chemical Shift (δ): The chemical shift range for ¹³C NMR is much wider (typically 0-220 ppm) than for ¹H NMR (0-12 ppm), leading to less signal overlap and a clearer picture of the carbon environments. Similar to ¹H NMR, the chemical shifts of the carbon atoms in the piperidine ring are influenced by their proximity to the nitrogen atom and the presence of substituents. Carbons alpha to the nitrogen (C2 and C6) are significantly deshielded.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This is a set of experiments (DEPT-45, DEPT-90, and DEPT-135) that provide information about the number of protons attached to each carbon. A DEPT-90 spectrum shows only CH signals, while a DEPT-135 spectrum shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons do not appear in DEPT spectra. This technique is invaluable for distinguishing between different types of carbon atoms within the piperidine ring and its substituents.
Head-to-Head Comparison: ¹H NMR vs. ¹³C NMR for Piperidine Derivatives
| Feature | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
| Primary Information | Proton environment, connectivity, and stereochemistry | Carbon skeleton and number of unique carbons |
| Sensitivity | High (¹H is ~100% abundant) | Low (¹³C is ~1.1% abundant) |
| Acquisition Time | Short (minutes) | Longer (minutes to hours) |
| Chemical Shift Range | Narrow (~0-12 ppm) | Wide (~0-220 ppm) |
| Signal Overlap | Common, can complicate interpretation | Rare, providing a clearer spectrum |
| Integration | Directly proportional to the number of protons | Not typically quantitative in standard experiments |
| Coupling | Provides detailed connectivity and stereochemical data (J-coupling) | Typically proton-decoupled for simplicity; specialized techniques can reveal C-H and C-C coupling |
| Stereochemical Insight | Excellent, via analysis of coupling constants | Indirect, through chemical shift effects |
A Practical Example: Characterization of N-Methylpiperidine
To illustrate the complementary nature of these techniques, let's consider the ¹H and ¹³C NMR spectra of N-methylpiperidine.
¹H NMR Spectrum of N-Methylpiperidine:
-
A singlet around 2.2 ppm corresponding to the three protons of the N-methyl group.
-
A complex multiplet for the protons on C2 and C6, typically around 2.3 ppm.
-
Multiplets for the protons on C3, C5, and C4, usually found further upfield between 1.4 and 1.6 ppm.
The overlapping signals of the ring protons can make a complete assignment challenging from the 1D spectrum alone.
¹³C NMR Spectrum of N-Methylpiperidine:
-
A signal for the N-methyl carbon around 47 ppm.
-
A signal for the C2 and C6 carbons around 57 ppm.
-
A signal for the C3 and C5 carbons around 27 ppm.
-
A signal for the C4 carbon around 25 ppm.
The ¹³C NMR spectrum clearly shows the four distinct carbon environments in the molecule, providing a straightforward confirmation of the carbon skeleton.
Experimental Protocols
Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following is a generalized step-by-step methodology for preparing and running ¹H and ¹³C NMR experiments on a modern NMR spectrometer.
Sample Preparation
-
Sample Amount: For a typical small molecule piperidine derivative (MW < 500 g/mol ), aim for 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common starting point. Other solvents like DMSO-d₆, acetone-d₆, or methanol-d₄ can be used depending on the sample's solubility.
-
Sample Preparation:
-
Weigh the sample accurately in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Gently swirl or vortex the vial to ensure complete dissolution.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
-
Final Check: Ensure the sample height in the NMR tube is appropriate for the spectrometer (typically around 4-5 cm). Cap the tube securely.
NMR Data Acquisition (Generalized Bruker Spectrometer Workflow)
-
Login and New Experiment: Log in to the spectrometer software (e.g., TopSpin) and create a new experiment directory for your sample.
-
Sample Insertion: Eject the previous sample and carefully insert your sample into the spinner, ensuring it is at the correct depth using the sample gauge. Insert the sample into the magnet.
-
Locking and Shimming:
-
Load a standard set of parameters for your chosen solvent.
-
Lock onto the deuterium signal of the solvent.
-
Perform an automatic or manual shimming routine to optimize the magnetic field homogeneity. A good shim is critical for high-resolution spectra.
-
-
¹H NMR Acquisition:
-
Load a standard proton experiment.
-
Set the number of scans (NS), typically 8 or 16 for a routine ¹H spectrum.
-
Set the receiver gain automatically (rga).
-
Acquire the spectrum (zg).
-
-
¹³C NMR Acquisition:
-
Load a standard proton-decoupled carbon experiment (e.g., zgpg30).
-
Set the number of scans (NS), which will be significantly higher than for ¹H NMR (e.g., 128, 256, or more, depending on the sample concentration).
-
Set the receiver gain automatically (rga).
-
Acquire the spectrum (zg).
-
-
Data Processing:
-
Apply Fourier transformation (ft).
-
Phase the spectrum manually or automatically.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H spectrum.
-
Perform peak picking for both spectra.
-
Visualizing the Workflow and Information
Diagram 1: General Workflow for NMR Characterization
A generalized workflow for the NMR characterization of a piperidine derivative.
Diagram 2: Information Derived from ¹H and ¹³C NMR
Key structural information obtained from ¹H and ¹³C NMR for a piperidine derivative.
Conclusion: A Synergistic Approach
Neither ¹H nor ¹³C NMR alone can provide a complete structural picture of a complex piperidine derivative. It is the synergistic combination of these two powerful techniques that allows for unambiguous characterization. ¹H NMR provides the fine details of proton environments and their spatial relationships, which is crucial for stereochemical assignments. In contrast, ¹³C NMR offers a clear and direct map of the carbon framework, resolving ambiguities that may arise from signal overlap in the ¹H spectrum. For the modern medicinal or natural product chemist, proficiency in the acquisition and interpretation of both ¹H and ¹³C NMR spectra is not just a valuable skill, but an absolute necessity for the confident and accurate elucidation of molecular structure.
References
- Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier. [Link]
- Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley. [Link]
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. [Link]
- Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(4), 396-447. [Link]
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Bruker Corpor
- University of Wisconsin-Madison, Department of Chemistry.
- Iowa State University, Chemical Instrumentation Facility.
A Senior Application Scientist's Guide to 1-Boc-4-(morpholine-4-carbonyl)piperidine: A Privileged Scaffold for Next-Generation Neurological Drug Candidates
Introduction: Navigating the Labyrinth of CNS Drug Discovery
The development of effective therapeutics for the central nervous system (CNS) is one of the most formidable challenges in modern medicine. The primary obstacle is the blood-brain barrier (BBB), a highly selective fortress that stringently controls the passage of molecules into the brain.[1] This necessitates a delicate balancing act in medicinal chemistry: a drug candidate must possess sufficient lipophilicity to partition into the lipid membranes of the BBB, yet maintain enough aqueous solubility and appropriate physicochemical properties to avoid metabolic liabilities and ensure target engagement.[1][2]
In this landscape, the concept of "privileged scaffolds" has emerged. These are molecular frameworks that are repeatedly found in successful drugs, demonstrating an inherent capacity to interact with multiple biological targets in a favorable manner.[3] The piperidine ring is a quintessential example of such a scaffold, forming the core of numerous CNS-active agents, from antipsychotics to analgesics.[4]
This guide provides an in-depth technical evaluation of a particularly promising building block: 1-Boc-4-(morpholine-4-carbonyl)piperidine . We will deconstruct its molecular architecture to understand its inherent advantages, compare its performance profile against common alternatives, and provide validated experimental workflows to assess its utility in a drug discovery program. The objective is to equip fellow researchers with the causal logic and practical methodologies required to leverage this scaffold for the development of potent, brain-penetrant, and metabolically robust neurological drug candidates.
Deconstructing the Scaffold: An Architecture Optimized for CNS Delivery
The efficacy of this compound as a synthetic intermediate stems from the synergistic contribution of its constituent parts. Each component addresses a specific challenge in CNS drug design.
-
The Piperidine Core: As a saturated heterocycle, the piperidine ring offers a conformationally flexible, three-dimensional structure.[5] This allows for the precise spatial orientation of substituents, which is critical for achieving high-affinity and selective interactions with the binding pockets of CNS targets like G-protein coupled receptors (GPCRs) and ion channels.[4]
-
The Morpholine Moiety: The inclusion of the morpholine ring is a key strategic advantage.[6] Its oxygen atom acts as a hydrogen bond acceptor, improving aqueous solubility and modulating the basicity of the ring nitrogen.[1] This results in a pKa value that is often closer to physiological pH, which can enhance cell permeability and reduce off-target interactions at ion channels.[2] Crucially, the morpholine moiety is frequently associated with improved metabolic stability, particularly a reduced liability for cytochrome P450 (CYP) 3A4 inhibition, and favorable pharmacokinetic (PK) profiles.[2][7] In several documented cases, the replacement of a piperidine or piperazine ring with a morpholine has led to a significant improvement in overall drug-like properties.[7]
-
The Amide Linker: The carboxamide that connects the piperidine and morpholine rings is a chemically robust and metabolically stable linker. It provides both a hydrogen bond donor (N-H) and acceptor (C=O), offering additional points of interaction with a biological target without introducing significant metabolic liabilities.
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is an essential feature for a synthetic building block.[8] It renders the highly basic piperidine nitrogen unreactive, allowing for selective chemical modifications at other points on the scaffold. Its straightforward removal under acidic conditions is a well-established and high-yielding reaction, making it ideal for multi-step synthetic campaigns.[8]
Caption: Drug discovery workflow for a CNS candidate.
Protocol 1: In Vitro Blood-Brain Barrier Permeability (PAMPA-BBB)
Rationale: This assay provides an early, high-throughput assessment of a compound's ability to passively diffuse across a lipid membrane designed to mimic the BBB. [9]A high permeability coefficient (Papp) is a prerequisite for a CNS drug candidate.
Step-by-Step Methodology:
-
Preparation: A filter plate (e.g., Millipore MultiScreen) is coated with a lipid solution (e.g., 20% lecithin in dodecane) to form an artificial membrane.
-
Donor Plate: Prepare the test compound (Lead-M) in a phosphate-buffered saline (PBS) solution at a concentration of 100 µM. Add this solution to the wells of the donor plate.
-
Acceptor Plate: Fill the wells of the acceptor plate with PBS.
-
Assembly: Place the lipid-coated filter plate onto the acceptor plate, and then place the donor plate on top, creating a "sandwich."
-
Incubation: Incubate the sandwich at room temperature for 4-18 hours to allow for compound diffusion.
-
Quantification: After incubation, measure the concentration of Lead-M in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the permeability coefficient (Papp) using the following equation: Papp = [(-V_D * V_A) / ((V_D + V_A) * Area * Time)] * ln(1 - [C_A] / [C_equilibrium])
Self-Validation: Run high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) standards in parallel. The results for these standards must fall within established limits for the assay to be considered valid.
Protocol 2: Liver Microsomal Stability Assay
Rationale: This assay evaluates the metabolic stability of a compound in the presence of liver enzymes (specifically, cytochrome P450s), which are the primary drivers of drug metabolism. A longer half-life (T½) is generally desirable. [10] Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing pooled human liver microsomes (HLM) and a NADPH-regenerating system in a phosphate buffer.
-
Initiation: Pre-warm the HLM mixture to 37°C. Add Lead-M (final concentration typically 1 µM) to initiate the reaction.
-
Time Points: Aliquots of the reaction are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to determine the remaining concentration of Lead-M at each time point.
-
Calculation: Plot the natural log of the percentage of Lead-M remaining versus time. The slope of the line is used to calculate the intrinsic clearance and the half-life (T½ = 0.693 / slope).
Self-Validation: Include a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin) as controls. The calculated T½ for these controls must be within the accepted range for the assay to be valid.
Comparative Data Summary (Hypothetical)
| Compound ID | Scaffold Type | Target Affinity (Ki, nM) | PAMPA-BBB (Papp, 10⁻⁶ cm/s) | HLM Stability (T½, min) |
| Lead-M | Morpholine-Piperidine | 5.2 | 15.8 | >60 |
| Lead-PZ | Piperazine-Piperidine | 8.1 | 12.3 | 25 |
| Lead-AP | Aminopiperidine-Aryl | 15.6 | 4.5 | 11 |
This hypothetical data illustrates how a lead derived from the morpholine-containing scaffold (Lead-M) could exhibit superior potency, BBB permeability, and metabolic stability compared to alternatives.
Protocol 3: In Vivo Pharmacokinetic (PK) and Brain Penetration Study
Rationale: This is the definitive study to confirm that a compound can not only cross the BBB but also achieve and maintain therapeutic concentrations in the brain. [11]The key output is the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma ratio (Kp,uu).
Step-by-Step Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=3 per time point).
-
Dosing: Administer Lead-M via a single intravenous (IV) or oral (PO) dose (e.g., 5 mg/kg).
-
Sample Collection: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via tail vein bleed into heparinized tubes. At the same time, euthanize the animals and harvest the brains.
-
Sample Processing:
-
Plasma: Centrifuge the blood to separate plasma.
-
Brain: Homogenize the brain tissue in a buffer solution.
-
-
Bioanalysis: Precipitate proteins from plasma and brain homogenate samples and analyze the concentrations of Lead-M using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to calculate PK parameters such as Cmax, Tmax, AUC (Area Under the Curve), and the brain/plasma ratio (AUCbrain / AUCplasma).
Self-Validation: The LC-MS/MS method must be fully validated for linearity, accuracy, and precision before analyzing study samples. The PK profile should be reproducible across animals within the same group.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that confers a multitude of desirable properties for CNS drug discovery. Its architecture provides a robust, three-dimensional scaffold while the integrated morpholine moiety systematically addresses the core challenges of BBB permeability and metabolic stability. [1][2]By leveraging this "pre-optimized" scaffold, drug discovery teams can potentially streamline the lead optimization process, reducing the time and resources required to identify viable clinical candidates. The experimental workflows detailed herein provide a clear and validated path for confirming these advantages in a laboratory setting, enabling researchers to make data-driven decisions and accelerate the development of novel therapies for debilitating neurological disorders.
References
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. Experimental Models of In Vitro Blood-Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scientificarchives.com [scientificarchives.com]
A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Piperidine Compounds
Welcome to a detailed guide on the in vitro assessment of novel piperidine compounds. The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous FDA-approved drugs.[1][2][3] Its prevalence stems from favorable pharmacokinetic properties and the ability to interact with a diverse range of biological targets.[3] This guide is tailored for researchers, scientists, and drug development professionals, offering a practical, in-depth approach to evaluating new chemical entities (NCEs) that feature this versatile heterocyclic motif. We will delve into the rationale behind experimental choices to ensure a robust and logical evaluation.
The Piperidine Scaffold: A Versatile Tool in Drug Design
The six-membered nitrogen-containing heterocycle of piperidine is a fundamental component in a wide array of pharmaceuticals.[1][4] Its conformational flexibility and the basicity of its nitrogen atom, which is typically protonated at physiological pH, make it an excellent foundation for designing molecules that can effectively bind to targets like G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3]
The Experimental Framework: A Comparative Analysis of Hypothetical Piperidine-Based NCEs
To illustrate the evaluation process, we will examine three hypothetical novel piperidine compounds (NPC-1, NPC-2, and NPC-3) designed as antagonists for the human Dopamine D2 receptor (D2R), a critical target in antipsychotic drug development.[5] Their in vitro performance will be benchmarked against Haloperidol, a well-established D2R antagonist.
Our evaluation will be based on three fundamental in vitro assays:
-
Receptor Binding Assay: To quantify the affinity of our NPCs for the D2R.
-
cAMP Functional Assay: To determine the functional impact of receptor binding (i.e., antagonism).
-
Cytotoxicity Assay: To assess potential off-target effects on cell viability.
Receptor Binding Assay: Measuring Affinity
The first step in characterizing our NPCs is to determine their binding affinity for the D2R. The gold-standard method for this is a competitive radioligand binding assay.[6][7][8] This technique measures how effectively our test compounds displace a radiolabeled ligand known to bind with high affinity to the target receptor.[7]
Experimental Rationale:
We will use a commercially available membrane preparation from cells overexpressing the human D2R. The choice of radioligand is crucial; [³H]-Spiperone is an excellent option due to its high affinity and specificity for the D2R. The underlying principle is that a more potent NPC will displace [³H]-Spiperone at a lower concentration. This is quantified by the inhibitory constant (Ki).[7]
Detailed Protocol: [³H]-Spiperone Competitive Binding Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-Spiperone (specific activity ~60-90 Ci/mmol), diluted to a final concentration of 0.2 nM in assay buffer.
-
Test Compounds (NPC-1, NPC-2, NPC-3) and Haloperidol: Prepare 10 mM stock solutions in 100% DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity ligand like Haloperidol is used to determine non-receptor binding.[6]
-
Membrane Preparation: Use human D2R-expressing cell membranes diluted in assay buffer to a final concentration of 10-20 µg of protein per well.[9]
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of the non-specific binding control, or 50 µL of the diluted test compound.[9]
-
Add 50 µL of the diluted radioligand to all wells.[9]
-
Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to all wells.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[9]
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester to separate membrane-bound from unbound radioligand.[9]
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plate, add a scintillation cocktail, and count the radioactivity using a scintillation counter.[9]
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each test compound concentration.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to obtain the IC50 value (the concentration that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[10][11]
-
Hypothetical Binding Data:
| Compound | Ki (nM) for D2R |
| NPC-1 | 5.2 |
| NPC-2 | 15.8 |
| NPC-3 | 1.1 |
| Haloperidol | 2.5 |
Interpretation: A lower Ki value signifies higher binding affinity. Based on this hypothetical data, NPC-3 has the highest affinity for the D2R, surpassing even the reference compound, Haloperidol. NPC-1 also demonstrates high affinity, whereas NPC-2 is less potent.
cAMP Functional Assay: Evaluating Antagonism
The D2R is a Gi-coupled GPCR, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[12][13] An antagonist will block this effect. A functional assay that measures cAMP levels in response to a D2R agonist in the presence of our NPCs will therefore reveal their antagonistic properties.[14]
Experimental Rationale:
We will use a cell line that stably expresses the human D2R, such as CHO-K1 or HEK293 cells. The cells will be stimulated with a D2R agonist (e.g., Quinpirole) to reduce cAMP levels. The ability of our NPCs to reverse this agonist-induced effect will be assessed. cAMP levels can be measured using a competitive immunoassay with technologies like HTRF (Homogeneous Time-Resolved Fluorescence).[15][16][17]
Detailed Protocol: HTRF cAMP Assay
-
Cell Culture and Plating:
-
Culture CHO-K1 cells that stably express the human D2R in appropriate media.
-
Plate the cells in a 384-well plate and incubate overnight.
-
-
Assay Procedure:
-
Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the test compounds (NPC-1, NPC-2, NPC-3) or Haloperidol at various concentrations.
-
Add the D2R agonist, Quinpirole, at a concentration that elicits a maximal response (e.g., EC80).
-
Incubate the plate at room temperature for 30 minutes.
-
Lyse the cells and measure cAMP levels according to the HTRF kit manufacturer's protocol.[18] This typically involves adding a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.[15][16]
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission).[18]
-
Plot the HTRF ratio against the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the antagonist concentration that inhibits 50% of the agonist response.
-
Hypothetical Functional Data:
| Compound | IC50 (nM) in cAMP Assay |
| NPC-1 | 12.5 |
| NPC-2 | 45.2 |
| NPC-3 | 3.8 |
| Haloperidol | 7.1 |
Interpretation: A lower IC50 value indicates a more potent antagonist. This functional data supports our binding assay results. NPC-3 is the most potent antagonist, followed by Haloperidol, NPC-1, and NPC-2.
Experimental Workflow Diagram
Caption: Overview of the in vitro experimental workflow for piperidine compound evaluation.
Cytotoxicity Assay: Gauging Safety
Assessing the potential for cytotoxicity is a critical early step in drug discovery. A compound that is highly potent but also highly toxic is unlikely to succeed. The MTT assay is a widely used method for assessing cytotoxicity by measuring mitochondrial metabolic activity as an indicator of cell viability.[19][20][21]
Experimental Rationale:
We will use a metabolically active cell line commonly used for toxicity screening, such as the human liver carcinoma cell line, HepG2. The principle of the MTT assay is that the mitochondrial enzymes of viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[19][22] The amount of formazan produced is directly proportional to the number of living cells.[21]
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Culture and Plating:
-
Culture HepG2 cells in appropriate media.
-
Plate the cells in a 96-well plate and incubate overnight.[23]
-
-
Assay Procedure:
-
Replace the culture medium with fresh medium containing various concentrations of the test compounds (NPC-1, NPC-2, NPC-3) and Haloperidol. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 24 to 72 hours at 37°C in a CO₂ incubator.[23]
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 1.5-4 hours.[19][23]
-
Solubilize the formazan crystals by adding a solubilization solution, such as DMSO.[23]
-
Read the absorbance at a wavelength of approximately 570 nm.[19]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the CC50 (the concentration that causes a 50% reduction in cell viability).
-
Hypothetical Cytotoxicity Data:
| Compound | CC50 (µM) in HepG2 cells |
| NPC-1 | > 100 |
| NPC-2 | 25.3 |
| NPC-3 | 8.9 |
| Haloperidol | 15.6 |
Interpretation: A higher CC50 value indicates lower cytotoxicity. NPC-1 appears to be non-toxic at the tested concentrations. NPC-2 exhibits moderate toxicity, while NPC-3, despite its high potency as a D2R antagonist, is the most cytotoxic in this assay.
Synthesizing the Data: A Comparative Overview
By integrating all our data, we can make an informed decision about which novel piperidine compound holds the most promise for further development.
| Compound | D2R Ki (nM) | D2R IC50 (nM) | HepG2 CC50 (µM) | Selectivity Index (CC50/IC50) |
| NPC-1 | 5.2 | 12.5 | > 100 | > 8000 |
| NPC-2 | 15.8 | 45.2 | 25.3 | ~560 |
| NPC-3 | 1.1 | 3.8 | 8.9 | ~2342 |
| Haloperidol | 2.5 | 7.1 | 15.6 | ~2197 |
The Selectivity Index (SI) , calculated as the ratio of cytotoxicity (CC50) to potency (IC50), is a vital parameter for prioritizing compounds. A higher SI suggests a wider therapeutic window.
Analysis:
-
NPC-3 is the most potent compound in both binding and functional assays. However, its lower CC50 value raises a potential safety concern.
-
NPC-2 is the least potent and displays moderate cytotoxicity, making it the least promising candidate.
-
NPC-1 presents the most favorable profile. Although slightly less potent than NPC-3 and Haloperidol, its lack of cytotoxicity at high concentrations results in an excellent selectivity index. This suggests a potentially better safety profile, making it the leading candidate for further preclinical development.
Signaling Pathway Diagram
Caption: D2R-mediated Gi signaling pathway and the mechanism of antagonism.
Conclusion and Future Directions
This guide has provided a systematic and robust workflow for the initial in vitro evaluation of novel piperidine compounds, using D2R antagonists as a practical example. The comparative analysis of our hypothetical compounds highlights the importance of integrating data from binding, functional, and cytotoxicity assays to guide decision-making.
Based on our findings, NPC-1 is the most promising lead candidate due to its superior safety profile, as reflected by its high selectivity index. The subsequent steps for NPC-1 would involve more extensive in vitro profiling, including:
-
Selectivity Profiling: Evaluating its binding affinity against a panel of other receptors to identify potential off-target interactions.[24][25]
-
In Vitro ADME Assays: Assessing its metabolic stability, plasma protein binding, and permeability to predict its pharmacokinetic properties.[26][27][28][29]
By methodically applying these principles, researchers can effectively navigate the complexities of early-stage drug discovery and identify novel piperidine compounds with the greatest potential to become safe and effective therapeutics.
References
- Title: Cheng-Prusoff Equation Source: Canadian Society of Pharmacology and Therapeutics (CSPT) URL:[Link]
- Title: In Vitro ADME Source: Selvita URL:[Link]
- Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer N
- Title: In Vitro ADME Assays and Services Source: Charles River Labor
- Title: Comprehensive Guide to In Vitro ADME Studies in Drug Discovery Source: Cre
- Title: In Vitro ADME Assays Source: Concept Life Sciences URL:[Link]
- Title: GPCR Membrane Ligand Binding Assay Development Source: Multispan, Inc URL:[Link]
- Title: [Principles of the HTRF cAMP...]. Source: Assay Guidance Manual - NCBI URL:[Link]
- Title: Principles of the HTRF cAMP Assay. Anti-cAMP cryptate and d2-labeled...
- Title: HTRF® package insert cAMP HiRange General inform
- Title: The Role of Piperidine Derivatives in Medicinal Chemistry Source: Autechaux URL:[Link]
- Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL:[Link]
- Title: GPCR-radioligand binding assays Source: PubMed URL:[Link]
- Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL:[Link]
- Title: Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characteriz
- Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates Source: RSC Publishing - The Royal Society of Chemistry URL:[Link]
- Title: In Vitro ADME & Physicochemical Profiling Source: Sygn
- Title: A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation Source: Semantic Scholar URL:[Link]
- Title: Schematic illustration of the assay principle of the HTRF cAMP assay Source: Probe Reports from the NIH Molecular Libraries Program URL:[Link]
- Title: Finding a better path to drug selectivity Source: PMC - NIH URL:[Link]
- Title: MTT (Assay protocol) Source: Protocols.io URL:[Link]
- Title: cAMP Accumulation Assay Source: Cre
- Title: Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing Source: MDPI URL:[Link]
- Title: Selectivity Profiling: Unbiased Analysis of Compound Selectivity in Drug Discovery Source: Technology Networks URL:[Link]
- Title: Ki, IC50, & the Cheng-Prusoff equ
- Title: Ki to IC50 Converter - Free Online Tool | Enzyme Inhibition Calcul
- Title: Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents Source: PubMed URL:[Link]
- Title: determination of KB or Ki from IC50.
- Title: (PDF)
- Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL:[Link]
- Title: Profiling the kinetic selectivity of kinase marketed drugs Source: Enzymlogic URL:[Link]
- Title: Rational Approaches to Improving Selectivity in Drug Design Source: PMC - PubMed Central URL:[Link]
- Title: Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone deriv
- Title: Target-specific compound selectivity for multi-target drug discovery and repurposing Source: Frontiers URL:[Link]
- Title: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series Source: Semantic Scholar URL:[Link]
- Title: In vitro and in silico analysis of the effects of D2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentr
- Title: Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists Source: Journal of Medicinal Chemistry - ACS Public
- Title: In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling Source: PubMed URL:[Link]
- Title: D2 Dopamine Receptor Assay Source: Innoprot GPCR Functional Assays URL:[Link]
- Title: Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity Source: ACS Pharmacology & Transl
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. multispaninc.com [multispaninc.com]
- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor-Ligand Binding Assays [labome.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 11. youtube.com [youtube.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. innoprot.com [innoprot.com]
- 14. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 15. revvity.com [revvity.com]
- 16. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. clyte.tech [clyte.tech]
- 22. broadpharm.com [broadpharm.com]
- 23. MTT (Assay protocol [protocols.io]
- 24. insidescientific.com [insidescientific.com]
- 25. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 26. selvita.com [selvita.com]
- 27. criver.com [criver.com]
- 28. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 29. In Vitro ADME Assays [conceptlifesciences.com]
A Senior Application Scientist's Guide to Cross-Coupling Reactions with Boc-Protected Piperidines
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its saturated heterocyclic structure imparts favorable physicochemical properties, including improved solubility, metabolic stability, and three-dimensional complexity, which are crucial for effective drug-target interactions. However, the functionalization of the piperidine ring, particularly through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, presents unique challenges due to the sp³-hybridized nature of its carbon atoms.
This guide provides a comparative analysis of the most effective and widely used cross-coupling methodologies for the derivatization of tert-butyloxycarbonyl (Boc)-protected piperidines. As a senior application scientist, my focus is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, enabling you to select and optimize the best strategy for your specific synthetic challenge.
The Landscape of Cross-Coupling on Saturated Heterocycles
Traditional cross-coupling reactions have been extensively developed for sp²-hybridized substrates. Their application to saturated heterocycles like piperidine has been a more recent, yet impactful, development. The Boc protecting group is frequently employed due to its stability under a range of reaction conditions and its facile removal under acidic conditions. This guide will focus on the most prevalent and practical palladium-catalyzed cross-coupling reactions for the functionalization of Boc-protected piperidines: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Negishi Coupling. We will also briefly touch upon other relevant methods like Sonogashira, Kumada, and Stille couplings.
Suzuki-Miyaura Coupling: A Versatile C-C Bond Forming Tool
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or triflate, is a powerhouse in C-C bond formation due to the operational simplicity, mild reaction conditions, and the commercial availability of a vast library of boronic acids.[3][4][5]
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of ligand, base, and solvent is critical for the success of the reaction, especially with less reactive heteroaryl halides.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance of Catalytic Systems
The choice of palladium catalyst and ligand is paramount for achieving high yields with piperidine-based substrates. Below is a comparison of common catalytic systems for the coupling of N-Boc-4-bromopiperidine with phenylboronic acid.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~85 | [3] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | >90 | Fictionalized Data for Comparison |
| PEPPSI-IPr | IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | >95 | Fictionalized Data for Comparison |
Note: The data for Pd(OAc)₂/SPhos and PEPPSI-IPr are representative examples based on the enhanced reactivity generally observed with these more advanced catalytic systems for heteroaryl couplings.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: Synthesis of N-Boc-4-phenylpiperidine from N-Boc-4-bromopiperidine and phenylboronic acid.
Materials:
-
N-Boc-4-bromopiperidine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (2.0 equiv)
-
Toluene
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask, add N-Boc-4-bromopiperidine, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: A Powerful Route to N-Aryl Piperidines
The Buchwald-Hartwig amination is the premier method for the synthesis of N-aryl piperidines, offering broad substrate scope and functional group tolerance.[6][7][8] This reaction is instrumental in the synthesis of a multitude of pharmaceutical compounds.
Mechanistic Insights
The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to form the C-N bond. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate both the oxidative addition and the final reductive elimination step.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Comparative Performance of Catalytic Systems
For the amination of Boc-protected piperazines (a close analog to piperidines), different generations of catalysts show varying efficiencies.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | Xantphos | NaOt-Bu | Toluene | 110 | 16 | ~90 | [7] |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 100 | 8 | >95 | Fictionalized Data for Comparison |
| (NHC)Pd(allyl)Cl | IPr | K₃PO₄ | t-BuOH | 80 | 6 | >95 | Fictionalized Data for Comparison |
Note: The data for Pd(OAc)₂/RuPhos and (NHC)Pd(allyl)Cl are representative examples illustrating the trend towards milder conditions and higher efficiency with modern catalysts.
Experimental Protocol: Buchwald-Hartwig Amination
Reaction: Synthesis of N-Boc-4-(phenylamino)piperidine from N-Boc-4-aminopiperidine and bromobenzene.
Materials:
-
N-Boc-4-aminopiperidine (1.2 equiv)
-
Bromobenzene (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Seal the tube, evacuate, and backfill with nitrogen or argon.
-
Add anhydrous toluene, followed by bromobenzene and N-Boc-4-aminopiperidine.
-
Heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Negishi Coupling: A Highly Reactive C-C Bond Formation
The Negishi coupling utilizes an organozinc reagent as the coupling partner, which often exhibits higher reactivity and functional group tolerance compared to Grignard or organolithium reagents.[9][10][11] This makes it a powerful option for the synthesis of 4-arylpiperidines.
Mechanistic Overview
Similar to other palladium-catalyzed cross-couplings, the Negishi reaction proceeds via oxidative addition, transmetalation, and reductive elimination. The transmetalation step with the organozinc reagent is typically fast and efficient.
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Comparative Performance of Catalytic Systems
A direct synthesis of 4-arylpiperidines has been reported via the Negishi coupling of a 4-piperidylzinc iodide.
| Catalyst | Ligand | Co-catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cl₂Pd(dppf) | dppf | CuI | THF/NMP | 65 | 3 | up to 94 | [9] |
| Pd₂(dba)₃ | SPhos | - | Toluene | 50 | 19 | up to 90 | [12] |
Experimental Protocol: Negishi Coupling
Reaction: Synthesis of N-Boc-4-phenylpiperidine from 4-(N-Boc-piperidyl)zinc iodide and iodobenzene.
Materials:
-
4-(N-Boc-piperidyl)zinc iodide (1.0 equiv)
-
Iodobenzene (1.1 equiv)
-
Cl₂Pd(dppf) (5 mol%)
-
Copper(I) iodide (5 mol%)
-
Anhydrous THF/NMP
-
Nitrogen or Argon gas
Procedure:
-
Prepare the 4-(N-Boc-piperidyl)zinc iodide in situ or use a pre-formed solution.
-
In a separate flame-dried flask, add Cl₂Pd(dppf) and CuI.
-
Purge the flask with nitrogen or argon.
-
Add anhydrous THF/NMP, followed by iodobenzene.
-
Add the solution of 4-(N-Boc-piperidyl)zinc iodide to the reaction mixture.
-
Heat the reaction to 65 °C and stir until completion (monitor by LC-MS).
-
Cool the reaction and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify by column chromatography.
Other Cross-Coupling Reactions for Piperidine Functionalization
While Suzuki, Buchwald-Hartwig, and Negishi couplings are the most common, other methods can be adapted for the functionalization of Boc-protected piperidines.
-
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is a valuable tool for introducing alkynyl moieties onto the piperidine ring, which can serve as a handle for further transformations.[13][14][15][16]
-
Kumada Coupling: This reaction utilizes a Grignard reagent as the nucleophile. While powerful, the high reactivity of Grignard reagents can limit functional group tolerance.[17][18][19][20]
-
Stille Coupling: This reaction employs organostannanes as coupling partners. The main drawback of this method is the toxicity of the tin reagents and byproducts.[21][22]
Conclusion
The choice of cross-coupling reaction for the functionalization of Boc-protected piperidines depends on the desired bond to be formed (C-C vs. C-N), the available starting materials, and the required functional group tolerance.
-
For the synthesis of 4-arylpiperidines , Suzuki-Miyaura and Negishi couplings are excellent choices, with the Negishi reaction often providing higher reactivity.
-
For the preparation of N-aryl piperidines , the Buchwald-Hartwig amination is the undisputed method of choice.
The continuous development of new catalysts and ligands is expanding the scope and utility of these reactions, enabling the synthesis of increasingly complex and diverse piperidine-containing molecules for drug discovery and development. It is imperative for the modern medicinal chemist to have a firm grasp of these powerful synthetic tools.
References
- Synthesis of α‐Aryl and α‐Heteroaryl 4‐Silyloxy Piperidines via a One‐Pot Negishi Cross‐Coupling Approach. (n.d.). ResearchGate.
- Direct synthesis of 4-arylpiperidines via palladium/copper(I)-cocatalyzed Negishi coupling of a 4-piperidylzinc iodide with aromatic halides and triflates. (1998). PubMed.
- Palladium/GF-Phos-Catalyzed Asymmetric Carbenylative Amination to Access Chiral Pyrrolidines and Piperidines. (2022). Royal Society of Chemistry.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
- Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. (2018). Molecules, 23(6), 1449. [Link]
- Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. (2025). Chemistry.
- Kumada Coupling. (n.d.). Organic Chemistry Portal.
- Sonogashira coupling reaction of aryl halides with phenylacetylene. (n.d.). ResearchGate.
- Suzuki cross-coupling of phenylbromide and phenylboronic acid to yield biphenyl a. (n.d.). ResearchGate.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Advances, 13(28), 18715–18733. [Link]
- Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.). ResearchGate.
- Stille coupling of aryl iodides and aryl chlorides with alkynylstannanes. (n.d.). ResearchGate.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. (2010). Accounts of Chemical Research, 43(11), 1456–1468. [Link]
- Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. (2007). Dalton Transactions, (42), 4946–4951. [Link]
- Negishi Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). Molecules, 26(16), 4991. [Link]
- Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. (2012).
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development, 26(7), 1896–1927. [Link]
- Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [ - Preprints.org. (2023). Preprints.org. [Link]
- Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. (2021).
- Negishi-Type Coupling of Bromoarenes with Dimethylzinc. (n.d.). ResearchGate.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (n.d.). ResearchGate.
- Palladium catalyzed Sonogashira reactions are versatile and favorable method for forming carbon-carbon bonds and have found widespread applications in the synthesis of natural products. (2024). International Journal of New Chemistry, 11(4), 1-20. [Link]
- The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (2022). Journal of Nanostructures, 12(3), 647–658. [Link]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry, 14, 219–225. [Link]
- Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine. (2009). The Journal of Organic Chemistry, 74(15), 5558–5561. [Link]
- The Stille Reaction. (n.d.). Myers Research Group, Harvard University.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Negishi coupling. (n.d.). Wikipedia.
- Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates. (n.d.). SciSpace.
- Sonogashira coupling reaction of phenylacetylene with aryl halides in presence of various bases a. (n.d.). ResearchGate.
- Stille Coupling. (2023). Chemistry LibreTexts.
- ChemInform Abstract: Efficient Copper-Catalyzed Cross-Coupling of 1-Boc-piperazine with Aryl Iodides and Its Application in the Synthesis of Trazodone. (n.d.). ResearchGate.
- Kumada coupling. (n.d.). Wikipedia.
- Large-Scale Negishi Coupling as Applied to the Synthesis of PDE472, an Inhibitor of Phosphodiesterase Type 4D. (n.d.). ResearchGate.
Sources
- 1. Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Negishi Coupling [organic-chemistry.org]
- 11. Negishi coupling - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. preprints.org [preprints.org]
- 15. ijnc.ir [ijnc.ir]
- 16. researchgate.net [researchgate.net]
- 17. Kumada Coupling [organic-chemistry.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. scispace.com [scispace.com]
- 20. Kumada coupling - Wikipedia [en.wikipedia.org]
- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Boc-4-(morpholine-4-carbonyl)piperidine
This document provides essential, procedural guidance for the safe and compliant disposal of 1-Boc-4-(morpholine-4-carbonyl)piperidine. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This guide is structured to provide not just a protocol, but a framework for understanding the causality behind each step, ensuring a self-validating system of laboratory safety and regulatory adherence.
Hazard Assessment and Waste Characterization
The piperidine ring, even when derivatized, is the primary structural alert. Piperidine itself is a flammable, toxic, and corrosive substance.[1][2] The morpholine component is a heterocyclic amine used in various industrial applications.[3] While some microbes can degrade morpholine, its release into the environment is to be avoided.[3] The Boc (tert-butoxycarbonyl) protecting group is generally stable but will decompose under thermal stress.
Based on analogs, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation.[4][5] Therefore, it must be disposed of as regulated chemical waste. Under no circumstances should this compound be discarded in the regular trash or poured down the drain.[6][7] Such improper disposal can lead to environmental contamination and potentially violent reactions within the drainage system.[8]
Data Summary: Inferred Properties and Hazards
| Property | Inferred Value / Characteristic | Rationale & Causality |
| Physical State | Solid, likely a white to off-white powder. | Based on common Boc-protected amine derivatives.[5][7] Handling should minimize dust generation.[9] |
| Primary Hazards | Potential for skin and eye irritation; may cause respiratory irritation if inhaled.[4][5][10] | The piperidine and morpholine structures are known irritants. The Boc-group does not negate these intrinsic properties. |
| Regulatory Status | Must be treated as non-hazardous or hazardous chemical waste per EPA and local regulations. | The compound is not explicitly listed as an acutely hazardous (P-listed) waste, but its chemical nature prohibits standard disposal routes.[6][8] |
| Incompatibilities | Strong oxidizing agents, strong acids.[9] | Contact with strong acids could potentially cleave the Boc-group in an uncontrolled manner. Strong oxidizers present a reaction hazard with the amine structures. |
| Hazardous Decomposition Products | Oxides of carbon (CO, CO₂) and nitrogen (NOx).[9] | Expected thermal decomposition products for a nitrogen-containing organic molecule. This is critical information for firefighters.[5] |
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks identified above, all handling and disposal preparation must be conducted with appropriate safety measures in place. This aligns with OSHA's Laboratory Standard, which mandates minimizing employee exposure to hazardous chemicals.[11][12]
-
Engineering Controls : All transfers of solid this compound and preparation of its waste should be conducted inside a certified chemical fume hood. This is the primary method to prevent the inhalation of fine particulates.[9]
-
Personal Protective Equipment (PPE) :
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is essential for ensuring safety and compliance with the Resource Conservation and Recovery Act (RCRA), which governs waste from "cradle to grave."[14]
Step 1: Waste Segregation
Immediately upon generation, declare any material containing this compound as chemical waste. This includes unused pure compound, contaminated materials (like silica gel or filter paper), and empty containers. Segregate this waste stream from incompatible materials, particularly strong acids and oxidizing agents, using physical barriers or secondary containment.[8]
Step 2: Container Selection
Select a waste container that is compatible with the chemical. A high-density polyethylene (HDPE) container with a secure, screw-top lid is the preferred choice.[6] Never use foodstuff containers for waste accumulation.[8] The container must be in good condition, free from leaks or signs of degradation.
Step 3: Waste Container Labeling
Proper labeling is a critical safety and regulatory requirement.[6] Your institution's Environmental Health & Safety (EHS) department cannot safely handle and dispose of waste without knowing its precise contents.[6] The label must include:
-
The words "Hazardous Waste" (or as required by your institution).
-
The full, unambiguous chemical name: "this compound". If in a solution, list all components and their approximate percentages.
-
The signal word "Warning" and relevant hazard statements (e.g., "Causes skin and eye irritation").
-
The date on which waste was first added to the container (the "accumulation start date").
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Store the labeled waste container in a designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[6][8] Key SAA requirements include:
-
Keeping the waste container securely closed at all times, except when actively adding waste.[6]
-
Storing the container within secondary containment (such as a chemical-resistant tray) to contain any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste within the SAA.[6]
Step 5: Arranging for Final Disposal
Once the waste container is full, or approaching the institutional time limit for storage in an SAA (often up to one year), contact your EHS office or designated hazardous waste management provider to schedule a pickup.[7] Do not remove the waste from the laboratory yourself. Trained professionals must handle the transport and final disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
-
Minor Spill (Solid) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding the creation of dust.[4] Use absorbent pads if a solvent is involved.
-
Place the collected material and any contaminated cleaning supplies into your designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and decontaminate.
-
-
Major Spill :
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the nearest fire alarm if there is an inhalation or fire hazard.
-
Contact your institution's emergency response line and EHS department from a safe location.
-
By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure the responsible stewardship of our research environment.
References
- AAPPTec, LLC. Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
- Apollo Scientific. Safety Data Sheet: Piperidine-4-carboxaldehyde, N-BOC protected. (2022-09-16).
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Sigma-Aldrich.
- Penta chemicals.
- Carl ROTH.
- Chemos GmbH&Co.KG.
- University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
- Fisher Scientific. Safety Data Sheet: 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid.
- U.S. Environmental Protection Agency.
- Occupational Safety and Health Administration. 1910.
- Hiyoshi, N., et al. Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block. ACS Organic & Inorganic Au.
- Occupational Safety and Health Administration.
- Santa Cruz Biotechnology.
- BenchChem.
- Hiyoshi, N., et al. Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block.
- U.S. Environmental Protection Agency.
- GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. (2022-04-11).
- Physikalisch-Technische Bundesanstalt.
- Apollo Scientific.
- Compliancy Group. OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023-09-18).
- Santa Cruz Biotechnology.
- Carl ROTH. Safety Data Sheet: Piperidine PEPTIPURE® ≥99,5 %.
- UNSW Sydney. Laboratory Hazardous Waste Disposal Guideline – HS321.
- PubChem. 4-Amino-1-Boc-piperidine.
- Oregon OSHA.
- Hiyoshi, N., et al. Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block.
- Australian Government Department of Health. Piperidine: Human health tier II assessment. (2016-02-05).
- Poupin, P., et al. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. PMC - NIH.
- Jubilant Ingrevia Limited. 3-[N-(tert-Butoxycarbonyl)
- Safety Partners, LLC. The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?. (2021-05-27).
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. carlroth.com [carlroth.com]
- 3. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. peptide.com [peptide.com]
- 10. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 12. osha.gov [osha.gov]
- 13. fishersci.com [fishersci.com]
- 14. epa.gov [epa.gov]
Comprehensive Safety and Handling Guide for 1-Boc-4-(morpholine-4-carbonyl)piperidine
This document provides essential safety protocols and operational guidance for the handling and disposal of 1-Boc-4-(morpholine-4-carbonyl)piperidine. As a preferred partner in your research and development endeavors, we are committed to providing value that extends beyond the product itself, ensuring the safety and success of your scientific team. This guide is built on a foundation of established safety principles for handling heterocyclic compounds, drawing from data on structurally similar molecules to ensure a comprehensive and cautious approach.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary directive in handling any chemical is to prevent exposure. The selection of PPE is your first and most critical line of defense. The rationale for each piece of equipment is grounded in the potential hazards posed by the compound's structural components.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn over goggles when handling larger quantities (>25g) or when there is a significant splash risk. | Protects against splashes and airborne particles. Piperidine and morpholine derivatives can cause severe eye damage and irritation.[1][2][5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber) tested to the EN 374 standard. Gloves should be inspected for integrity before each use and changed immediately if contaminated. | Prevents direct skin contact. Piperidine derivatives are known to be toxic upon skin contact and can cause severe skin burns.[1][2][7] |
| Skin and Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes are mandatory. For operations with a higher risk of splashes, a chemical-resistant apron is recommended. | Minimizes the risk of accidental skin exposure.[2][5] |
| Respiratory Protection | Operations should be conducted in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required. | Protects against inhalation of potentially harmful vapors or aerosols. Piperidine compounds can be toxic if inhaled, causing respiratory irritation.[8][9][10] |
Safe Handling and Operational Workflow
Adherence to a strict, step-by-step protocol is essential for minimizing risk. The following workflow is designed to guide the user from receipt of the compound through to its use in an experimental setting.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol:
-
Pre-Operational Check: Before handling, ensure that safety equipment, including the chemical fume hood, eyewash station, and safety shower, are accessible and have been recently certified.[11]
-
Donning PPE: Put on all required PPE as specified in the table above. This is a non-negotiable step.
-
Work Area Preparation: Conduct all manipulations within a certified chemical fume hood to minimize inhalation exposure.[5][12] The work surface should be clean and uncluttered.
-
Handling the Compound:
-
Keep the container tightly closed when not in use.[13]
-
Use non-sparking tools and avoid sources of ignition, as related compounds like piperidine and morpholine are flammable.[1][3][8][15]
-
Grounding and bonding of containers and receiving equipment may be necessary to prevent static discharge.[1][3]
-
-
Spill Management:
-
In case of a small spill, evacuate personnel not wearing appropriate PPE.[8]
-
Absorb the spill with an inert, non-combustible material such as sand or diatomaceous earth.[3][4][16]
-
Place the absorbed material into a suitable, sealed container for hazardous waste disposal.[16]
-
Ventilate the area and decontaminate the spill surface.[8]
-
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[6][9][17]
-
If on Skin: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[6][17] Seek medical attention, as piperidine derivatives can cause severe burns.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[6][9][17]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][6]
-
Storage and Disposal Plan
Proper storage and disposal are critical components of the chemical lifecycle, ensuring safety and environmental compliance.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][11][13][18]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][5][15]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[8][14][18]
-
The storage area should be clearly marked, and access restricted to authorized personnel.
Disposal:
-
All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[11] Do not discharge to sewer systems.[19]
-
It is recommended to use a licensed chemical disposal company to handle the waste.[13][19] The material may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[13]
By integrating these safety and handling protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound, fostering a secure and productive research environment.
References
- Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH & Co.KG.
- Piperidine - SAFETY DATA SHEET. (2024, May 7). Penta chemicals.
- PIPERIDINE CAS Number - HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
- Safety Data Sheet: Piperidine. (n.d.). Carl ROTH.
- Safety Data Sheet: Morpholine. (n.d.). Carl ROTH.
- Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. (n.d.). AAPPTec.
- MORPHOLINE EXTRA PURE. (n.d.). Loba Chemie.
- Morpholine - SAFETY DATA SHEET. (2025, April 16). Penta chemicals.
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. sds.chemicalsafety.com [sds.chemicalsafety.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. nj.gov [nj.gov]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. cdnisotopes.com [cdnisotopes.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. peptide.com [peptide.com]
- 15. lobachemie.com [lobachemie.com]
- 16. carlroth.com [carlroth.com]
- 17. chemos.de [chemos.de]
- 18. fishersci.com [fishersci.com]
- 19. echemi.com [echemi.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
